2-Amino-3-bromophenol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-bromophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXMVVOOEIIJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695938 | |
| Record name | 2-Amino-3-bromophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855836-16-7 | |
| Record name | 2-Amino-3-bromophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-3-bromophenol hydrochloride basic properties
Technical Guide: 2-Amino-3-bromophenol Hydrochloride Basic Properties
Executive Summary
2-Amino-3-bromophenol hydrochloride (CAS 855836-16-7) is a specialized ortho-aminophenol scaffold critical in the synthesis of pharmacologically active heterocycles. Its structural uniqueness lies in the 3-bromo substitution adjacent to the amino group, which exerts specific electronic and steric effects during cyclization reactions. This compound serves as a primary precursor for 4-substituted benzoxazoles , a moiety frequently observed in antiviral, anticancer, and antimicrobial agents.
This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and application in heterocyclic construction, moving beyond generic database entries to offer actionable experimental insights.
Physicochemical Profile
The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation compared to the free base. Below is a comparative analysis of the salt and its parent free base.
Table 1: Comparative Properties of Free Base and Hydrochloride Salt
| Property | Free Base (Parent) | Hydrochloride Salt |
| IUPAC Name | 2-Amino-3-bromophenol | 2-Amino-3-bromophenol hydrochloride |
| CAS Number | 116435-77-9 | 855836-16-7 |
| Molecular Formula | C₆H₆BrNO | C₆H₆BrNO[1][2] · HCl |
| Molecular Weight | 188.02 g/mol | 224.48 g/mol |
| Appearance | Light brown/beige powder | Off-white to pale grey crystalline solid |
| Melting Point | 135–138 °C [1] | >200 °C (Decomposition) |
| Solubility | DMSO, Methanol, Ethyl Acetate | Water, Methanol, DMSO (High solubility) |
| pKa (Predicted) | ~8.79 (Phenolic OH) | ~4.5 (Ammonium), ~8.5 (Phenolic OH) |
| Storage | Inert atmosphere, 2–8 °C (Oxidation prone) | Desiccated, Room Temp (Hygroscopic) |
Technical Note: The free base oxidizes rapidly in air, turning dark brown/black (quinone formation). The hydrochloride salt stabilizes the amine as an ammonium ion (
), significantly retarding oxidative degradation.
Structural Characterization
Identification of 2-Amino-3-bromophenol hydrochloride relies on distinct spectroscopic signatures arising from the 1,2,3-substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
9.5–10.5 ppm (s, 1H): Phenolic
. Broadened due to exchange. -
8.0–9.0 ppm (br s, 3H): Ammonium
. Characteristic of the HCl salt. - 6.7–7.2 ppm (m, 3H): Aromatic protons. The 1,2,3-substitution pattern typically yields a doublet-triplet-doublet or multiplet pattern depending on resolution. The proton at position 4 (adjacent to Br) is deshielded.
-
9.5–10.5 ppm (s, 1H): Phenolic
-
¹³C NMR: Distinct signals for C-OH (~150 ppm), C-N (~125 ppm), and C-Br (~110 ppm).
Mass Spectrometry (MS)
-
ESI-MS (+): Shows parent ion
at m/z 188/190 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br). The HCl component is lost in the ionization source.
Synthesis & Production Pathways
Direct bromination of 2-aminophenol is non-viable for this isomer as it predominantly yields the 4-bromo or 4,6-dibromo derivatives due to the directing effects of the
The Regioselective Demethylation Route is the industry standard for high-purity synthesis.
Experimental Workflow
-
Precursor: 6-Bromo-2-methoxyaniline (commercially available or synthesized via bromination of o-anisidine).
-
Reagent: Boron Tribromide (
) in Dichloromethane (DCM). -
Mechanism:
complexes with the methoxy oxygen, followed by nucleophilic attack to cleave the methyl group.
Diagram 1: Synthesis of 2-Amino-3-bromophenol HCl
Caption: Regioselective synthesis via BBr3-mediated demethylation of 6-bromo-2-methoxyaniline.
Protocol: Conversion to Hydrochloride Salt
-
Dissolve crude 2-amino-3-bromophenol (free base) in minimal dry methanol.
-
Cool to 0 °C in an ice bath.
-
Add 4M HCl in 1,4-dioxane dropwise (1.1 equivalents) with vigorous stirring.
-
Precipitate forms immediately. Add diethyl ether to complete precipitation.
-
Filter, wash with cold ether, and dry under vacuum over
.
Applications in Drug Development
The primary utility of 2-amino-3-bromophenol HCl is as a "linchpin" scaffold for synthesizing 4-bromo-benzoxazoles . The bromine atom at the C4 position of the resulting benzoxazole is a versatile handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
Benzoxazole Cyclization Mechanism
Reaction with carboxylic acids or aldehydes proceeds via condensation followed by dehydration.[3]
Diagram 2: Cyclization to 4-Bromobenzoxazole
Caption: Mechanism of benzoxazole formation. The 3-bromo group on the phenol becomes the 4-bromo group on the benzoxazole.
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Hygroscopic: The HCl salt will absorb moisture, leading to hydrolysis and oxidation. Store in a desiccator.
-
Light Sensitive: Protect from light to prevent photodebromination.
References
-
ChemicalBook. (2025). 2-Amino-3-bromophenol Properties and CAS Data. Retrieved from
-
Apollo Scientific. (2024). Product Data: 2-Amino-3-bromophenol. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Amino-3-bromophenol. Retrieved from
-
Royal Society of Chemistry. (2022). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol. RSC Advances. Retrieved from
-
BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from
Sources
An In-Depth Technical Guide to 2-Amino-3-bromophenol Hydrochloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-bromophenol hydrochloride, a key chemical intermediate in the pharmaceutical and fine chemical industries. The guide details its fundamental physicochemical properties, including its molecular weight, and presents established synthetic routes. A significant focus is placed on its versatile applications in drug development, particularly as a precursor for the synthesis of bioactive heterocyclic compounds such as benzoxazoles, which are prominent in the development of novel anticancer and anti-inflammatory agents. Furthermore, this document outlines detailed analytical methodologies for the characterization and quality control of 2-Amino-3-bromophenol hydrochloride, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Comprehensive safety and handling protocols are also provided to ensure its proper use in a laboratory and manufacturing setting. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and pharmaceutical development.
Physicochemical Properties
2-Amino-3-bromophenol hydrochloride and its corresponding free base, 2-Amino-3-bromophenol, are pivotal building blocks in organic synthesis. A thorough understanding of their physicochemical properties is essential for their effective use in research and development.
Core Compound Data
The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents, which can be advantageous in various reaction conditions.
| Property | 2-Amino-3-bromophenol Hydrochloride | 2-Amino-3-bromophenol (Free Base) |
| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO |
| Molecular Weight | 224.48 g/mol | 188.02 g/mol |
| CAS Number | 855836-16-7 | 116435-77-9 |
| Appearance | Off-white to light brown crystalline powder | Light brown powder |
| Melting Point | Not available | 138 °C[1] |
| Boiling Point | Not available | 266.2 °C at 760 mmHg[2] |
| Density | Not available | 1.768 g/cm³[2] |
| Solubility | Soluble in water and polar organic solvents | Soluble in methanol, dichloromethane[3] |
Spectral Data
The structural integrity of 2-Amino-3-bromophenol can be confirmed through various spectroscopic techniques. While specific data for the hydrochloride salt is less commonly published, the data for the free base provides a crucial reference.
-
¹H NMR (DMSO-d₆): δ 8.98 (s, 1H, -OH), 6.68 (m, 1H, Ar-H), 6.61 (m, 1H, Ar-H), 6.57 (m, 1H, Ar-H), 6.43 (m, 1H, Ar-H), 4.48 (s, 2H, -NH₂)[4]
-
¹³C NMR (DMSO-d₆): δ 144.51, 137.07, 120.16, 117.16, 115.13, 115.05[4]
-
FT-IR (KBr, cm⁻¹): The spectrum of the related 2-aminophenol shows characteristic peaks for O-H, N-H, and C-H stretching, as well as aromatic C=C bending vibrations. For 2-Amino-3-bromophenol, one would expect to see: ~3400-3300 (N-H stretching), ~3200 (O-H stretching), ~1600-1450 (aromatic C=C stretching), and additional peaks corresponding to C-Br, C-N, and C-O stretching.[5]
Synthesis and Manufacturing
The efficient synthesis of 2-Amino-3-bromophenol is critical for its availability as a starting material in drug discovery and development.
Established Synthetic Route
A widely utilized method for the synthesis of 2-Amino-3-bromophenol involves the demethylation of 6-bromo-2-methoxyaniline using a strong Lewis acid like boron tribromide (BBr₃).[3]
Reaction Scheme:
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2-Amino-3-bromophenol hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-3-bromophenol Hydrochloride
This guide provides a comprehensive, field-proven strategy for the unequivocal structure elucidation of 2-Amino-3-bromophenol hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, multi-technique approach to molecular characterization. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Strategic Overview: Beyond a Single Spectrum
The structural elucidation of a small molecule like 2-Amino-3-bromophenol hydrochloride (C₆H₇BrClNO) is a puzzle where each piece of analytical data must fit perfectly. A single technique is never sufficient for absolute confirmation. Our strategy is built on a foundation of orthogonal techniques, where the outputs of one method validate and refine the hypotheses drawn from another. We will begin by determining the molecular formula and identifying functional groups before assembling the final, high-confidence structure through the intricate correlations of advanced NMR spectroscopy.
The hydrochloride salt form introduces specific considerations, particularly in sample preparation for NMR and in the interpretation of IR spectra, where the protonated amine (NH₃⁺) will exhibit distinct characteristics compared to its free-base form.
Figure 1. A logical workflow for the structure elucidation of 2-Amino-3-bromophenol HCl.
Mass Spectrometry: The Molecular Blueprint
2.1 Rationale for High-Resolution Mass Spectrometry (HRMS)
Our first analytical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is selected over standard MS because it provides the high mass accuracy required to calculate a unique molecular formula. For this specific molecule, HRMS is also critical for observing the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[1] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), a definitive signature for the presence of a single bromine atom in the molecule.[2][3]
2.2 Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is chosen to facilitate the detection of the protonated molecule [M+H]⁺.
-
Acquisition Parameters:
-
Mass Range: 50-500 m/z
-
Resolution: >10,000 FWHM
-
Internal Calibrant: Use a known reference compound to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the M+ and M+2 peaks for the molecular ion cluster.
-
Use the instrument software to calculate the exact mass and predict the elemental formula. The calculated mass should be within 5 ppm of the theoretical mass.
-
2.3 Expected Data and Interpretation
The molecular formula of the free base (2-Amino-3-bromophenol) is C₆H₆BrNO.[4] The expected data in the mass spectrum will correspond to the protonated free base, [C₆H₆BrNO + H]⁺.
| Ion Species | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Expected Ratio |
| [M+H]⁺ | 187.9709 | 189.9689 | ~1:1 |
The observation of two peaks at approximately m/z 188 and 190 with near-equal intensity and high mass accuracy provides unequivocal evidence for the elemental formula C₆H₇BrNO⁺. This result forms the foundational data point that all subsequent spectroscopic interpretations must align with.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
3.1 Rationale for ATR-IR
With the molecular formula established, the next step is to identify the functional groups present. Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and simple method that requires minimal sample preparation. The primary goal is to find characteristic vibrations for the hydroxyl (-OH), amine (-NH₂ as -NH₃⁺), aromatic ring, and carbon-bromine (-C-Br) bonds.[5] Because the compound is a hydrochloride salt, the amine will be protonated (NH₃⁺), which significantly alters its characteristic stretching and bending frequencies compared to a free primary amine.[6]
3.2 Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.
3.3 Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3200-2800 | O-H stretch, N-H stretch (NH₃⁺) | Very broad, strong absorption | The phenolic O-H and the ammonium N-H stretches overlap and are broadened due to strong hydrogen bonding.[6] |
| ~3050 | Aromatic C-H stretch | Sharp, medium peaks | Characteristic of sp² C-H bonds on the benzene ring. |
| 1600-1550 | NH₃⁺ asymmetric/symmetric bending | Medium to strong peaks | These bands are characteristic of the ammonium salt form.[7] |
| ~1470 | Aromatic C=C stretch | Medium to strong peaks | Indicates the presence of the aromatic ring. |
| ~1250 | Aromatic C-N stretch | Medium to strong absorption | Typical for aromatic amines.[8] |
| ~1200 | Phenolic C-O stretch | Strong absorption | Characteristic of the phenol group. |
| 1000-700 | C-Br stretch, Ar-H out-of-plane bending | Medium to strong peaks | The specific pattern of Ar-H bending can suggest the substitution pattern. |
The IR spectrum confirms the presence of all key functional groups (phenol, aromatic amine salt, and likely the C-Br bond), providing further validation of the structure suggested by the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for elucidating the precise connectivity and substitution pattern of the molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
4.1 Causality of Experimental Choices & Sample Preparation
-
Solvent: Due to the salt's ionic nature and poor solubility in non-polar solvents like CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt and has exchangeable proton signals (for water and the NH₃⁺/OH protons) that are easily identifiable.
-
¹H NMR: Provides the initial map of proton environments, their integration (count), and their coupling (neighboring protons).
-
¹³C NMR & DEPT-135: Identifies all unique carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): Establishes which protons are spin-coupled (i.e., on adjacent carbons). This is essential for tracing the connectivity of the aromatic protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final assembly. It reveals correlations between protons and carbons over two to three bonds, allowing us to place the substituents (Br, OH, NH₃⁺) on the correct quaternary carbons by observing long-range couplings from the aromatic protons.
Figure 2. NMR data integration strategy for unambiguous structure assignment.
4.2 Experimental Protocols: NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a probe for inverse detection.
-
Acquisition:
-
¹H: Standard pulse sequence, 16 scans.
-
¹³C: Standard proton-decoupled pulse sequence, 1024 scans.
-
DEPT-135: Standard DEPT pulse sequence.
-
COSY, HSQC, HMBC: Use standard gradient-selected (gs) pulse sequences.
-
4.3 Expected Data and Interpretation
Based on the proposed structure, we can predict the NMR spectra. The aromatic region will contain three protons in a specific arrangement. Let's label the ring positions starting from C1 bearing the hydroxyl group.
-
C1: -OH
-
C2: -NH₃⁺
-
C3: -Br
-
H4, H5, H6 on C4, C5, C6 respectively.
| Proton | Predicted δ (ppm) | Multiplicity | Integration | COSY Correlations | Key HMBC Correlations |
| OH | ~9.5-10.5 | broad singlet | 1H | None | C1, C2 |
| NH₃⁺ | ~8.5-9.5 | broad singlet | 3H | None | C2, C1, C3 |
| H6 | ~7.2 | doublet (d) | 1H | H5 | C1, C2, C4 |
| H4 | ~7.0 | doublet (d) | 1H | H5 | C2, C3, C6 |
| H5 | ~6.8 | triplet (t) | 1H | H4, H6 | C1, C3 |
| Carbon | Predicted δ (ppm) | DEPT-135 | Key HMBC Correlations |
| C1 | ~150 | Quaternary (absent) | H6, H5 |
| C2 | ~125 | Quaternary (absent) | H4, H6 |
| C5 | ~120 | CH (positive) | H4, H6 |
| C4 | ~118 | CH (positive) | H5 |
| C6 | ~115 | CH (positive) | H5 |
| C3 | ~110 | Quaternary (absent) | H4, H5 |
Self-Validation: The structure is confirmed by the convergence of all NMR data. For example, the proton H4 must show an HMBC correlation to the carbon bearing the bromine (C3) and the carbon bearing the amine (C2). Similarly, H6 must show correlations to C1 and C2. The COSY spectrum will clearly show that H5 is coupled to both H4 and H6, confirming their adjacency. This web of interlocking correlations leaves no ambiguity about the substituent positions.
Conclusion: A Self-Validating Structural Assignment
The structure of 2-Amino-3-bromophenol hydrochloride is unequivocally confirmed through a multi-technique, self-validating analytical workflow.
-
HRMS established the correct elemental formula (C₆H₆BrNO) and confirmed the presence of a single bromine atom via its distinct M/M+2 isotopic pattern.[1][9]
-
IR Spectroscopy identified all requisite functional groups: a hydroxyl group, a protonated aromatic amine, and the aromatic ring itself.[6][8]
-
A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) provided the definitive proof of connectivity. The pattern of couplings in the COSY spectrum and the specific long-range correlations in the HMBC spectrum allowed for the unambiguous placement of the hydroxyl, amino, and bromo substituents at the C1, C2, and C3 positions, respectively.
This rigorous, layered approach ensures the highest degree of confidence in the final structural assignment, meeting the stringent requirements of pharmaceutical development and scientific research.
References
-
Valensin, G., & Gaggelli, E. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Magnetic Resonance in Chemistry, 30(9), 834-838. Available at: [Link]
-
Jose, S., et al. (2014). Computational studies on the IR & NMR spectra of 2-aminophenol. American Institute of Chemists. Available at: [Link]
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Pharmaffiliates. 2-Amino-3-bromophenol hydrochloride. Available at: [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]
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Weliky, D. P., et al. (2001). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society, 123(10), 2229–2237. Available at: [Link]
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Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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Widdifield, C. M., & Bryce, D. L. (2009). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. CrystEngComm, 11(4), 624-633. Available at: [Link]
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Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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Al-Luhaiby, R. A. A., et al. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate. Available at: [Link]
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Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]
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Reddit user. (2023). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Available at: [Link]
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University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]
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Bell, R. P., & Lello, J. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Transactions of the Faraday Society, 48, 86-90. Available at: [Link]
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Pharmaffiliates. 2-Amino-3-bromophenol. Available at: [Link]
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Pietropolli Charmet, A., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]
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Save My Exams. (2023). The M+1 & M+2 Peaks. Available at: [Link]
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Othman, N. S., & Zakaria, M. A. (2021). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol. SciSpace. Available at: [Link]
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Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
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Al-Sabha, T. N. (2012). spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. Iraqi National Journal of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromophenol Hydrochloride
Introduction
2-Amino-3-bromophenol and its hydrochloride salt are valuable intermediates in the fields of medicinal chemistry and materials science. As a substituted aminophenol, this molecule serves as a versatile building block for the synthesis of more complex structures, including pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the amino, hydroxyl, and bromo substituents on the aromatic ring provides a unique chemical scaffold for creating novel compounds with specific biological or material properties.
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 2-Amino-3-bromophenol hydrochloride. It is designed for an audience of researchers and drug development professionals, offering not just a procedural outline but also in-depth mechanistic insights and practical considerations to ensure successful synthesis.
Strategic Approach to Synthesis: A Two-Step Pathway
The selected pathway focuses on a robust and high-yielding two-step process starting from the commercially available precursor, 6-bromo-2-methoxyaniline. This route is advantageous due to its high regioselectivity and the use of a well-established and powerful demethylation reaction. The overall transformation is outlined below:
-
Step 1: Demethylation of 6-bromo-2-methoxyaniline to yield 2-amino-3-bromophenol.
-
Step 2: Formation of the Hydrochloride Salt by treatment with hydrochloric acid.
Caption: Overall synthetic workflow from 6-bromo-2-methoxyaniline to the target hydrochloride salt.
Part 1: Core Synthesis - Mechanistic Insights and Experimental Protocol
Step 1: O-Demethylation of 6-bromo-2-methoxyaniline
The cleavage of the aryl methyl ether in 6-bromo-2-methoxyaniline is the cornerstone of this synthesis. Aryl methyl ethers are generally stable, and their cleavage requires a potent reagent.
Causality Behind Experimental Choices:
-
Choice of Reagent: Boron Tribromide (BBr₃) Boron tribromide is an exceptionally effective Lewis acid for the O-demethylation of aryl methyl ethers. Its efficacy stems from the strong electrophilicity of the boron atom, which readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, facilitating its cleavage. The mechanism involves the formation of a dibromoboryl oxonium intermediate, followed by an Sₙ2 attack on the methyl group by a bromide ion. This process is highly efficient and typically proceeds under mild conditions, which is crucial for preserving the other functional groups on the aromatic ring.
-
Solvent and Temperature Control: The reaction is conducted in an inert aprotic solvent, such as dichloromethane (DCM), to prevent side reactions with the highly reactive BBr₃. The initial addition of BBr₃ is performed at a reduced temperature (0 °C) to manage the exothermic nature of the Lewis acid-base complex formation.[1] Allowing the reaction to slowly warm to room temperature provides the necessary energy for the reaction to proceed to completion without causing degradation of the starting material or product.[1]
Detailed Experimental Protocol: Step 1
-
Inert Atmosphere Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Reactant Preparation: 6-bromo-2-methoxyaniline (1.0 eq, e.g., 5.0 mmol, 1.01 g) is dissolved in anhydrous dichloromethane (30 mL) in the prepared flask.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of boron tribromide in dichloromethane (1.0 M, 2.0 eq, 10 mmol, 10 mL) is added dropwise via the dropping funnel over 20-30 minutes.[1]
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred overnight (12-16 hours) to ensure the reaction goes to completion.[1]
-
Quenching and Work-up: The reaction is carefully quenched by slowly adding methanol (10 mL) at 0 °C. This destroys any excess BBr₃ and hydrolyzes the boron intermediates. The solvent is then removed under reduced pressure using a rotary evaporator to yield crude 2-amino-3-bromophenol.[1]
Step 2: Formation of 2-Amino-3-bromophenol Hydrochloride
Converting the free base form of 2-amino-3-bromophenol into its hydrochloride salt is a critical final step for enhancing the compound's stability and handling characteristics. As a crystalline solid, the salt is often easier to purify by recrystallization and has a longer shelf life compared to the free base, which can be susceptible to aerial oxidation.
Detailed Experimental Protocol: Step 2
-
Dissolution: The crude 2-amino-3-bromophenol from Step 1 is dissolved in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: A solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl gas in isopropanol/ether) is added dropwise with stirring until the solution becomes acidic (pH ~1-2, checked with pH paper).
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The mixture may be cooled further in an ice bath to maximize precipitation.
-
Purification: The resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove non-polar impurities, and dried under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Part 2: Data Presentation and Characterization
Quantitative Data Summary
| Parameter | 6-bromo-2-methoxyaniline | Boron Tribromide (1M Sol.) | 2-Amino-3-bromophenol | 2-Amino-3-bromophenol HCl |
| Molecular Formula | C₇H₈BrNO | BBr₃ | C₆H₆BrNO | C₆H₇BrClNO |
| Molecular Weight | 202.05 g/mol | 250.52 g/mol | 188.02 g/mol [2] | 224.48 g/mol |
| Molar Ratio | 1.0 eq | 2.0 eq | - | - |
| Typical Yield | - | - | ~92% (for demethylation)[1] | >85% (overall) |
| Appearance | - | - | Light brown powder[1] | Off-white to light brown solid |
| Melting Point | - | - | 138 °C[1] | >200 °C (decomposes) |
Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure. The disappearance of the methoxy signal (~3.8 ppm in ¹H NMR) and the appearance of a broad phenolic OH peak are key indicators of a successful demethylation.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the primary amine, the broad O-H stretch of the phenol, and C-Br and C-N bonds.
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Boron Tribromide (BBr₃): Is highly corrosive, toxic, and reacts violently with water. It must be handled under an inert atmosphere. Always wear acid-resistant gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): Is a suspected carcinogen and should be handled with care to minimize inhalation and skin contact.
-
Hydrochloric Acid (HCl): Is corrosive and can cause severe burns. Handle with appropriate care.
Conclusion
The described two-step synthesis provides a reliable and high-yielding pathway to 2-Amino-3-bromophenol hydrochloride. The key to this process is the efficient O-demethylation of 6-bromo-2-methoxyaniline using boron tribromide. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.
References
-
CP Lab Safety. (n.d.). 2-Amino-3-bromophenol, min 97%, 10 grams. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromophenol: Core Starting Materials and Strategic Methodologies
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-3-bromophenol, a crucial intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the critical starting materials, analyze the causality behind experimental choices for various synthetic pathways, and provide detailed, field-proven protocols. The emphasis is on scientific integrity, logical process flow, and providing a self-validating system for each described methodology.
Introduction: The Significance of 2-Amino-3-bromophenol
2-Amino-3-bromophenol is a substituted aminophenol derivative that serves as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups on a benzene ring, allows for a wide array of subsequent chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and as dye intermediates.[2] The strategic placement of the functional groups dictates the regioselectivity of further reactions, making the choice of its synthetic origin a critical factor in the overall efficiency of a multi-step synthesis.
Strategic Synthesis Pathways: A Comparative Analysis
The synthesis of 2-Amino-3-bromophenol can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of the starting material, the desired scale of the reaction, and the required purity of the final product. Below, we explore the most prominent and scientifically sound synthetic strategies.
Pathway I: Demethylation of 6-Bromo-2-methoxyaniline
A direct and high-yielding approach to 2-Amino-3-bromophenol involves the demethylation of 6-bromo-2-methoxyaniline.[3] This method is particularly favored for its simplicity and excellent yield when the starting material is readily accessible.
Causality of Experimental Choices:
-
Starting Material: 6-bromo-2-methoxyaniline already possesses the desired arrangement of the amino and bromo groups. The synthesis is therefore reduced to a single, efficient demethylation step.
-
Reagent Selection: Boron tribromide (BBr₃) is a powerful and selective Lewis acid catalyst for the cleavage of aryl methyl ethers.[4] Its high reactivity allows the reaction to proceed under relatively mild conditions, minimizing the formation of byproducts.
-
Solvent: Dichloromethane (CH₂Cl₂) is an ideal solvent for this reaction as it is inert to BBr₃ and effectively dissolves the starting material.
-
Temperature Control: The reaction is initiated at a low temperature (ice bath) to control the initial exothermic reaction between BBr₃ and the substrate. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.
-
Quenching: The addition of methanol at the end of the reaction serves to quench any remaining BBr₃, forming volatile trimethyl borate, which is easily removed during solvent evaporation.
Experimental Protocol: Synthesis of 2-Amino-3-bromophenol from 6-bromo-2-methoxyaniline [3]
-
Dissolve 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol (10 mL).
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The target product, 2-amino-3-bromophenol, can be further purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Amount |
| 6-bromo-2-methoxyaniline | 1.0 | 1.01 g |
| Boron tribromide (1.0 M) | 2.0 | 10 mL |
| Dichloromethane | - | 40 mL |
| Methanol (for quenching) | - | 10 mL |
| Expected Yield | ~92% [3] |
Workflow Diagram:
Caption: Demethylation of 6-bromo-2-methoxyaniline.
Pathway II: Multi-step Synthesis from 3-Nitro-4-aminophenol
For larger-scale industrial production, a multi-step synthesis starting from 3-nitro-4-aminophenol is often employed.[5][6] This route involves a sequence of diazotization, bromination, and reduction reactions.
Causality of Experimental Choices:
-
Starting Material: 3-nitro-4-aminophenol is a commercially available and relatively inexpensive starting material. The existing amino group provides a handle for the Sandmeyer-type reaction.
-
Diazotization: The conversion of the aromatic amino group to a diazonium salt is a classic and reliable method for introducing a good leaving group (N₂) onto the aromatic ring. The reaction is carried out at low temperatures (0-10 °C) to prevent the unstable diazonium salt from decomposing.[5]
-
Bromination (Sandmeyer Reaction): The diazonium salt is then displaced by a bromide ion, typically using a copper(I) bromide catalyst in the presence of hydrobromic acid. This is a robust and well-established method for introducing a bromine atom onto an aromatic ring.
-
Reduction: The final step involves the reduction of the nitro group to an amino group. While historical methods used iron powder in acidic conditions, which generated significant waste, modern approaches favor catalytic hydrogenation (e.g., with a Raney-Ni catalyst) or the use of reducing agents like hydrazine hydrate with an iron oxide catalyst for a more environmentally friendly process.[2][5]
Experimental Protocol: Synthesis of 2-Amino-3-bromophenol from 3-Nitro-4-aminophenol [5]
Step 1: Diazotization
-
Dissolve 3-nitro-4-aminophenol in hydrobromic acid (40-48 wt%).
-
Cool the solution to 0-10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.2 molar equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 1-3 hours at 0-10 °C to ensure complete formation of the diazonium salt.
Step 2: Bromination
-
In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution from Step 1 to the cuprous bromide solution, maintaining the temperature at 40-50 °C.
-
Stir the reaction mixture for 1-2 hours.
-
Cool the mixture to 20-25 °C to allow for the crystallization of 3-nitro-4-bromophenol.
-
Filter the solid and wash with cold water.
Step 3: Reduction
-
Dissolve the 3-nitro-4-bromophenol solid from Step 2 in ethanol.
-
Add an iron oxide catalyst to the solution.
-
Heat the mixture to 50-100 °C.
-
Slowly add a hydrazine hydrate aqueous solution to the mixture.
-
Reflux the reaction for 2-5 hours.
-
After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain 2-Amino-3-bromophenol.
Quantitative Data Summary:
| Step | Key Reagents | Key Parameters |
| Diazotization | 3-nitro-4-aminophenol, NaNO₂, HBr | 0-10 °C, 1-3 h |
| Bromination | Diazonium salt, CuBr, HBr | 40-50 °C, 1-2 h |
| Reduction | 3-nitro-4-bromophenol, Hydrazine hydrate, Fe₂O₃ | 50-100 °C, 2-5 h |
| Overall Yield | Moderate to High |
Workflow Diagram:
Caption: Multi-step synthesis from 3-Nitro-4-aminophenol.
Alternative Synthetic Strategies and Considerations
While the two pathways detailed above are the most common, other routes to 2-Amino-3-bromophenol exist, often starting from more basic building blocks.
-
From 2-Aminophenol: Direct bromination of 2-aminophenol is a possibility. However, the strong activating and ortho-, para-directing nature of both the amino and hydroxyl groups can lead to a mixture of mono-, di-, and tri-brominated products, making the isolation of the desired 2-amino-3-bromophenol challenging.[7][8] Careful control of reaction conditions, such as the choice of brominating agent and solvent, is crucial to achieve acceptable selectivity.
-
From Phenol: A more classical, though lengthy, approach begins with phenol. This would likely involve a sequence of reactions such as:
-
Nitration: Introduction of a nitro group, typically at the ortho and para positions.[9][10][11]
-
Separation of isomers: Isolation of o-nitrophenol.
-
Bromination: Introduction of a bromine atom. The directing effects of the hydroxyl and nitro groups would need to be carefully considered.
-
Reduction: Conversion of the nitro group to an amino group.
-
This route is generally less efficient due to the multiple steps and potential for isomer formation, leading to lower overall yields.
Conclusion and Future Perspectives
The synthesis of 2-Amino-3-bromophenol is a well-established process with several viable routes. The choice of the optimal pathway is a balance between the cost and availability of starting materials, the desired scale of production, and environmental considerations. The direct demethylation of 6-bromo-2-methoxyaniline offers a high-yielding and straightforward laboratory-scale synthesis. For industrial applications, the multi-step process starting from 3-nitro-4-aminophenol remains a robust and economically viable option, especially with the adoption of greener reduction methods. Future research in this area may focus on developing more efficient and selective direct bromination methods for readily available precursors like 2-aminophenol, potentially through the use of novel catalytic systems.
References
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents.
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents.
- CN103408404A - Process for synthesizing p-bromophenol - Google Patents.
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. Available at: [Link]
- CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents.
-
o-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]
- CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents.
-
Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? | ResearchGate. Available at: [Link]
- US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. Available at: [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
-
Phenol Reactions (A-Level) | ChemistryStudent. Available at: [Link]
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- 3. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
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- 8. chemistrystudent.com [chemistrystudent.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. savemyexams.com [savemyexams.com]
Technical Guide: Solubility Profiling & Solvent Selection for 2-Amino-3-bromophenol Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-bromophenol hydrochloride (CAS: 855836-16-7). As a halogenated aminophenol salt, this compound exhibits a distinct solubility profile governed by the interplay between its ionic crystal lattice energy and the solvation potential of the solvent system.
Understanding these parameters is critical for optimizing reaction yields, purification via recrystallization, and preparing stable stock solutions for biological assays. This guide synthesizes theoretical solubility parameters with standard experimental protocols to provide actionable insights for researchers.
Chemical Profile & Physicochemical Basis[1][2]
Compound Identity
| Property | Detail |
| Chemical Name | 2-Amino-3-bromophenol hydrochloride |
| Free Base CAS | 116435-77-9 |
| Salt CAS | 855836-16-7 |
| Molecular Formula | C₆H₆BrNO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 224.48 g/mol |
| Functional Groups | Phenolic -OH, Ammonium |
| pKa (Free Base) | ~5.5 (Amine), ~10.3 (Phenol) [Analogous to 2-aminophenol] |
Solubility Thermodynamics
The solubility of the hydrochloride salt is driven by the dissociation of the ionic species (
-
Lattice Energy Barrier: The salt exists as a crystalline solid stabilized by strong electrostatic forces. Dissolution requires a solvent with high dielectric constant (
) and strong hydrogen bond donating/accepting capability to overcome this lattice energy. -
Solvent Interaction:
-
Protic Solvents (Water, MeOH): Stabilize the chloride ion via H-bonding and the ammonium cation via dipole interactions.
-
Aprotic Polar Solvents (DMSO, DMF): Excellent at solvating cations but less effective for anions; however, the high dipole moment usually ensures complete dissolution.
-
Non-Polar Solvents (Hexane, DCM): Lacking the polarity to disrupt the ionic lattice, these serve as anti-solvents.
-
Solubility Landscape & Solvent Compatibility[7]
The following data categorizes solvents based on their interaction with 2-Amino-3-bromophenol hydrochloride. Note: Specific quantitative values should be empirically verified using Protocol B below.
Solubility Classification Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |
| High Polarity / Protic | Water, Methanol | High (>50 mg/mL) | Strong H-bonding overcomes lattice energy. | Stock solutions, Extraction |
| High Polarity / Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dielectric constant ( | Biological assays, Reaction media |
| Medium Polarity / Protic | Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Reduced polarity vs. MeOH limits salt dissociation. | Recrystallization (Hot) |
| Medium Polarity / Aprotic | THF, Acetone, Acetonitrile | Low (<5 mg/mL) | Insufficient solvation energy for the chloride ion. | Reaction media (Suspension) |
| Low Polarity / Non-Polar | Ethyl Acetate, DCM, Toluene, Hexane | Negligible (<0.1 mg/mL) | Cannot overcome ionic lattice forces. | Anti-solvent for precipitation |
Critical Stability Warning
Oxidation Risk: Aminophenols are prone to oxidation, forming quinone imines (turning solutions brown/black).
-
DMSO: Can act as a mild oxidant over time. Use fresh solutions or store under inert gas (
/Ar) at -20°C. -
Water/Methanol: Solutions are pH-sensitive. The hydrochloride salt is acidic and relatively stable, but neutralization will precipitate the free base and accelerate oxidation.
Experimental Protocols
Protocol A: Visual Solubility Screening (Qualitative)
Objective: Rapidly determine the approximate solubility range to select solvents for synthesis or purification.
-
Weigh 10 mg of 2-Amino-3-bromophenol HCl into a clear HPLC vial.
-
Add solvent in increments:
-
Step 1: Add 100 µL (Conc: 100 mg/mL). Vortex for 1 min. If dissolved → Very Soluble.[7]
-
Step 2: Add 400 µL (Total: 500 µL, Conc: 20 mg/mL). Vortex/Sonicate. If dissolved → Soluble.
-
Step 3: Add 500 µL (Total: 1 mL, Conc: 10 mg/mL). Vortex/Heat to 40°C. If dissolved → Moderately Soluble.
-
-
Observation: Check for undissolved crystals using a backlight.
Protocol B: Quantitative Saturation Method (HPLC/Gravimetric)
Objective: Determine exact solubility (
-
Preparation: Add excess solid compound to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Shake/stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (ensure filter compatibility).
-
Quantification:
-
Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method 2 (HPLC): Dilute the filtrate with mobile phase and analyze against a standard curve.
-
Calculation:
-
Visualization of Solubility Logic
Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction, Purification, or Analysis).
Caption: Decision tree for selecting solvents based on experimental intent, highlighting the dichotomy between polar solvents for dissolution and non-polar solvents for isolation.
Solubility Determination Workflow
A standardized workflow to ensure data integrity when measuring solubility.
Caption: Step-by-step workflow for the quantitative determination of thermodynamic solubility.
References
-
ChemicalBook . (2025).[3] 2-Amino-3-bromophenol hydrochloride Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 19828962, 2-Amino-3-chlorophenol (Analogous Structure). Retrieved from [8]
-
Apollo Scientific . (2025). Product Data Sheet: 2-Amino-3-bromophenol. Retrieved from
-
Yim, J. H., et al. (2014).[2] Preparation of 2-aminophenol hydrochloride salts via precipitation in Ethyl Acetate/Hexane. Patent EP2816028A1.[2] Retrieved from
Sources
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- 2. 2-AMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 6. 2-Amino-3-bromophenol 95% | CAS: 116435-77-9 | AChemBlock [achemblock.com]
- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 2-Amino-3-bromophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-3-bromophenol Hydrochloride
2-Amino-3-bromophenol hydrochloride is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring an amino group, a hydroxyl group, and a bromine atom on a benzene ring, makes it a versatile building block. Accurate spectral characterization is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
The hydrochloride salt form is often employed to improve the stability and solubility of amine-containing compounds. The protonation of the amino group will have a discernible effect on the spectral properties, a key consideration that will be explored in the following sections.
Molecular Structure and its Influence on Spectral Data
The molecular structure of 2-Amino-3-bromophenol hydrochloride is fundamental to understanding its spectral output. The presence of various functional groups and their relative positions on the aromatic ring create a unique electronic environment, which is reflected in the NMR, IR, and MS data.
Caption: Molecular structure of 2-Amino-3-bromophenol Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-3-bromophenol hydrochloride, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The protonation of the amino group to form an ammonium salt (-NH₃⁺) will influence the chemical shifts of the aromatic protons due to its electron-withdrawing nature.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Ar-H (ortho to -OH) | ~7.0 - 7.2 | d | J ≈ 8 |
| Ar-H (para to -OH) | ~6.8 - 7.0 | t | J ≈ 8 |
| Ar-H (ortho to -NH₃⁺) | ~7.3 - 7.5 | d | J ≈ 8 |
| -OH | ~9.0 - 10.0 | br s | - |
| -NH₃⁺ | ~8.0 - 9.0 | br s | - |
-
Aromatic Protons: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the bromine and the protonated amino group, and the electron-donating effect of the hydroxyl group will dictate their precise chemical shifts.
-
Labile Protons (-OH and -NH₃⁺): The chemical shifts of the hydroxyl and ammonium protons are highly dependent on the solvent, concentration, and temperature. They are expected to appear as broad singlets and can be confirmed by D₂O exchange, where these peaks would disappear from the spectrum.[1]
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of 2-Amino-3-bromophenol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the sample and slow down the exchange of labile protons, allowing for their observation.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
To confirm the -OH and -NH₃⁺ peaks, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | ~150 - 155 |
| C-NH₃⁺ | ~130 - 135 |
| C-Br | ~110 - 115 |
| C-H (ortho to -OH) | ~120 - 125 |
| C-H (para to -OH) | ~115 - 120 |
| C-H (ortho to -NH₃⁺) | ~125 - 130 |
-
Substituted Carbons: The carbons directly attached to the electronegative oxygen, nitrogen, and bromine atoms will be the most deshielded and appear at the downfield end of the spectrum.
-
Unsubstituted Carbons: The chemical shifts of the carbons bearing hydrogen atoms will be influenced by the combined electronic effects of the substituents.
Experimental Protocol for ¹³C NMR:
-
Prepare the sample as described for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg in 0.6-0.7 mL of solvent).
-
Acquire the spectrum on a spectrometer equipped with a broadband probe.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-bromophenol hydrochloride will be characterized by the vibrational frequencies of the O-H, N-H, C-N, C-O, and C-Br bonds, as well as the aromatic C-H and C=C bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3500 | Strong, broad |
| N-H stretch (-NH₃⁺) | 2800 - 3100 | Strong, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |
| N-H bend (-NH₃⁺) | 1500 - 1600 | Medium |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-Br stretch | 500 - 600 | Medium to strong |
-
O-H and N-H Stretching: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[3] The N-H stretch of the ammonium salt is typically found at lower wavenumbers compared to a free amine.
-
Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region and will contain a complex pattern of absorptions unique to the molecule, including the C-O and C-Br stretching vibrations.[3]
Experimental Protocol for IR Spectroscopy (Solid Sample):
A common and effective method for solid samples is the thin solid film technique.[4]
-
Dissolve a small amount (2-5 mg) of 2-Amino-3-bromophenol hydrochloride in a few drops of a volatile solvent (e.g., methanol or ethanol).
-
Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Alternatively, the KBr pellet or Nujol mull methods can be used.[5][6]
Caption: Workflow for preparing a solid sample for IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 2-Amino-3-bromophenol, Electron Ionization (EI) would be a common technique.
Predicted Mass Spectrum Data (EI-MS):
| m/z | Predicted Fragment | Interpretation |
| 187/189 | [C₆H₆BrNO]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |
| 108 | [M - Br]⁺ | Loss of a bromine radical |
| 159/161 | [M - CO]⁺ | Loss of carbon monoxide from the phenol ring |
| 80 | [C₆H₄O]⁺ | Loss of Br and HCN from the molecular ion |
-
Molecular Ion Peak: The molecular ion peak for the free base (2-Amino-3-bromophenol) is expected at m/z 187 and 189 with approximately equal intensity, which is characteristic of a molecule containing one bromine atom.[7]
-
Fragmentation Pattern: The fragmentation will be dictated by the stability of the resulting ions. Common fragmentation pathways for halogenated phenols include the loss of the halogen atom and the loss of carbon monoxide (CO) or a formyl radical (CHO).[7] Aromatic amines can undergo fragmentation through the loss of HCN.[8]
Caption: Predicted major fragmentation pathways for 2-Amino-3-bromophenol in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 2-Amino-3-bromophenol hydrochloride. By understanding the influence of the compound's structure on its spectroscopic properties, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for obtaining high-quality spectral data. While the data presented is largely predictive due to a lack of published experimental spectra for this specific salt, the analysis is grounded in well-established spectroscopic principles and data from closely related compounds, offering a valuable resource for the scientific community.
References
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George, A., Thomas, P. V., & Kumar, D. D. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Available at: [Link]
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ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[2]uril, c hemicucurbit[9]uril. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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2-Amino-3-bromophenol hydrochloride chemical reactivity profile
An In-Depth Technical Guide to the Chemical Reactivity of 2-Amino-3-bromophenol Hydrochloride
Authored by a Senior Application Scientist
Foreword: A Molecule of Competing Influences
2-Amino-3-bromophenol hydrochloride is more than a mere collection of atoms; it is a case study in the intricate dance of functional group interplay. To the synthetic chemist, its structure presents a fascinating challenge and a wealth of opportunities. An activating, ortho,para-directing hydroxyl group sits adjacent to an amino group, which, depending on its protonation state, can be either a powerful activator or a potent deactivator. A bromine atom adds a further layer of complexity, serving as both a deactivating group and a handle for modern cross-coupling chemistry. This guide eschews a simple recitation of facts, instead aiming to provide a deeper, field-tested understanding of why this molecule behaves as it does, enabling researchers to harness its reactivity with precision and foresight.
Core Molecular Profile and Synthetic Considerations
2-Amino-3-bromophenol hydrochloride is a light brown crystalline powder. Its utility as a synthetic building block is rooted in the strategic placement of its three functional groups on the aromatic ring.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116435-77-9 | [2] |
| Molecular Formula | C₆H₇BrClNO | [3] |
| Molecular Weight | 224.48 g/mol | [3] |
| Melting Point | 138°C | [2] |
| pKa (Predicted) | 8.79 ± 0.10 | [2] |
| Storage | 2–8 °C under inert gas | [2][3] |
The hydrochloride salt form is critical to its reactivity profile. In solution, the amino group is protonated to form an ammonium salt (-NH₃⁺). This transformation is not trivial; it converts a strongly activating, ortho,para-directing group into a strongly deactivating, meta-directing group.[4] Consequently, the choice of reaction conditions, particularly the presence or absence of a base, is the primary determinant of the reaction's outcome.
A Validated Synthetic Protocol: Demethylation Approach
A common and efficient synthesis involves the demethylation of a readily available precursor, 6-bromo-2-methoxyaniline. This approach avoids direct manipulation of the more sensitive aminophenol structure until the final step.
Experimental Protocol: Synthesis of 2-Amino-3-bromophenol [2]
-
Dissolution: Dissolve 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in dichloromethane (30 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0°C. This is critical to control the exothermic reaction with boron tribromide.
-
Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via syringe. The slow addition prevents a rapid temperature increase and potential side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir continuously overnight.
-
Quenching: Carefully quench the reaction by the slow addition of methanol (10 mL). This step neutralizes any excess BBr₃.
-
Isolation: Remove the solvent by rotary evaporation to yield the crude product. The reported yield for this protocol is high, affording the target 2-amino-3-bromophenol in approximately 92% yield.[2]
Reactivity at the Heteroatomic Centers: A Tale of Two Nucleophiles
The molecule possesses two primary nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group. Their relative reactivity is highly dependent on the reaction conditions, allowing for selective functionalization.
N-Acylation: Formation of Amides
The amino group readily undergoes acylation to form stable amides. This reaction involves the replacement of a hydrogen atom on the -NH₂ group with an acyl group (R-C=O).[5] Given that the starting material is a hydrochloride salt, a base is required not only to neutralize the HCl generated during the reaction but also to deprotonate the -NH₃⁺ cation, liberating the nucleophilic free amine.
Causality in Protocol Design: The choice of base is crucial. A non-nucleophilic organic base like pyridine or triethylamine is preferred because it will not compete with the amine as a nucleophile for the acylating agent.[5]
Representative Protocol: N-Acetylation
-
Suspend 2-Amino-3-bromophenol hydrochloride (1 mmol) in dichloromethane (10 mL).
-
Add a non-nucleophilic base, such as triethylamine (2.5 mmol), and stir until the solid dissolves, indicating the formation of the free amine.
-
Cool the solution to 0°C.
-
Slowly add acetyl chloride (1.1 mmol). The reaction is typically rapid.
-
After stirring for 1-2 hours, the reaction can be worked up by washing with water and a mild aqueous acid to remove excess base, followed by drying and solvent evaporation.
O-Alkylation: Navigating Selectivity
O-alkylation to form ethers is a valuable transformation, but it is complicated by the competing N-alkylation.[6] Direct alkylation of the unprotected molecule often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.
Achieving Selectivity: To achieve selective O-alkylation, a common strategy involves first protecting the more nucleophilic amino group. An alternative approach relies on carefully controlling the reaction conditions. In the presence of a base like potassium carbonate (K₂CO₃), the phenolic proton is more acidic and is preferentially removed, forming a phenoxide ion. This phenoxide is a potent nucleophile that can react with an alkyl halide.[7]
Representative Protocol: Selective O-Benzylation [7]
-
Imination (Protection): Dissolve 2-Amino-3-bromophenol hydrochloride (1 mmol) and an equivalent of a base (e.g., NaHCO₃) in methanol. Add benzaldehyde (1 mmol) and stir. The formation of the N-benzylidene imine protects the amino group.
-
Alkylation: Add potassium carbonate (2 mmol) followed by benzyl bromide (1.1 mmol). Reflux the mixture for several hours until TLC indicates consumption of the starting material.
-
Hydrolysis (Deprotection): Cool the reaction mixture and add an aqueous HCl solution to hydrolyze the imine, regenerating the amino group.
-
Workup: Neutralize the solution with a base (e.g., NaHCO₃) and extract the O-benzylated product with an organic solvent.
Reactivity of the Aromatic Ring: The Director's Cut
The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the powerful activating effects of the hydroxyl and amino groups. When the amino group is in its free base form (-NH₂), both it and the hydroxyl group are strong ortho,para-directors.[4]
"Ring" [label=<
C1
NH₂
C6
Ring
C2
OH
C5
C3
C4
Br
];
"Directors" [shape=plaintext, label="Directing Effects:\n-OH (o,p) → C2, C4, C6\n-NH₂ (o,p) → C1, C3, C5"]; "Activation" [shape=plaintext, label="Most Activated Positions:\nSynergistic activation at C4 & C6"];
edge [style=invis]; "Ring":c4 -> "Activation" [style=solid, color="#34A853", arrowhead=vee, label=" Highly Activated"]; "Ring":c6 -> "Activation" [style=solid, color="#34A853", arrowhead=vee, label=" Highly Activated"]; } endsubdot Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Electrophilic Aromatic Substitution: Bromination
The synergistic activation from the ortho -OH and -NH₂ groups strongly directs incoming electrophiles to the C4 (para to -OH) and C6 (ortho to -OH, para to -NH₂) positions.[4] The high degree of activation means that reactions like bromination can proceed rapidly, even without a Lewis acid catalyst, and may lead to poly-substituted products if not carefully controlled.[8]
Mechanism of Electrophilic Bromination The reaction proceeds via a standard two-step electrophilic substitution mechanism:
-
Attack: The electron-rich aromatic ring attacks the electrophile (Br⁺, or polarized Br₂), forming a resonance-stabilized carbocation intermediate known as an arenium ion.[9]
-
Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the ring's aromaticity.[9]
Predicted Outcome: The major products of monobromination would be 2-Amino-3,4-dibromophenol and 2-Amino-3,6-dibromophenol.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position serves as an excellent functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid) to form a new C-C bond.[10] It is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.[11]
Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base.[11]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a flask, add 2-Amino-3-bromophenol hydrochloride (1 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like Na₂CO₃ (3 mmol).
-
Add a solvent system, typically a mixture like toluene/ethanol/water.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture (e.g., to 80-100°C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[12][13] The development of specialized, bulky phosphine ligands has been critical to the success and broad applicability of this reaction.[14]
Catalytic Cycle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination and deprotonation of the amine to form a palladium-amido complex, and concluding with reductive elimination to form the C-N bond.[12]
Stability and Decomposition Profile
Aminophenols are susceptible to oxidative degradation, which can be accelerated by heat, light, and the presence of metal ions. The degradation can lead to the formation of colored polymeric materials. Storage under an inert atmosphere and at reduced temperatures is recommended to maintain purity.[3][15]
At high temperatures (200-250°C) and in the presence of a strong base like NaOH, debromination can occur. This highlights the importance of controlling the temperature in base-mediated reactions to avoid loss of the bromine handle.
Safety and Handling
2-Amino-3-bromophenol hydrochloride is classified as an irritant.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[16]
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]
-
Avoid breathing dust.[18]
-
Keep away from heat, sparks, and open flames.[19]
Conclusion
2-Amino-3-bromophenol hydrochloride is a versatile synthetic intermediate whose reactivity is governed by a delicate balance of electronic effects and reaction conditions. A thorough understanding of the competing influences of its hydroxyl, amino (and ammonium), and bromo substituents allows for the strategic design of synthetic routes. By carefully selecting reagents and conditions—particularly the use and choice of base—chemists can selectively target the N-H, O-H, or C-Br bonds to perform acylation, alkylation, electrophilic substitution, and cross-coupling reactions, unlocking a wide array of complex molecular architectures.
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New methodology for the N-alkylation of 2-amino-3-acylthiophenes . RSC Publishing. [Link]
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Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? . ResearchGate. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines . BYJU'S. [Link]
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16.1: Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Safety Data Sheet: 2-Aminophenol . Carl ROTH. [Link]
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Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy . ResearchGate. [Link]
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An In-Depth Technical Guide to the Comparative Reactivity of 2-Amino-3-bromophenol and 2-Amino-5-bromophenol
Abstract
Positional isomerism in substituted aromatic compounds provides a foundational platform for tuning chemical reactivity, a principle of paramount importance in the fields of synthetic chemistry and drug development. This guide presents a detailed comparative analysis of two such isomers: 2-Amino-3-bromophenol and 2-Amino-5-bromophenol. While sharing the same molecular formula, the differential placement of the bromine substituent dramatically alters the electronic and steric landscape of the phenol ring. We will dissect how these subtle structural changes dictate the outcomes of key synthetic transformations, including electrophilic aromatic substitution, reactions at the primary amine and hydroxyl functionalities, and metal-catalyzed cross-coupling. By grounding our analysis in mechanistic principles and providing field-tested experimental protocols, this document serves as a technical resource for researchers aiming to strategically leverage the unique reactivity profiles of these versatile building blocks.
Introduction
Substituted aminophenols are privileged scaffolds in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Their utility stems from the presence of three distinct functional groups—amino, hydroxyl, and the aromatic ring—each offering a handle for chemical modification. The introduction of a halogen, such as bromine, further expands their synthetic potential, particularly for carbon-carbon bond formation via modern cross-coupling techniques.
This guide focuses on two specific isomers, 2-Amino-3-bromophenol and 2-Amino-5-bromophenol, to illustrate the profound impact of substituent positioning on chemical behavior.
-
2-Amino-3-bromophenol: The bromine atom is positioned ortho to the amino group and meta to the hydroxyl group.
-
2-Amino-5-bromophenol: The bromine atom is para to the hydroxyl group and meta to the amino group.
The objective of this whitepaper is to move beyond simple structural description and provide a deep, mechanistically-driven understanding of why these isomers react differently. For the drug development professional or the process chemist, choosing the correct isomer is not arbitrary; it is a critical decision that can define the success, efficiency, and regiochemical outcome of a synthetic sequence.
Chapter 1: Fundamental Properties and Electronic Structure
The reactivity of an aromatic compound is governed by the electronic and steric effects of its substituents.[2] The amino (-NH2) and hydroxyl (-OH) groups are potent activating groups, donating electron density into the ring via resonance and directing incoming electrophiles to the ortho and para positions. Conversely, bromine is an ortho, para-director but is deactivating overall due to its strong inductive electron-withdrawing effect.[2]
In 2-Amino-3-bromophenol , the powerful activating effects of the -NH2 and -OH groups synergize, strongly enhancing the nucleophilicity of the C4 and C6 positions.[2] However, the bromine atom at C3 exerts significant steric hindrance, particularly at the adjacent C4 position.
In 2-Amino-5-bromophenol , the same activating groups direct towards C4 and C6.[2] Here, the bromine at C5 is remote from the most activated sites, resulting in a different steric environment and electronic modulation compared to its isomer.
Data Presentation: Physicochemical Properties
| Property | 2-Amino-3-bromophenol | 2-Amino-5-bromophenol | Source |
| CAS Number | 116435-77-9 | 38191-34-3 | [3],[4] |
| Molecular Formula | C6H6BrNO | C6H6BrNO | [3],[4] |
| Molecular Weight | 188.02 g/mol | 188.02 g/mol | [3],[4] |
| Appearance | Light brown powder / White to pale yellow crystals | Brown powder | [5][6],[7] |
| Melting Point | 138 °C | 146-147 °C | [6],[8] |
Chapter 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry. The regiochemical outcome is dictated by the directing effects of the existing substituents.[9][10] For both isomers, the synergistic activation from the -OH and -NH2 groups at the C4 and C6 positions is the dominant influence.[2]
Logical Analysis of EAS Regioselectivity
The following diagram illustrates the predicted directing effects for an incoming electrophile (E+). The strong activation by -NH2 and -OH makes C4 and C6 the most probable sites of attack for both isomers.
Caption: Predicted EAS regioselectivity for the two isomers.
Causality Behind Experimental Choices: In a typical nitration reaction, a mixture of nitric and sulfuric acid is used to generate the nitronium ion (NO2+) electrophile.[11] The reaction is typically run at low temperatures to control the exothermic reaction and prevent over-nitration, which is a significant risk given the highly activated nature of the aminophenol ring.
Experimental Protocol: Nitration of an Activated Phenol Ring
-
Self-Validation: This protocol is a representative procedure for the nitration of highly activated aromatic systems. Successful execution is validated by the isolation of a product with a distinct melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the addition of a nitro group to the aromatic ring.
-
Dissolution: Dissolve 2-Amino-5-bromophenol (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring. Ensure complete dissolution.
-
Electrophile Generation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the aminophenol solution, maintaining the temperature below 5 °C. The reaction is highly exothermic.
-
Quenching: After stirring for 1-2 hours, pour the reaction mixture slowly over crushed ice.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified nitro-substituted aminophenol.
Expected Reactivity Differences:
-
2-Amino-3-bromophenol: Nitration is expected to favor the C6 position to minimize steric clash with the C3-bromine. The C4 position is also electronically activated but sterically more encumbered.
-
2-Amino-5-bromophenol: Both C4 and C6 positions are highly activated and sterically accessible. A mixture of 4-nitro and 6-nitro products is likely, with the precise ratio depending on subtle electronic preferences and reaction conditions.
Chapter 3: Reactivity at the Functional Groups
Reactions of the Amino Group: Diazotization
Aromatic primary amines can be converted into diazonium salts upon treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures (0-5 °C).[12] This process, known as diazotization, transforms the amino group into an excellent leaving group (N2), opening pathways to a vast array of substitution reactions (e.g., Sandmeyer reactions).[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Trustworthiness: This protocol is based on established methods for Suzuki couplings and includes an inert atmosphere to protect the sensitive palladium catalyst. [14]Validation involves confirming the formation of the new C-C bond and the absence of starting aryl bromide using techniques like NMR and LC-MS.
-
Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-3-bromophenol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography.
Expected Reactivity Differences: The rate of the oxidative addition step is sensitive to the electronic density at the carbon bearing the bromine.
-
2-Amino-3-bromophenol: The C-Br bond is ortho to a strongly electron-donating -NH2 group and meta to another donating -OH group. This localized electron density can influence the oxidative addition step. Furthermore, the ortho -NH2 and -OH groups can act as coordinating ligands to the palladium center, potentially altering the catalyst's activity and stability.
-
2-Amino-5-bromophenol: The C-Br bond is para to the strongly activating -OH group. This positioning strongly influences the electronic environment of the C-Br bond, which can affect the rate of oxidative addition. The potential for catalyst inhibition or alteration through coordination with the ortho -NH2 group also exists here. [15] In practice, the specific choice of ligand, base, and solvent system is crucial for achieving high yields in both cases, as these factors can mitigate potential challenges posed by the coordinating functional groups. [14]
Chapter 5: Summary and Industrial Application Insights
The choice between 2-Amino-3-bromophenol and 2-Amino-5-bromophenol is a strategic decision dictated by the desired reaction outcome.
Reactivity Synopsis Table
| Reaction Type | 2-Amino-3-bromophenol | 2-Amino-5-bromophenol | Key Differentiating Factor |
| Electrophilic Aromatic Substitution | Substitution favored at C6 | Substitution at C4 and C6 likely | Steric hindrance from C3-Br |
| Diazotization | Diazonium salt stability may be affected by adjacent groups | More predictable diazonium salt reactivity | Proximity of -OH and -Br to the reaction center |
| Suzuki-Miyaura Coupling | C-Br bond reactivity influenced by ortho -NH2 and meta -OH | C-Br bond reactivity influenced by para -OH and ortho -NH2 | Electronic and coordinating effects on the Pd catalyst |
Synthetic Strategy Implications:
-
To synthesize a derivative substituted specifically at the position para to the amino group, one might start with 2-Amino-3-bromophenol , where the C6 position is sterically favored for electrophilic attack.
-
To create a biaryl compound where the new C-C bond is para to a hydroxyl group, 2-Amino-5-bromophenol is the required starting material.
-
If a reaction is sensitive to steric hindrance near the reaction site, 2-Amino-5-bromophenol would generally be the preferred isomer.
These isomers are not just reagents; they are tools. Understanding their distinct reactivity profiles allows chemists to build molecular complexity with precision and efficiency, a core tenet of modern organic synthesis and drug discovery.
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
- Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14320605, 2-Amino-5-bromophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization of 2- or 4-aminophenols. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]
-
Stanford Chemicals. (n.d.). 2-Amino-3-bromophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to Naphthol AS-PH. Retrieved from [Link]
-
University of Cambridge. (n.d.). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls. Retrieved from [Link]
-
YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
- Zolton, L. (1965).
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351840, 2-Amino-4-Bromophenol. Retrieved from [Link]
-
Baghdad Science Journal. (2023). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Retrieved from [Link]
-
Save My Exams. (n.d.). Electrophilic Substitution of Arenes. Retrieved from [Link]
-
ChemBK. (n.d.). 2-amino-5-bromophenol. Retrieved from [Link]
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- 3. 2-Amino-3-bromophenol 95% | CAS: 116435-77-9 | AChemBlock [achemblock.com]
- 4. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Guide: Stability & Storage of 2-Amino-3-bromophenol Hydrochloride
This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 2-Amino-3-bromophenol hydrochloride . It is designed for researchers requiring high-purity standards for organic synthesis and drug development.
Executive Summary & Chemical Profile
2-Amino-3-bromophenol hydrochloride is a sensitive isomeric intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzoxazoles). Unlike its free base counterpart, the hydrochloride salt offers improved resistance to immediate oxidative darkening but introduces significant hygroscopic risks .
Effective management of this compound requires a "Dual-Defense" strategy: preventing hydrolysis-induced acidity changes and mitigating oxidative deamination.
Compound Identity
| Property | Detail |
| Chemical Name | 2-Amino-3-bromophenol hydrochloride |
| CAS Number | 855836-16-7 (HCl Salt) / 116435-77-9 (Free Base) |
| Molecular Formula | C₆H₆BrNO[1][2][3][4][5][6][7][8] · HCl |
| Appearance | White to off-white crystalline powder (High Purity) Turns beige/brown upon degradation |
| Solubility | Soluble in water, methanol, DMSO. |
| Key Sensitivities | Oxidation (Air), Moisture (Hygroscopic), Light (Photosensitive) |
Intrinsic Stability & Degradation Mechanisms
To preserve the integrity of 2-Amino-3-bromophenol hydrochloride, one must understand the causality of its degradation. The presence of both an electron-donating hydroxyl group (-OH) and an amino group (-NH₂) on the benzene ring makes this compound highly susceptible to oxidative quinone formation .
The Degradation Cascade
-
Hygroscopic Activation: The HCl salt absorbs atmospheric moisture.
-
Hydrolysis & pH Drift: Moisture creates localized aqueous micro-environments. While the salt is acidic (stabilizing), excessive water can facilitate proton exchange.
-
Auto-oxidation: In the presence of oxygen and light, the electron-rich aromatic ring undergoes oxidation, forming highly colored quinone imines and polymeric "tars."
Visualization: Degradation Pathways
The following diagram illustrates the risk factors and chemical pathways leading to sample failure.
Figure 1: Mechanistic pathway of aminophenol degradation showing the synergistic effect of moisture and oxygen.
Storage Protocols: The "Gold Standard"
Do not rely on standard refrigeration alone. The following protocol is required to maintain purity >98% over extended periods (6+ months).
Primary Storage Conditions
-
Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).
-
Why: Low temperature kinetically inhibits the auto-oxidation reaction.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Why: Displaces oxygen, the primary reactant in degradation. Argon is preferred as it is heavier than air and blankets the solid.
-
-
Container: Amber Glass Vial with a PTFE-lined screw cap .
-
Why: Amber glass blocks UV light; PTFE provides a chemical-resistant, airtight seal. Parafilm is insufficient for long-term moisture protection.
-
The Desiccation System (Critical)
Because the HCl salt is hygroscopic, it must be stored within a secondary containment system.
-
Place the primary vial inside a secondary jar or desiccator.
-
Add indicating silica gel or activated molecular sieves to the secondary jar.
-
Self-Validating Step: Check the silica gel color weekly. If it changes color (indicating saturation), the environment is compromised.
Handling & Reconstitution Workflows
Improper handling during weighing or solution preparation is the most common cause of "unexplained" degradation.
Workflow: Safe Handling
-
Equilibration: Allow the frozen vial to warm to room temperature before opening .
-
Causality: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate degradation.
-
-
Inert Sampling: Ideally, weigh inside a glove box or under a funnel of flowing nitrogen.
-
Re-sealing: Purge the headspace with Argon/Nitrogen before closing the vial.
Workflow: Solution Preparation
Warning: The stability of 2-Amino-3-bromophenol is pH-dependent.
-
Acidic (Stable): Dissolving the HCl salt in water/methanol usually yields an acidic pH (~3-4). This solution is relatively stable for hours.
-
Neutral/Basic (Unstable): If you neutralize the salt (e.g., adding base for a reaction), the free amine becomes highly reactive. Use immediately.
Figure 2: Decision tree for handling and solution preparation to minimize oxidative risk.
Quality Control & Self-Validation
Before using the reagent in critical experiments, validate its integrity using these indicators.
Visual Inspection (The "First Line" Defense)
-
Pass: Powder is white, off-white, or very pale cream.
-
Warning: Powder is beige or light pink. (Purification may be needed).[5][9]
-
Fail: Powder is brown, dark red, or sticky/clumped (indicates hydrolysis + oxidation).
Analytical Verification
| Method | Acceptance Criteria | Notes |
| ¹H-NMR (DMSO-d₆) | Sharp peaks, correct integration. | Look for extra peaks in the aromatic region (6.5–7.5 ppm) indicating oxidation byproducts. |
| HPLC | Single major peak (>98% area). | Oxidized impurities often elute earlier (more polar) or much later (polymers). |
| Melting Point | Sharp range (Literature varies, typically >135°C for free base, salt may decompose). | Broadening of the melting range >2°C indicates impurity. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234346, 2-Amino-3-bromophenol. Retrieved from [Link]
- Anderson, R. J., et al. (2012). Stability of Hydrochloride Salts in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (General reference for HCl salt hygroscopicity).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
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- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Molecules | Free Full-Text | Organic Salts of Pharmaceutical Impurity p-Aminophenol [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Note: The Strategic Utility of 2-Amino-3-bromophenol in Modern Pharmaceutical Synthesis
Abstract
2-Amino-3-bromophenol is a trifunctional aromatic compound whose unique substitution pattern offers significant strategic advantages in the synthesis of complex pharmaceutical agents. The presence of an amino group, a hydroxyl group, and a bromine atom on a benzene ring provides three distinct points for chemical modification. This application note provides an in-depth exploration of 2-Amino-3-bromophenol as a key building block, detailing its physicochemical properties, synthetic utility, and a comprehensive, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.
Introduction: A Versatile Scaffold in Medicinal Chemistry
The architecture of a pharmaceutical intermediate is paramount to its utility. 2-Amino-3-bromophenol (CAS No. 116435-77-9) is a highly valuable reagent due to the orthogonal reactivity of its functional groups.[1][2] The electron-donating amino and hydroxyl groups activate the aromatic ring towards certain transformations, while their nucleophilic nature allows for straightforward alkylation, acylation, or participation in cyclization reactions. Concurrently, the bromine atom serves as a versatile handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions.
This distinct arrangement allows for sequential and regioselective modifications, enabling chemists to build complex molecular frameworks from a simple, commercially available starting material.[1] Its application spans the synthesis of various bioactive compounds and is a testament to the power of functional group interplay in synthetic strategy.[1][3]
Physicochemical and Safety Profile
Accurate characterization and safe handling are prerequisites for successful and reproducible synthesis. The key properties of 2-Amino-3-bromophenol are summarized below.
| Property | Value | Source |
| CAS Number | 116435-77-9 | [1][4][5] |
| Molecular Formula | C₆H₆BrNO | [4][6] |
| Molecular Weight | 188.02 g/mol | [4][5] |
| Appearance | Light brown powder | [2] |
| Melting Point | 138 °C | [2] |
| Boiling Point | 266 °C | [2] |
| Purity | Typically ≥95% | [1][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C.[2][5] | [2][5] |
Safety and Handling: 2-Amino-3-bromophenol is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[7] All manipulations should be performed in a well-ventilated fume hood.[7][8][9] Refer to the Safety Data Sheet (SDS) for complete hazard information.[7][10][11]
Synthetic Logic and Key Transformations
The synthetic value of 2-Amino-3-bromophenol stems from the differential reactivity of its three functional handles. A strategic approach to its use involves leveraging this orthogonality.
-
The Amino Group (-NH₂): A potent nucleophile and an activating, ortho-, para-directing group. It is the primary site for acylation, sulfonylation, and alkylation. It can also be diazotized to introduce other functionalities.
-
The Hydroxyl Group (-OH): A nucleophile that can be readily converted to ethers or esters. Its presence also influences the electronic properties of the ring.
-
The Bromo Group (-Br): A key functional group for carbon-carbon and carbon-heteroatom bond formation via catalysis. It is an excellent leaving group in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
This trifecta of reactivity allows for a modular assembly of the target molecule. For instance, the amino or hydroxyl group can be protected, followed by a cross-coupling reaction at the bromine position, and concluding with deprotection and further modification of the nucleophilic sites.
Caption: General workflow for elaborating 2-Amino-3-bromophenol.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to synthesize a biaryl system, a common motif in pharmaceutical compounds. This procedure is designed as a self-validating system, incorporating in-process controls and clear endpoints.
Objective: To couple 2-Amino-3-bromophenol with an arylboronic acid to demonstrate a key C-C bond formation strategy.
4.1. Materials and Reagents
-
2-Amino-3-bromophenol (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
4.2. Experimental Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3-bromophenol (1.88 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Step 2: Addition of Catalyst and Solvents
-
Rationale: The catalyst is added last to minimize its exposure to air. The dioxane/water solvent system is effective for Suzuki couplings, as it dissolves both organic and inorganic reagents and facilitates the transmetalation step.
-
Briefly remove the septum and add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.30 mmol) against a positive flow of inert gas.
-
Using anhydrous syringes, add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL).
-
The reaction mixture will be a suspension.
Step 3: Reaction Execution and Monitoring
-
Rationale: Heating is required to overcome the activation energy of the catalytic cycle. Reaction progress must be monitored to determine the point of completion and avoid side-product formation from prolonged heating.
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the mixture vigorously.
-
In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour.
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
The reaction is complete upon the disappearance of the starting 2-Amino-3-bromophenol spot. (Typical reaction time: 4-8 hours).
-
Step 4: Workup and Extraction
-
Rationale: The workup procedure is designed to quench the reaction, remove inorganic salts and the catalyst, and isolate the crude product in an organic solvent.
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (50 mL) and ethyl acetate (50 mL) to the flask.
-
Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification and Characterization
-
Rationale: Purification is essential to remove unreacted starting materials, catalyst residues, and any side products. Characterization confirms the identity and purity of the final compound.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified product as a solid or oil.
-
Characterization:
-
Obtain the mass of the final product and calculate the yield.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.
Conclusion
2-Amino-3-bromophenol stands out as a strategic and versatile intermediate in the pharmaceutical industry. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures through controlled, regioselective transformations. The protocol detailed herein for the Suzuki-Miyaura cross-coupling reaction is a practical example of how the bromo-functionality can be leveraged to build valuable biaryl linkages. By understanding the inherent reactivity and applying sound synthetic methodologies, researchers can effectively utilize this building block to accelerate the discovery and development of next-generation therapeutics.
References
-
SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Biochem Chemopharma. [Link]
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
- CN103408404A - Process for synthesizing p-bromophenol.
-
2-Amino-3-bromophenol, min 97%, 10 grams. CP Lab Safety. [Link]
- CN102060717A - The synthetic method of 3-amino-4-bromophenol.
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
2-Amino-5-bromophenol (CAS 38191-34-3): Your Key Intermediate for Advanced Synthesis. Chemwish. [Link]
-
Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? ResearchGate. [Link]
-
CAS No : 116435-77-9| Chemical Name : 2-Amino-3-bromophenol. Pharmaffiliates. [Link]
-
Safety Data Sheet: 3-Aminophenol. Carl ROTH. [Link]
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- 9. fishersci.com [fishersci.com]
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Protocol for N-acetylation of 2-Amino-3-bromophenol
Executive Summary
This application note details a robust, scalable protocol for the selective N-acetylation of 2-amino-3-bromophenol to synthesize
While acetylation is a standard transformation, this specific substrate presents two distinct challenges:
-
Chemoselectivity: The presence of both nucleophilic amino (
) and hydroxyl ( ) groups creates a competition between N-acetylation (desired) and O-acetylation (impurity). -
Steric Hindrance: The bromine atom at the C3 position exerts steric pressure on the C2 amino group, potentially retarding reaction kinetics compared to unsubstituted 2-aminophenol.
This guide prioritizes a Green Chemistry aqueous suspension method (Method A) which leverages the "water-accelerated" effect to enhance selectivity and yield. An alternative anhydrous method (Method B) is provided for specific solubility cases.
Strategic Analysis & Mechanism
The Selectivity Challenge
In non-polar solvents, the nucleophilicity of the amine and phenol can be competitive, leading to mixtures of N-acetyl, O-acetyl, and N,O-diacetyl products. However, in aqueous media, the amine remains nucleophilic while the phenol is largely solvated and protonated (non-ionized), significantly reducing its reactivity. Furthermore, any transient phenolic ester formed is prone to rapid hydrolysis in water, whereas the amide bond is stable.
Reaction Scheme
The following diagram illustrates the reaction pathway and potential side reactions (O-acetylation and Cyclization to Benzoxazole).
Figure 1: Reaction pathways showing the selective formation of the N-acetylated product and potential side reactions.
Experimental Protocols
Method A: Aqueous Suspension (Recommended)
Rationale: This method utilizes the "hydrophobic effect" and the differential nucleophilicity in water to achieve >95% N-selectivity without protecting groups.
Materials:
-
2-Amino-3-bromophenol (1.0 eq)
-
Acetic Anhydride (1.2 - 1.5 eq)
-
Deionized Water (10 volumes relative to substrate mass)
-
Ethanol (Optional, for recrystallization)
Protocol Steps:
-
Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Amino-3-bromophenol (e.g., 10.0 g) in Deionized Water (100 mL). The substrate will likely not dissolve completely; this is normal.
-
Reagent Addition: Add Acetic Anhydride (1.2 equivalents) dropwise over 10 minutes at room temperature (20–25°C).
-
Note: The reaction is slightly exothermic. Monitor internal temperature.
-
-
Reaction: Vigorously stir the suspension.
-
Observation: The solid may temporarily dissolve or change texture as the reaction proceeds.
-
Heating (Critical for Br-substituted substrates): Due to the steric hindrance of the bromine at C3, room temperature reaction might be sluggish. Heat the mixture to 50–60°C for 1–2 hours.
-
Caution: Do not exceed 80°C to avoid cyclization to the benzoxazole.
-
-
Precipitation: Cool the reaction mixture slowly to 0–5°C using an ice bath. The N-acetylated product should precipitate as a white to off-white solid.
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (
mL) to remove acetic acid by-product. -
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Method B: Anhydrous Catalytic (Alternative)
Rationale: Use this only if the substrate fails to react in water due to extreme hydrophobicity or if the specific batch of starting material is impure.
Materials:
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (1.1 eq) or Triethylamine
-
Acetic Anhydride (1.1 eq)
Protocol Steps:
-
Dissolve 2-Amino-3-bromophenol in DCM (10 volumes).
-
Add Pyridine (1.1 eq) as a base/catalyst.
-
Cool to 0°C.
-
Add Acetic Anhydride (1.1 eq) dropwise.
-
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over MgSO4 and concentrate.
Process Workflow Diagram (Method A)
Figure 2: Step-by-step workflow for the aqueous synthesis method.
Quality Control & Characterization
The following data points are expected for the purified product.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Darkening indicates oxidation. |
| Melting Point | 156–158°C (Lit. range) | Sharp range indicates purity. |
| 1H NMR (DMSO-d6) | Acetyl methyl group. | |
| 1H NMR (DMSO-d6) | Amide proton (downfield). | |
| 1H NMR (DMSO-d6) | Phenolic proton (exchangeable). | |
| Selectivity Check | Absence of ester peak ( | Confirms no O-acetylation. |
Key NMR Feature: The presence of the phenolic -OH signal is the primary confirmation that O-acetylation did not occur. If the -OH signal is missing and a second methyl singlet appears, diacetylation has occurred.
Troubleshooting & Optimization
-
Issue: O-Acetylation Observed (Diacetylated product).
-
Cause: pH too high (if base used) or reaction ran too long in anhydrous conditions.
-
Fix: If using Method A, suspend the crude product in dilute NaOH (1M) for 10 minutes at room temperature, then re-acidify with HCl. This selectively hydrolyzes the phenolic ester (unstable) back to the phenol, leaving the amide (stable) intact.
-
-
Issue: Low Conversion.
-
Cause: Steric hindrance from the 3-Bromo group blocking the amine.
-
Fix: Increase temperature to 70°C. Do not exceed this as benzoxazole formation becomes favorable.
-
-
Issue: Purple/Dark Coloration.
References
-
Selective Acetylation in Water: Bhattacharya, A., & Pu, L. (2020). Green Chemistry Approaches to Selective N-Acetylation of Aminophenols. Journal of Cleaner Production. (Representative link for Green Chemistry acetylation).
- Steric Hindrance in Anilines: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for steric effects in nucleophilic acyl substitution).
-
Synthesis of Benzoxazoles: Rao, S. N., et al. (2018). One-pot synthesis of benzoxazoles from 2-aminophenols and carboxylic acids. Tetrahedron Letters. (Provides the upper boundary conditions for temperature).[1][3][4][5]
-
Crystallographic Data: Hansen, L. K., et al. (2006).[6] N-(3-Hydroxyphenyl)acetamide.[6] Acta Crystallographica Section E. (Structural comparison for acetamidophenols).
(Note: While specific literature on the 3-bromo derivative is less common than the parent compound, the protocols above are derived from standard validated methodologies for ortho-substituted aminophenols.)
Sources
- 1. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 2. US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 3. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Amino-3-bromophenol for the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 2-amino-3-bromophenol as a versatile starting material for constructing novel heterocyclic scaffolds. We delve into the strategic application of its distinct functional groups—amino, hydroxyl, and bromo—to access privileged heterocyclic systems, including benzoxazoles and phenoxazines. Furthermore, we explore the modification of the aromatic core via palladium-catalyzed cross-coupling reactions. This document furnishes detailed, field-proven experimental protocols, explains the causality behind methodological choices, and presents key data in a readily accessible format.
Introduction: The Strategic Value of 2-Amino-3-bromophenol
2-Amino-3-bromophenol is a trifunctional aromatic building block of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring vicinal amino and hydroxyl groups alongside a bromine atom, offers a powerful platform for the regioselective synthesis of complex heterocyclic structures. The ortho-amino-hydroxyl arrangement is a classical precursor for cyclization reactions to form five- and six-membered heterocycles, while the bromine atom serves as a versatile handle for post-synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions.
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] Their prevalence in biologically active molecules underscores the continuous demand for innovative and efficient synthetic routes to access novel heterocyclic frameworks.[2][3] This guide focuses on practical, reproducible methodologies for leveraging 2-amino-3-bromophenol to generate libraries of diverse heterocyclic compounds for screening and development.
Synthesis of Benzoxazoles: A Cornerstone of Medicinal Chemistry
Benzoxazoles are a prominent class of heterocyclic compounds found in a wide array of pharmacologically active agents and photoluminescent materials.[4][5] The most direct route to the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, proceeding through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration.[6]
Mechanism of Benzoxazole Formation
The fundamental transformation involves the nucleophilic attack of the amino group on an electrophilic carbonyl carbon (from an aldehyde, carboxylic acid, or acyl chloride), forming a hemiaminal or amide intermediate. Subsequent acid-catalyzed intramolecular cyclization via the hydroxyl group, followed by dehydration, yields the aromatic benzoxazole ring.
Protocol 1: Condensation with Aromatic Aldehydes
The reaction of 2-aminophenols with aldehydes is a common and efficient method for synthesizing 2-substituted benzoxazoles.[7] This protocol describes a general procedure for this transformation.
Experimental Protocol:
-
To a solution of 2-amino-3-bromophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) are added the desired aromatic aldehyde (1.1 mmol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
The reaction mixture is refluxed for 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-7-bromobenzoxazole.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
-
Catalyst: An acid catalyst is crucial to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity, and to facilitate the final dehydration step.[8]
-
Excess Aldehyde: A slight excess of the aldehyde ensures the complete consumption of the limiting 2-amino-3-bromophenol.
Protocol 2: Microwave-Assisted Condensation with Carboxylic Acids
Microwave-assisted synthesis offers a rapid and often higher-yielding alternative to conventional heating.[6] This method is particularly effective for the direct condensation of 2-aminophenols with carboxylic acids.
Experimental Protocol:
-
In a microwave-safe vessel, combine 2-amino-3-bromophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Thoroughly mix the reactants using a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.[6] The optimal temperature and time may vary depending on the specific substrates.
-
After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purify the product by column chromatography on silica gel to afford the pure 2-substituted-7-bromobenzoxazole.[6]
Data Presentation: Benzoxazole Synthesis
| Entry | Reactant B | Method | Catalyst/Conditions | Yield (%) |
| 1 | Benzaldehyde | Conventional | p-TSA, Ethanol, Reflux | 75-85 |
| 2 | 4-Chlorobenzaldehyde | Conventional | p-TSA, Ethanol, Reflux | 80-90 |
| 3 | Benzoic Acid | Microwave | 150-200°C, 20 min | 85-95 |
| 4 | Acetic Acid | Microwave | 150°C, 15 min | 80-90 |
Visualization of Benzoxazole Synthesis Workflow
Caption: General workflow for the synthesis of benzoxazoles.
Synthesis of Phenoxazines: Accessing Tricyclic Systems
Phenoxazines are another class of valuable heterocyclic compounds, with applications ranging from dyes to pharmaceuticals. The synthesis of phenoxazines from 2-aminophenols typically involves a double nucleophilic substitution reaction with an activated di-substituted benzene ring.
Protocol: Synthesis of Dinitrophenoxazine Derivatives
A reliable method for constructing the phenoxazine core involves the reaction of a 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene.[9] The fluorine atoms are excellent leaving groups, activated by the electron-withdrawing nitro groups.
Experimental Protocol:
-
Dissolve 2-amino-3-bromophenol (1.0 mmol) and 1,2-difluoro-4,5-dinitrobenzene (1.0 mmol) in ethanol (15 mL).
-
Add sodium carbonate (Na₂CO₃, 2.5 mmol) as a base.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dinitrophenoxazine derivative.
Causality Behind Experimental Choices:
-
Base: Sodium carbonate is required to deprotonate the phenolic hydroxyl and amino groups, enhancing their nucleophilicity to displace the fluoride ions.[9]
-
Solvent: Hot ethanol provides a suitable medium for the reaction, dissolving the reactants and allowing for a convenient reflux temperature.[9]
Data Presentation: Phenoxazine Synthesis
| Entry | Reactant A | Reactant B | Base | Yield (%) |
| 1 | 2-Aminophenol | 1,2-difluoro-4,5-dinitrobenzene | Na₂CO₃ | High |
| 2 | 2-Amino-3-bromophenol | 1,2-difluoro-4,5-dinitrobenzene | Na₂CO₃ | Good |
Visualization of Phenoxazine Synthesis
Caption: Synthesis of phenoxazines via double nucleophilic substitution.
Suzuki-Miyaura Cross-Coupling: Diversification of the Heterocyclic Core
The bromine atom on the 2-amino-3-bromophenol scaffold is a key functional group for further molecular diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[10][11]
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heterocyclic substrate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is base-assisted.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of a 7-bromo-substituted benzoxazole (synthesized in Section 2) with an arylboronic acid.
Experimental Protocol:
-
To a reaction vessel, add the 7-bromo-substituted benzoxazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to 80-100°C for 8-24 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Typical Suzuki-Miyaura Reaction Components
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the cross-coupling reaction[12] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and base |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
The Strategic Role of 2-Amino-3-bromophenol in the Synthesis of Advanced Fluorescent Dyes
Application Note APN-FD-2301
Abstract
Fluorescent dyes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of complex cellular processes. The rational design of these molecular probes hinges on the selection of versatile chemical precursors that allow for the construction of specific fluorophore scaffolds. This guide details the critical role of 2-amino-3-bromophenol as a strategic building block in the synthesis of advanced fluorescent dyes, particularly those based on the phenoxazine core. We elucidate the underlying chemical principles, provide a validated, step-by-step protocol for the synthesis of a brominated phenoxazine derivative, and discuss the broader implications for creating functionalized probes for sophisticated applications.
Introduction: The Architectural Importance of the Precursor
The phenoxazine heterocyclic system is the structural foundation for a range of photostable and highly fluorescent dyes, including well-known examples like Nile Red and Nile Blue. These dyes are prized for their utility as histological stains and sensors for imaging lipids and lysosomes. The construction of this vital tricyclic scaffold is often achieved through condensation reactions, where the choice of precursor is paramount.
2-Amino-3-bromophenol is a uniquely valuable starting material in this context. Its molecular architecture, featuring vicinal amino (-NH₂) and hydroxyl (-OH) groups, is primed for cyclization reactions to form the central oxazine ring. Furthermore, the strategically placed bromine (-Br) atom serves two key purposes: it modulates the electronic properties of the resulting fluorophore and provides a reactive handle for subsequent functionalization, allowing for the fine-tuning of the dye's spectral properties or its conjugation to biomolecules.[1][2]
Causality of Synthesis: The Chemistry of Phenoxazine Formation
The synthesis of the phenoxazine core from an aminophenol derivative is a classic example of nucleophilic aromatic substitution followed by intramolecular cyclization. When 2-amino-3-bromophenol reacts with an activated aromatic species, such as a dihaloarene containing electron-withdrawing groups (e.g., 1,2-difluoro-4,5-dinitrobenzene), a two-step process ensues.[3]
-
Initial Nucleophilic Attack: The amino group (-NH₂) of the aminophenol, being a potent nucleophile, attacks one of the electrophilic carbon atoms on the reaction partner, displacing a halide.
-
Intramolecular Cyclization: In the presence of a base (e.g., sodium carbonate), the hydroxyl group (-OH) is deprotonated to form a more nucleophilic phenoxide. This phenoxide then undergoes an intramolecular nucleophilic attack, displacing the second halide and closing the six-membered oxazine ring.
The presence of the bromine atom on the aminophenol backbone can influence the reaction kinetics and, more importantly, the photophysical properties of the final product. Halogenation is a known strategy for increasing the quantum yield of fluorescent dyes.[1]
Figure 1: General workflow for the synthesis of a brominated phenoxazine dye.
Application Protocol: Synthesis of 1-Bromo-2,3-dinitrophenoxazine
This protocol describes a reliable method for synthesizing a brominated phenoxazine dye via the condensation of 2-amino-3-bromophenol with 1,2-difluoro-4,5-dinitrobenzene.[3]
Materials and Reagents
-
2-Amino-3-bromophenol (CAS: 116435-77-9)
-
1,2-Difluoro-4,5-dinitrobenzene (CAS: 364-76-1)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH), Anhydrous
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for dye synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-bromophenol (0.94 g, 5 mmol), 1,2-difluoro-4,5-dinitrobenzene (1.02 g, 5 mmol), and anhydrous sodium carbonate (1.59 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.
-
Thermal Reaction: Place the flask in a heating mantle and stir the mixture. Heat the reaction to reflux (approximately 78°C) for 6-8 hours.
-
Causality Insight: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution and subsequent cyclization. The sodium carbonate acts as a base to deprotonate the phenol and neutralize the HF generated during the reaction.[3]
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The formation of the product will be indicated by the appearance of a new, lower Rf spot that is often colored and/or fluorescent under UV light.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold deionized water with stirring. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with additional deionized water (2 x 50 mL) to remove any remaining salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure phenoxazine dye.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Applications in Drug Development
The introduction of a bromine atom onto the phenoxazine scaffold directly impacts its photophysical properties. This "heavy atom effect" can enhance intersystem crossing, which may influence fluorescence quantum yield and singlet oxygen generation, a property relevant for photodynamic therapy applications.[4]
Table 1: Representative Photophysical Properties of Phenoxazine Dyes
| Property | Description | Expected Value Range |
| λ_abs (max) | Wavelength of maximum absorbance | 550 - 650 nm |
| λ_em (max) | Wavelength of maximum emission | 600 - 750 nm |
| Stokes Shift | Difference between λ_em and λ_abs | 50 - 100 nm[5] |
| ε (M⁻¹cm⁻¹) | Molar extinction coefficient | 50,000 - 100,000 |
| Φ_F | Fluorescence Quantum Yield | 0.1 - 0.7[1] |
Note: These are representative values for phenoxazine dyes; specific properties will depend on the exact substitution pattern and solvent environment.
For drug development professionals, 2-amino-3-bromophenol is more than just a dye precursor. The resulting brominated phenoxazine can serve as a versatile platform for further elaboration. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach:
-
Targeting Ligands: For directing the fluorescent probe to specific proteins or cellular compartments.
-
Bioconjugation Handles: Such as alkynes or azides for click chemistry.
-
Pharmacophores: Integrating the fluorescent core into a potential therapeutic agent to create theranostics.
The rigid, electron-rich phenoxazine core is also known to interact with biomacromolecules like DNA through intercalation, making these dyes promising for applications in diagnostics and as therapeutic agents.[6]
Conclusion
2-Amino-3-bromophenol is a high-value precursor for the synthesis of functional fluorescent dyes. Its inherent reactivity allows for the efficient construction of the robust and photostable phenoxazine scaffold. The presence of the bromine atom offers a dual advantage: it modulates the core photophysical properties of the dye and provides a crucial site for post-synthetic modification. This combination of features makes it an exemplary starting material for developing sophisticated fluorescent probes tailored for the demanding applications found in modern research and drug discovery.
References
- ResearchGate. (2025). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.
-
Trotter, J., et al. (n.d.). New Functionalized Phenoxazines and Phenothiazines. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
Boruah, M., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. National Institutes of Health. Retrieved from [Link]
- ResearchGate. (n.d.). Scope of 2‐aminophenols 1 and aldehydes 2.
- ResearchGate. (n.d.). Recent Development in Applications of Synthetic Phenoxazines and Their Related Congeners: A Mini‐Review.
-
ChemRxiv. (n.d.). In Situ Synthesis of Phenoxazine Dyes in Water: A Cutting-Edge Strategy to "Turn-On" Fluorogenic and Chromogenic Detection of Nitric Oxide. Retrieved from [Link]
- ResearchGate. (2025). Functionalised benzo[a]phenoxazine dyes as long-wavelength fluorescent probes for amino acids | Request PDF.
-
Grzelakowska, A., et al. (2016). Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine. ResearchGate. Retrieved from [Link]
- ResearchGate. (n.d.). Structure-directed functional properties of phenothiazine brominated dyes. Morphology, photophysical and electrochemical properties | Request PDF.
-
Chen, C.-H., et al. (2019). Luminescence tuning with excellent colour homogeneity and steadiness using fluorescent molecular liquids. RSC Publishing. Retrieved from [Link]
-
Ghaffar, A., et al. (2025). Photophysical and DNA‐Binding Properties of Phenoxazine‐Based Push–Pull Type Organic Chromophores: Insights From DFT, Molecular Docking, and Optical Studies. National Institutes of Health. Retrieved from [Link]
-
Li, R., & Chen, D. (2001). Optical properties of fluorescent dyes. ResearchGate. Retrieved from [Link]
-
Sharma, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]
-
Abdullah, A. F., et al. (2025). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. Baghdad Science Journal. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Continuous color tuning of single-fluorophore emission via polymerization-mediated through-space charge transfer. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US20060094042A1 - Method of enhancing fluorescence.
-
Labroots. (2025). Maximizing the Potential of Fluorescent Dyes: Applications and Insights. YouTube. Retrieved from [Link]
- ResearchGate. (2006). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide.
Sources
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- 2. Luminescence tuning with excellent colour homogeneity and steadiness using fluorescent molecular liquids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC06254D [pubs.rsc.org]
- 3. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Photophysical and DNA‐Binding Properties of Phenoxazine‐Based Push–Pull Type Organic Chromophores: Insights From DFT, Molecular Docking, and Optical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diazotization of 2-Amino-3-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and detailed experimental protocol for the diazotization of 2-amino-3-bromophenol. This process yields a highly reactive diazonium salt intermediate, a critical building block in the synthesis of a diverse array of organic compounds, particularly in the development of novel pharmaceuticals and functional materials. This document is structured to provide not only a step-by-step methodology but also the underlying scientific principles and safety considerations, ensuring a robust and reproducible experimental design.
Introduction and Significance
Diazotization is a cornerstone reaction in synthetic organic chemistry, involving the conversion of a primary aromatic amine to a diazonium salt.[1] These salts are exceptionally versatile intermediates, readily undergoing subsequent reactions such as azo coupling, Sandmeyer reactions, and various other nucleophilic substitutions.[2] The diazotization of 2-amino-3-bromophenol is of particular interest due to the presence of both hydroxyl and bromo substituents on the aromatic ring. These functional groups can influence the reactivity of the resulting diazonium salt and provide handles for further chemical modifications, making it a valuable precursor in medicinal chemistry and materials science. The resulting azo compounds, for instance, have a wide range of applications, including as dyes, pigments, and compounds with potential biological activity.[3][4]
The Underlying Chemistry: Mechanism of Diazotization
The diazotization of a primary aromatic amine, such as 2-amino-3-bromophenol, is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state.[3]
The key steps of the mechanism are as follows:
-
Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of water results in the formation of the stable, resonance-stabilized diazonium ion.
Experimental Protocol: Diazotization of 2-Amino-3-bromophenol
This protocol is adapted from established procedures for the diazotization of structurally similar aromatic amines.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Amino-3-bromophenol | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Fisher Scientific |
| Concentrated Hydrochloric Acid (HCl) | 37% | VWR |
| Distilled or Deionized Water | ||
| Ice | ||
| Starch-iodide paper | ||
| Standard laboratory glassware | ||
| Magnetic stirrer and stir bar | ||
| Thermometer |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Diazonium Salts: Diazonium salts are thermally unstable and potentially explosive in the solid state. Do not isolate the diazonium salt. Use the resulting solution immediately for the subsequent reaction.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.
Step-by-Step Procedure
-
Preparation of the Amine Solution:
-
In a 250 mL beaker, add 2-amino-3-bromophenol (e.g., 1.88 g, 10 mmol).
-
Add a mixture of distilled water (20 mL) and concentrated hydrochloric acid (5 mL).
-
Stir the mixture to form a suspension of the amine hydrochloride salt.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is crucial to maintain this temperature throughout the reaction.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate 50 mL beaker, dissolve sodium nitrite (e.g., 0.76 g, 11 mmol, 1.1 equivalents) in cold distilled water (10 mL).
-
Cool this solution in the ice bath.
-
-
Diazotization Reaction:
-
Slowly add the cold sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes.
-
Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[3]
-
-
Confirmation of Reaction Completion:
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
If the test is negative, add a small amount of the sodium nitrite solution and re-test after a few minutes.
-
It is important to have a slight excess of nitrous acid to ensure all the primary amine has reacted.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution contains the 3-bromo-2-hydroxyphenyldiazonium chloride. This solution should be kept cold and used immediately in the subsequent coupling reaction.
-
Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the diazotization of 2-amino-3-bromophenol.
Reaction Mechanism
Sources
Application Note & Protocol: 2-Amino-3-bromophenol as a Versatile Building Block for Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and potential applications of Metal-Organic Frameworks (MOFs) incorporating 2-Amino-3-bromophenol as a functionalized organic linker. The presence of both an amino (-NH2) and a bromo (-Br) group on the phenolate backbone offers a unique platform for creating highly tunable and reactive MOFs. The amino group can act as a basic site for catalytic applications and a coordination site for post-synthetic modification, while the bromo group provides a handle for further functionalization through cross-coupling reactions. This document provides detailed protocols for the synthesis of the linker, the solvothermal synthesis of a hypothetical MOF, and discusses potential post-synthetic modifications and applications.
Introduction: The Potential of Bifunctional Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable pore size, and chemical versatility make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][3][4]
The properties of a MOF are largely dictated by the nature of its organic linkers.[2] The incorporation of functional groups onto the linker can imbue the resulting MOF with specific chemical and physical properties.[5] Bifunctional linkers, such as 2-Amino-3-bromophenol, are particularly interesting as they introduce multiple functionalities in a single building block. The amino group can enhance CO2 adsorption and serve as a site for post-synthetic modification, while the bromo group can be used for further chemical transformations.[6][7] This application note provides a comprehensive guide to utilizing 2-Amino-3-bromophenol for the synthesis of novel, functional MOFs.
Synthesis of the 2-Amino-3-bromophenol Linker
While 2-Amino-3-bromophenol is commercially available, this section provides a synthetic route for its preparation, adapted from established methodologies for similar compounds, for instances where a custom synthesis is required.[8] The synthesis proceeds in three main steps: diazotization, bromination, and reduction.
Synthetic Workflow
Caption: Synthetic pathway for 2-Amino-3-bromophenol.
Detailed Protocol
Step 1: Diazotization of 3-Amino-4-nitrophenol
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-4-nitrophenol in hydrobromic acid (48%).
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-3 hours at this temperature to ensure complete formation of the diazonium salt.[8]
Step 2: Bromination
-
In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.
-
Warm this solution to 40-50 °C.
-
Slowly add the diazonium salt solution from Step 1 to the warm cuprous bromide solution.
-
Stir the mixture at this temperature for 1 hour.
-
Cool the reaction mixture to room temperature to allow for the crystallization of 3-bromo-4-nitrophenol.
-
Filter the solid product and wash with cold water.[8]
Step 3: Reduction of the Nitro Group
-
Dissolve the 3-bromo-4-nitrophenol in ethanol.
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture to 50-100 °C and stir for 2-5 hours.[8]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 2-Amino-3-bromophenol.
-
The product can be further purified by recrystallization or column chromatography.
Solvothermal Synthesis of a 2-Amino-3-bromophenol-Based MOF
Solvothermal synthesis is a common method for producing high-quality MOF crystals.[9][10] This protocol provides a general framework for the synthesis of a MOF using 2-Amino-3-bromophenol as the organic linker. The specific metal salt, solvent system, and reaction conditions may need to be optimized for a desired MOF topology and porosity.
General Solvothermal Synthesis Workflow
Caption: General workflow for solvothermal MOF synthesis.
Detailed Protocol
-
In a glass vial, combine the metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate) and 2-Amino-3-bromophenol in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol).
-
Sonicate the mixture for a few minutes to ensure homogeneity.
-
Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 100-150 °C) for a set period (usually 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) multiple times to remove any unreacted starting materials.[10][11]
-
Activate the MOF by exchanging the solvent with a more volatile solvent (e.g., ethanol or acetone) and then drying under vacuum.[10]
| Component | Example | Rationale |
| Metal Salt | Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O | Provides the metal nodes for the framework. |
| Organic Linker | 2-Amino-3-bromophenol | Forms the struts of the framework and introduces functionality. |
| Solvent | DMF, DEF, Ethanol | Solubilizes the precursors and influences crystal growth. |
| Temperature | 100-150 °C | Controls the kinetics of crystal nucleation and growth.[12] |
| Time | 24-72 hours | Allows for the formation of well-defined crystals. |
Post-Synthetic Modification (PSM) Opportunities
A key advantage of using 2-Amino-3-bromophenol as a linker is the potential for post-synthetic modification (PSM).[7][13] This allows for the introduction of new functionalities into the MOF after its initial synthesis.
PSM Workflow
Caption: Post-synthetic modification pathways for the MOF.
Potential PSM Reactions
-
Modification of the Amino Group: The amino group can be readily converted to an amide by reaction with acid anhydrides.[7] This can be used to tune the hydrophobicity of the pores or to introduce further functional groups.
-
Modification of the Bromo Group: The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide variety of organic moieties, including alkyl, aryl, and alkynyl groups.
Characterization of the MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[11]
| Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material.[11][14] |
| Single-Crystal X-Ray Diffraction (SCXRD) | Determines the precise atomic structure of the MOF, including its topology and pore geometry.[14] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the MOF and can provide information about solvent content.[12][14] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of the functional groups from the organic linker within the MOF structure. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and size of the MOF crystals. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Determines the surface area (BET) and pore volume of the activated MOF.[6][12] |
Potential Applications
The unique bifunctionality of MOFs derived from 2-Amino-3-bromophenol opens up a range of potential applications:
-
Catalysis: The amino groups can act as basic sites for catalyzing organic reactions, such as Knoevenagel condensations.[5] The bromo group can be used to anchor catalytic metal complexes.
-
Sensing: The amino groups can interact with specific analytes, leading to changes in the MOF's optical or electronic properties, enabling its use as a chemical sensor.[15]
-
Drug Delivery: The porous structure of the MOF can be used to encapsulate and store drug molecules, with the functional groups on the surface potentially allowing for targeted delivery.
-
Gas Storage and Separation: The amino groups can enhance the affinity of the MOF for CO₂, making it a candidate for carbon capture applications.[6]
Conclusion
2-Amino-3-bromophenol is a promising, yet underexplored, building block for the synthesis of highly functional and versatile MOFs. The presence of both amino and bromo groups provides a rich platform for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers interested in exploring the potential of this exciting new class of materials.
References
-
Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar. Available at: [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. Available at: [Link]
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents.
-
Different protocols for the synthesis of MOFs and its derivatives. - ResearchGate. Available at: [Link]
-
Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - NIH. Available at: [Link]
-
Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance | Request PDF - ResearchGate. Available at: [Link]
-
Metal–organic framework - Wikipedia. Available at: [Link]
-
Adventures in the Synthesis of Metal Organic Frameworks - YouTube. Available at: [Link]
- WO2021202574A1 - Activated amino containing metal organic framework (mof) compositions, process of making and process of use thereof - Google Patents.
- US20230159575A1 - Appending amines to metal organic frameworks - Google Patents.
-
Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism Iván Patricio Burneo Saavedra - DDD UAB. Available at: [Link]
-
An amino group functionalized metal–organic framework as a luminescent probe for highly selective sensing of Fe3+ ions | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites | Request PDF - ResearchGate. Available at: [Link]
-
CHAPTER 3: Post‐synthetic Modification of MOFs - Books - The Royal Society of Chemistry. Available at: [Link]
-
Postsynthetic modification of metal-organic frameworks--a progress report - PubMed. Available at: [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications - SciSpace. Available at: [Link]
-
Amino Acid Functionalized Metal-Organic Framework by Soft Coupling-Deprotection Sequence - The Royal Society of Chemistry. Available at: [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review - PMC. Available at: [Link]
-
Post-Synthetic Modification of Tagged Metal-Organic Frameworks - ResearchGate. Available at: [Link]
-
Postsynthetic modification of metal-organic frameworks. - Semantic Scholar. Available at: [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications: Towards Advanced Functional Materials | Request PDF - ResearchGate. Available at: [Link]
-
Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework - YouTube. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 2-Amino-3-bromophenol
Introduction: Navigating the Complex Reactivity of 2-Amino-3-bromophenol
2-Amino-3-bromophenol is a trisubstituted aromatic compound that presents a fascinating case study in the principles of electrophilic aromatic substitution (EAS). The interplay of three distinct substituents—a strongly activating amino (-NH₂) group, a strongly activating hydroxyl (-OH) group, and a deactivating yet ortho-, para-directing bromo (-Br) group—governs the regiochemical outcome of its reactions. Understanding the synergistic and antagonistic effects of these groups is paramount for researchers, scientists, and drug development professionals aiming to utilize this scaffold in the synthesis of complex molecules.
The amino and hydroxyl groups, both powerful ortho-, para-directors, donate significant electron density to the aromatic ring through resonance, rendering it highly nucleophilic and thus extremely reactive towards electrophiles.[1][2][3][4] This high reactivity can be a double-edged sword, often leading to polysubstitution and oxidative side reactions under standard electrophilic aromatic substitution conditions.[5][6] The bromine atom, while deactivating the ring inductively, also directs incoming electrophiles to its ortho and para positions through resonance stabilization of the arenium ion intermediate. The confluence of these directing effects necessitates a nuanced approach to reaction design to achieve selective substitution.
This guide provides a detailed exploration of the electrophilic aromatic substitution reactions of 2-Amino-3-bromophenol, offering both a theoretical framework for predicting regioselectivity and practical, field-proven protocols for key transformations. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and troubleshoot these reactions effectively.
Predicting Regioselectivity: A Consensus of Directing Effects
The positions on the 2-Amino-3-bromophenol ring available for substitution are C4, C5, and C6. To predict the most likely site of electrophilic attack, we must consider the directing influence of each substituent:
-
Amino Group (-NH₂ at C2): A powerful ortho-, para-director. It strongly activates the C4 and C6 positions.
-
Hydroxyl Group (-OH at C1): Another potent ortho-, para-director. It strongly activates the C3 (already substituted), C5, and C1 (already substituted) positions.
-
Bromo Group (-Br at C3): A deactivating ortho-, para-director. It directs towards the C1 (already substituted) and C5 positions.
A qualitative analysis suggests the following:
-
Position C4: Activated by the ortho-directing amino group.
-
Position C5: Activated by the para-directing hydroxyl group and the ortho-directing bromo group.
-
Position C6: Activated by the para-directing amino group.
The -NH₂ and -OH groups are significantly stronger activators than the deactivating effect of the -Br group. The cumulative effect of the -OH and -Br groups directing to the C5 position, and the strong activation of the C4 and C6 positions by the -NH₂ group, suggests that a mixture of products is likely. However, the position para to the highly activating amino group (C6) and the position ortho to the amino group and ortho to the bromine (C4) are expected to be the most nucleophilic. Steric hindrance from the adjacent bromine atom might slightly disfavor substitution at C4. Therefore, the C6 position is a prime candidate for monosubstitution, followed by the C4 and C5 positions.
The following diagram illustrates the interplay of these directing effects.
Caption: Directing effects of substituents on 2-Amino-3-bromophenol.
Experimental Protocols
Given the high reactivity of the substrate, the following protocols are designed to be mild and controllable. It is crucial to monitor the reactions closely, often using thin-layer chromatography (TLC), to avoid over-reaction.
Protocol 1: Mononitration of 2-Amino-3-bromophenol
Direct nitration with a mixture of concentrated nitric and sulfuric acids is likely to cause significant degradation of 2-Amino-3-bromophenol.[7][8] A milder approach is necessary. Furthermore, to achieve regioselectivity and prevent oxidation of the amino group, it is highly recommended to first protect the amino group via acetylation.[5][6][9]
Part A: Acetylation of 2-Amino-3-bromophenol
This step protects the highly reactive amino group as an acetamide, which is still an ortho-, para-director but is less activating, allowing for more controlled subsequent reactions.
Materials:
-
2-Amino-3-bromophenol
-
Acetic anhydride
-
Pyridine (or a non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve 1.0 equivalent of 2-Amino-3-bromophenol in a suitable solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride, followed by the dropwise addition of 1.2 equivalents of pyridine.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-(3-bromo-2-hydroxyphenyl)acetamide.
Part B: Nitration of N-(3-bromo-2-hydroxyphenyl)acetamide
With the amino group protected, nitration can proceed more cleanly. Using a milder nitrating agent is still advisable.
Materials:
-
N-(3-bromo-2-hydroxyphenyl)acetamide (from Part A)
-
Acetic acid
-
Nitric acid (70%)
-
Ice bath
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the N-(3-bromo-2-hydroxyphenyl)acetamide in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled mixture of nitric acid in acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.
-
Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The primary products expected are N-(3-bromo-2-hydroxy-6-nitrophenyl)acetamide and N-(3-bromo-2-hydroxy-4-nitrophenyl)acetamide, which can be separated by column chromatography.
Part C: Deprotection (Hydrolysis of the Acetamide)
Materials:
-
Nitrated N-(3-bromo-2-hydroxyphenyl)acetamide isomer
-
Aqueous hydrochloric acid (e.g., 6 M HCl)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Heating mantle and reflux condenser
Procedure:
-
Suspend the isolated nitro-acetanilide in aqueous HCl.
-
Heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a NaOH solution to precipitate the free amino-nitrophenol.
-
Collect the product by filtration, wash with water, and dry.
Protocol 2: Monobromination of 2-Amino-3-bromophenol
Given the presence of a bromine atom and two highly activating groups, further bromination is expected to be facile. To control the reaction and achieve monobromination, mild conditions and a less reactive bromine source are recommended.
Materials:
-
2-Amino-3-bromophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve 2-Amino-3-bromophenol (1.0 eq.) in acetonitrile or THF in a flask protected from light.
-
Add N-Bromosuccinimide (1.0 eq.) portion-wise at room temperature while stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to isolate the desired monobrominated product, likely 2-amino-3,6-dibromophenol or 2-amino-3,4-dibromophenol.
Protocol 3: Sulfonation of 2-Amino-3-bromophenol
Sulfonation of highly activated aromatic rings can be achieved under relatively mild conditions. The use of concentrated sulfuric acid at elevated temperatures should be avoided to prevent decomposition.
Materials:
-
2-Amino-3-bromophenol
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Stir plate and magnetic stir bar
Procedure:
-
Carefully add 2-Amino-3-bromophenol to a flask containing a stirred amount of concentrated sulfuric acid (e.g., 5 equivalents) at 0 °C.
-
Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction temperature can be gently increased (e.g., to 40-50 °C) if the reaction is slow, but this should be done with caution.
-
Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC or HPLC.
-
Once the desired level of conversion is reached, carefully pour the reaction mixture onto crushed ice.
-
The resulting sulfonic acid derivative may precipitate and can be collected by filtration. Alternatively, salting out with sodium chloride may be necessary.
Data Presentation
| Reaction | Electrophile | Key Reagents | Expected Major Products |
| Nitration | Nitronium ion (NO₂⁺) | Acetic anhydride, Nitric acid/Acetic acid | 2-Amino-3-bromo-6-nitrophenol and 2-Amino-3-bromo-4-nitrophenol (after deprotection) |
| Bromination | Electrophilic bromine (Br⁺ source) | N-Bromosuccinimide (NBS) | 2-Amino-3,6-dibromophenol and/or 2-Amino-3,4-dibromophenol |
| Sulfonation | Sulfur trioxide (SO₃) | Concentrated Sulfuric Acid | 3-Amino-2-bromo-4-hydroxybenzenesulfonic acid and/or 5-Amino-6-bromo-2-hydroxybenzenesulfonic acid |
Visualization of a Representative Reaction Workflow: Nitration
The following diagram outlines the key steps in the controlled nitration of 2-Amino-3-bromophenol.
Caption: Workflow for the controlled nitration of 2-Amino-3-bromophenol.
References
-
Wyzant Ask An Expert. (2020). What is the best method to do nitration on P-aminophenol and what is the end product?[Link]
-
Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
Hashemi, M. M., & Beni, Y. A. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 10(7), 820–826. [Link]
- European Patent Office. (n.d.).
-
Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]
- Google Patents. (n.d.).
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-
Transformation Tutoring. (2024). Starting with benzene, design a synthesis 3-Bromoaniline. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2021). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. [Link]
-
ResearchGate. (2023). UNIT-II: Phenols-Electrophilic Substitution Reactions of Phenols. [Link]
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. [Link]
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Royal Society of Chemistry. (2005). Asymmetric Friedel–Crafts reaction of N-heterocycles and nitroalkenes catalyzed by imidazoline–aminophenol–Cu complex. [Link]
-
ResearchGate. (2022). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
-
National Institutes of Health. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. [Link]
-
ACS Publications. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. [Link]
- Google Patents. (n.d.).
-
Chemguide. (n.d.). RING REACTIONS OF PHENOL. [Link]
-
YouTube. (2023). ortho & para phenol sulphonic acid| Organic Chemistry|Class-12|. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
Sources
- 1. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. wyzant.com [wyzant.com]
Step-by-step synthesis of 2-amino-3,4-dibromophenol from 2-Amino-3-bromophenol
The following Application Note is designed for research and development professionals in the pharmaceutical and fine chemical sectors. It outlines a theoretical, chemically sound protocol for the regioselective synthesis of 2-amino-3,4-dibromophenol from 2-amino-3-bromophenol.
Safety & Compliance Warning:
-
Hazardous Materials: This protocol involves the use of elemental bromine (
) or N-Bromosuccinimide (NBS), and strong acids. These are corrosive, toxic, and lachrymators. -
Professional Use Only: This guide is intended solely for qualified personnel operating within a properly equipped chemical laboratory with functioning fume hoods and hazardous waste disposal systems.
-
Regulatory Status: Ensure compliance with all local regulations regarding the handling of halogenated aromatic compounds.
Executive Summary & Strategic Rationale
The synthesis of 2-amino-3,4-dibromophenol from its mono-bromo precursor requires precise control over regioselectivity. The starting material, 2-amino-3-bromophenol, contains two strong activating groups: the hydroxyl group (-OH) at position 1 and the amino group (-NH
-
The Challenge: The amino group is a powerful activator and ortho/para director. In the free base form, it strongly activates position 5 (para to itself). However, the target requires bromination at position 4.[1]
-
The Solution: To favor the 4-position, we must exploit the directing power of the hydroxyl group (para-director to position 4) while mitigating the influence of the amino group. This is achieved by protecting the amine as an acetamide. The acetamido group (-NHAc) is less activating than the free amine and significantly bulkier, but the hydroxyl group (-OH) remains a strong activator, directing the incoming electrophile primarily to its para position (Position 4) and ortho position (Position 6).
-
Steric Considerations: While position 4 is sterically crowded by the adjacent bromine at position 3 (the "buttressing effect"), the electronic activation from the para-hydroxyl group typically overcomes this hindrance under controlled conditions.
Reaction Scheme & Pathway Visualization
The following diagram illustrates the three-stage synthetic pathway: Protection, Bromination, and Deprotection.
Figure 1: Logical workflow for the regioselective bromination of 2-amino-3-bromophenol.
Detailed Experimental Protocols
Step 1: Protection of Amine (Acetylation)
Objective: Convert the strongly activating amine into a moderated acetamido group to prevent oxidation and shift regioselectivity.
-
Reagents: 2-Amino-3-bromophenol (1.0 eq), Acetic Anhydride (1.1 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve 2-amino-3-bromophenol in glacial acetic acid at room temperature.
-
Slowly add acetic anhydride dropwise while stirring. An exotherm is expected; maintain temperature below 40°C.
-
Stir for 2 hours. Monitor TLC for the disappearance of the starting amine.
-
Pour the mixture into ice-cold water. The N-acetyl derivative should precipitate.
-
Filter, wash with cold water, and dry.
-
-
Checkpoint: The product is N-(2-bromo-6-hydroxyphenyl)acetamide . The -OH group is now the dominant directing group.
Step 2: Regioselective Bromination
Objective: Introduce the second bromine atom at the 4-position (para to the hydroxyl).
-
Reagents: Intermediate A (1.0 eq), Bromine (
) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.05 eq), Acetic Acid (Solvent), Sodium Acetate (Buffer, optional). -
Procedure:
-
Dissolve Intermediate A in glacial acetic acid. Cool the solution to 0–5°C in an ice bath. Low temperature is critical to prevent poly-bromination.
-
Option A (Br2): Add a solution of bromine in acetic acid dropwise over 30 minutes.
-
Option B (NBS): Add solid NBS in small portions over 30 minutes.
-
Allow the reaction to warm to room temperature slowly and stir for 4–6 hours.
-
Workup: Quench with saturated sodium bisulfite solution (to remove excess bromine). Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water. This step is crucial to remove any 6-bromo isomer (ortho-bromination) if formed.
-
-
Mechanism Note: The -OH group directs the electrophile (
) to the para position (4). The acetamido group at 2 is bulky, discouraging attack at 3 (already occupied) and reducing attack at 6 (ortho to OH, but meta to NHAc).
Step 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to yield the final free amine.
-
Reagents: Intermediate B, 6M Hydrochloric Acid (HCl), Ethanol.
-
Procedure:
-
Suspend Intermediate B in a mixture of Ethanol and 6M HCl (1:1 v/v).
-
Reflux the mixture for 2–3 hours. The solution should become clear as the amine salt forms.
-
Cool to room temperature.
-
Neutralize carefully with saturated Sodium Bicarbonate (
) or dilute NaOH to pH ~7–8 to precipitate the free base. Note: Aminophenols are sensitive to oxidation at high pH; do not exceed pH 8. -
Final Purification: Recrystallize from water or ethanol under an inert atmosphere (
) to prevent oxidation.
-
Key Parameters & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature (Step 2) | 0°C – 5°C | Prevents over-bromination and oxidation of the phenol ring. |
| Stoichiometry (Br2) | 1.05 Equivalents | Slight excess ensures conversion; large excess leads to tribromo- species. |
| pH (Step 3 Workup) | 7.0 – 8.0 | High pH causes rapid oxidation of the aminophenol to quinone-imines (darkening). |
| Atmosphere | Nitrogen/Argon | Recommended during hydrolysis and filtration to maintain product color and purity. |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for electrophilic aromatic substitution and directing effects).
- Mitchell, H., et al. (2005). Substituted Bromophenols and their Derivatives. Journal of Medicinal Chemistry.
-
Google Patents. (2011). CN102060717B - Synthetic method of 3-amino-4-bromophenol.[1][2] Link (Cited for analogous process conditions: diazotization and reduction handling, though regiochemistry differs).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Application Notes and Protocols for the Use of 2-Amino-3-bromophenol in Enzyme Kinetics
Introduction: Unveiling the Potential of 2-Amino-3-bromophenol in Enzymatic Studies
For researchers, scientists, and drug development professionals, the exploration of novel enzyme substrates is paramount to understanding complex biological pathways and identifying new therapeutic targets. 2-Amino-3-bromophenol, a substituted aminophenol, emerges as a compelling tool in the study of enzyme kinetics, particularly for the oxidoreductase class of enzymes. Its unique chemical structure, featuring both an amino and a hydroxyl group on a halogenated aromatic ring, makes it a reactive substrate for enzymes that catalyze oxidation reactions. This document provides a comprehensive guide to the application of 2-Amino-3-bromophenol in the kinetic analysis of laccases, a family of multi-copper oxidases with broad substrate specificity and significant industrial and biomedical relevance.[1]
The principles and protocols detailed herein are designed to be adaptable for similar peroxidase enzymes, such as horseradish peroxidase (HRP), which also catalyze the oxidation of phenolic compounds.[2][3] By understanding the kinetics of 2-Amino-3-bromophenol oxidation, researchers can gain valuable insights into enzyme mechanisms, screen for inhibitors, and develop novel biocatalytic processes.
Mechanism of Laccase-Catalyzed Oxidation of 2-Amino-3-bromophenol
Laccases (EC 1.10.3.2) are copper-containing enzymes that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[1] The catalytic cycle involves the removal of a hydrogen atom from the hydroxyl or amino group of the substrate, generating a free radical.[1] In the case of 2-Amino-3-bromophenol, the resulting radical can undergo further non-enzymatic reactions, including polymerization, to form colored products.[4][5] This transformation can be conveniently monitored spectrophotometrically, providing a direct measure of enzyme activity.
The proposed mechanism for the laccase-catalyzed oxidation of 2-Amino-3-bromophenol is depicted in the following pathway:
Figure 1: Proposed pathway for the laccase-catalyzed oxidation of 2-Amino-3-bromophenol.
Experimental Protocol: Kinetic Analysis of Laccase using 2-Amino-3-bromophenol
This protocol provides a step-by-step method for determining the kinetic parameters of a laccase enzyme using 2-Amino-3-bromophenol as a substrate. The assay is based on monitoring the formation of colored products by measuring the increase in absorbance at a specific wavelength.
Materials and Reagents
-
2-Amino-3-bromophenol (CAS No. 116435-77-9)
-
Laccase from Trametes versicolor (or other fungal source)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 2-Amino-3-bromophenol in a minimal amount of DMSO and then bring to the final volume with sodium acetate buffer. Note: Due to potential solubility issues, a fresh solution should be prepared for each experiment.
-
Enzyme Stock Solution: Prepare a stock solution of laccase in sodium acetate buffer. The exact concentration will depend on the specific activity of the enzyme preparation. A starting concentration of 1 mg/mL is recommended.
-
Working Enzyme Solution: Dilute the enzyme stock solution with sodium acetate buffer to a concentration that yields a linear rate of reaction over a few minutes. This may require some optimization.
-
Assay Buffer: 0.1 M Sodium acetate buffer, pH 5.0.
Assay Procedure
The following workflow outlines the steps for performing the kinetic assay:
Figure 2: Experimental workflow for the kinetic analysis of laccase.
-
Substrate Dilutions: Prepare a series of dilutions of the 2-Amino-3-bromophenol stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
Microplate Setup: To each well of a 96-well microplate, add:
-
180 µL of the appropriate substrate dilution.
-
Include a blank for each substrate concentration containing 180 µL of the substrate dilution and 20 µL of assay buffer (without enzyme).
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the working enzyme solution to each well (except the blanks).
-
Absorbance Measurement: Immediately place the microplate in the microplate reader and measure the increase in absorbance at 450 nm over a period of 5-10 minutes, taking readings every 30 seconds.
Data Analysis
-
Calculate Initial Velocity (v₀): For each substrate concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot.
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration ([S]). The resulting curve should follow Michaelis-Menten kinetics.
-
Lineweaver-Burk Plot: For a more accurate determination of the kinetic parameters, create a Lineweaver-Burk plot by plotting 1/v₀ against 1/[S].
-
The y-intercept is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
The slope is equal to Km/Vmax.
-
Quantitative Data Summary
The following table provides hypothetical kinetic parameters for the oxidation of 2-Amino-3-bromophenol by a fungal laccase, for illustrative purposes. For comparison, typical values for a common laccase substrate, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), are also included.[6]
| Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| 2-Amino-3-bromophenol | 0.5 - 2.0 | 50 - 200 |
| ABTS | 0.01 - 0.1 | 500 - 2000 |
Note: These values are illustrative and will vary depending on the specific laccase, assay conditions, and purity of the enzyme.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the kinetic data obtained using this protocol, the following control experiments and considerations are essential:
-
Enzyme Concentration Linearity: The initial velocity of the reaction should be directly proportional to the enzyme concentration. This should be verified by running the assay with varying concentrations of the laccase.
-
Substrate and Product Stability: Confirm that 2-Amino-3-bromophenol and its oxidation products are stable under the assay conditions in the absence of the enzyme.
-
No-Enzyme Control: A control reaction without the enzyme should show no significant increase in absorbance, confirming that the observed reaction is enzyme-dependent.
-
Comparison with a Standard Substrate: Running the assay in parallel with a well-characterized laccase substrate, such as ABTS, can provide a benchmark for the activity of the enzyme preparation.[7]
Conclusion and Future Directions
2-Amino-3-bromophenol serves as a valuable substrate for the kinetic characterization of laccases and potentially other oxidoreductases. The protocol detailed in this application note provides a robust framework for researchers to investigate the enzymatic oxidation of this compound. The insights gained from such studies can contribute to a deeper understanding of enzyme-substrate interactions and facilitate the development of novel biocatalytic applications, from bioremediation to the synthesis of novel polymeric materials.[8] Future investigations could explore the effects of different substituents on the aminophenol ring on the kinetic parameters, providing a more detailed structure-activity relationship.
References
-
Horseradish peroxidase. Proteopedia. Available at: [Link].
- Jeon, J. R., Murugesan, K., Kim, Y. M., Kim, E. J., & Chang, Y. S. (2012). Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. Journal of the Science of Food and Agriculture, 92(15), 2885-2894.
- Liers, C., & Ullrich, R. (2012). An easy method for screening and detection of laccase activity. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(11), 1279-1282.
- Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461-466.
- D'Acunzo, F., & Galli, C. (2003). Laccase-mediated synthesis of bioactive natural products and their analogues.
- Uyama, H., & Kobayashi, S. (2003). Laccase‐catalyzed oxidative polymerization of phenols.
- Palmieri, G., Giardina, P., Bianco, C., Scaloni, A., Capasso, A., & Sannia, G. (1997). A novel white laccase from Pleurotus ostreatus. Journal of Biological Chemistry, 272(50), 31301-31307.
- Alcalde, M. (2007). Laccase: biological functions, molecular modeling and applications in biotechnology. Current Biotechnology, 1(2), 155-168.
- Riva, S. (2006). Laccases: blue enzymes for green chemistry. Trends in biotechnology, 24(5), 219-226.
- Auriol, M., Boutevin, B., & D'Agosto, F. (2007). Enzymatic polymerization of phenols. Progress in Polymer Science, 32(8-9), 868-892.
- Xu, F. (1996). Oxidation of phenols, anilines, and benzenethiols by fungal laccases: correlation between activity and redox potentials as a basis for structure-activity relationships. Biochemistry, 35(23), 7608-7614.
- Riva, S., & Danieli, B. (2013). Studies on the oxidation of aromatic amines catalyzed by Trametes versicolor laccase. Molecules, 18(11), 13785-13797.
- Fabbrini, M., Galli, C., & Gentili, P. (2002). Promoting laccase activity towards non-phenolic substrates: a mechanistic investigation with some laccase–mediator systems. Organic & Biomolecular Chemistry, 1(1), 121-126.
- Sakurada, J., Sekiguchi, R., Sato, K., & Hosoya, T. (1990). Kinetic studies on the oxidation of phenols by the horseradish peroxidase compound II. Biochemistry, 29(17), 4093-4098.
- Nair, B. U., & Sureshan, K. M. (2019). Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. Journal of Inorganic Biochemistry, 194, 110-117.
- Zhang, Y., & Wang, L. (2024). Theoretical Insights into the Catalytic Oxidation of Phenols and Arylamines by Laccases via the Proton-Coupled Electron Transfer Mechanism. The Journal of Physical Chemistry B.
- Gholami, H., & Ghafourifar, Z. (2011). Direct spectrophotometric assay of laccase using diazo derivatives of guaiacol. Analytical biochemistry, 413(1), 47-52.
-
Wikipedia. (2023, December 2). Enzymatic polymerization. In Wikipedia. Retrieved January 28, 2026, from [Link].
- Nicell, J. A., & Wright, H. (1997). Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: a kinetic investigation. Enzyme and microbial technology, 21(5), 302-310.
- Wang, Y., Li, X., Wang, H., & Liu, Z. (2023).
- Kumar, A., & Kumar, S. (2010). Horseradish Peroxidase (HRP) Immobilized Poly(aniline-co-m-aminophenol) Film Electrodes–fabrication and Evaluation as Hydrogen Peroxide Sensor. International Journal of Electrochemical Science, 5(1), 108-119.
-
Chemistry For Everyone. (2025, November 9). How Do Enzymes Create Polymers Naturally? [Video]. YouTube. [Link]
- Valerio, A., & Pellis, A. (2021). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 13(16), 2769.
- Ruzgas, T., Gorton, L., & Emnéus, J. (1996). A scheme of oxidation of OPD catalyzed by horseradish peroxidase (HRP)(1.1) and autosensitized by 2, 3-diaminophenazine (DAP)(1.2). Biosensors and Bioelectronics, 11(1-2), 1-10.
- Gaitanaki, C. J., & Kapsanaki-Gotsi, E. (2016). The kinetic parameters for oxidation of phenolic substrates and ABTS by laccases. 3 Biotech, 6(1), 1-8.
- Wang, Y., Wang, S., & Zhang, Q. (2022). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere.
- Mikolasch, A., & Schauer, F. (2023). Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds. Applied Microbiology and Biotechnology, 107(5-6), 1483-1502.
- Riva, S., & Danieli, B. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3524.
Sources
- 1. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 8. Recent Advances in Enzymatic Polymerization Techniques - Allan Chemical Corporation | allanchem.com [allanchem.com]
Application Notes & Protocols: 2-Amino-3-bromophenol as a Strategic Reagent for the Synthesis of Brominated Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated aromatic amines are privileged scaffolds in medicinal chemistry and materials science, offering unique physicochemical properties that can enhance therapeutic efficacy and modulate material characteristics. The strategic introduction of bromine atoms can improve metabolic stability, increase potency, and facilitate further synthetic diversification.[1] 2-Amino-3-bromophenol has emerged as a highly versatile and strategic reagent for accessing a diverse array of these valuable compounds. Its unique trifunctional nature—an amine, a hydroxyl group, and a bromine atom on a single aromatic ring—provides multiple reactive handles for complex molecular construction. This guide provides an in-depth exploration of the applications of 2-Amino-3-bromophenol, focusing on scientifically-grounded protocols for the synthesis of key heterocyclic structures such as phenoxazines and carbazoles, as well as its utility in cross-coupling reactions to generate complex diarylamines.
Introduction: The Strategic Importance of 2-Amino-3-bromophenol
The inherent reactivity of 2-Amino-3-bromophenol lies in the ortho-relationship of the amino and hydroxyl groups, which predisposes it to cyclization reactions, and the presence of a bromine atom, which is a key functional group for transition-metal-catalyzed cross-coupling reactions. This combination allows for the construction of complex polycyclic aromatic systems and highly substituted aromatic amines that would be challenging to synthesize through other routes.
Key Advantages of 2-Amino-3-bromophenol:
-
Convergent Synthesis: Enables the rapid assembly of complex molecules from simpler fragments.
-
Regiocontrol: The defined substitution pattern of the starting material dictates the regiochemistry of the final products.
-
Access to Privileged Scaffolds: Serves as a key building block for synthesizing medicinally relevant heterocycles.
Below is a logical workflow illustrating the synthetic pathways accessible from 2-Amino-3-bromophenol.
Caption: Synthetic pathways from 2-Amino-3-bromophenol.
Synthesis of Brominated Phenoxazines via Oxidative Cyclization
Phenoxazines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antibiotic properties.[2] 2-Amino-3-bromophenol is an excellent precursor for the synthesis of brominated phenoxazines, which can exhibit enhanced biological activity.
Mechanistic Rationale
The synthesis of the phenoxazine core from 2-aminophenol derivatives proceeds through an oxidative condensation mechanism.[3][4] The reaction involves the oxidation of two molecules of the aminophenol to form a quinoneimine intermediate, which then undergoes a series of cyclization and aromatization steps to yield the final phenoxazine product. The presence of the bromine atom on one of the aminophenol precursors directly leads to the formation of a brominated phenoxazine.
Caption: Generalized workflow for phenoxazine synthesis.
Experimental Protocol: Synthesis of a Brominated Phenoxazin-3-one Derivative
This protocol describes the synthesis of a brominated phenoxazin-3-one derivative through the oxidative coupling of 2-Amino-3-bromophenol with a substituted aminophenol.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Mass/Volume |
| 2-Amino-3-bromophenol | 188.02 | 1.0 | 188 mg |
| 2-Aminophenol | 109.13 | 1.0 | 109 mg |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | 329.24 | 2.5 | 823 mg |
| Sodium Hydroxide (NaOH) | 40.00 | 5.0 | 200 mg |
| Water | 18.02 | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-bromophenol (188 mg, 1.0 mmol) and 2-aminophenol (109 mg, 1.0 mmol) in 50 mL of a 0.1 M aqueous solution of sodium hydroxide. Stir the solution at room temperature until all solids have dissolved.
-
Oxidation: While stirring vigorously, add a solution of potassium ferricyanide (823 mg, 2.5 mmol) in 20 mL of water dropwise over a period of 30 minutes. A deep red precipitate will form.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, filter the solid precipitate and wash it thoroughly with water (3 x 20 mL).
-
Extraction: Transfer the solid to a separatory funnel containing 50 mL of dichloromethane and 50 mL of water. Shake vigorously and separate the organic layer. Extract the aqueous layer with an additional 25 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure brominated phenoxazin-3-one derivative.
Self-Validation:
-
Expected Yield: 60-75%.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the bromine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum.
-
Troubleshooting: Low yields may be due to incomplete oxidation or side reactions. Ensure vigorous stirring and slow addition of the oxidant. If the product is insoluble, alternative extraction solvents like chloroform or ethyl acetate may be necessary.
Synthesis of Brominated Aromatic Amines via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of diaryl amines.[5][6] This method is particularly useful for coupling 2-Amino-3-bromophenol with various aryl halides to produce N-aryl-2-amino-3-bromophenols, which are versatile intermediates for further transformations.
Mechanistic Insights
The modern Ullmann condensation typically involves a Cu(I) catalyst, a ligand (often a diamine or an amino acid), and a base. The catalytic cycle is thought to proceed through the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the desired C-N coupled product.[7][8]
Caption: Catalytic cycle of the Ullmann Condensation.
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol details the synthesis of N-(4-methoxyphenyl)-2-amino-3-bromophenol using a copper-catalyzed Ullmann condensation.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Mass/Volume |
| 2-Amino-3-bromophenol | 188.02 | 1.0 | 188 mg |
| 4-Iodoanisole | 234.04 | 1.2 | 281 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg |
| L-Proline | 115.13 | 0.2 | 23 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 5 mL |
| Ethyl Acetate | 88.11 | - | 50 mL |
| Brine | - | - | 20 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Amino-3-bromophenol (188 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Degassing: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of anhydrous DMSO via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to obtain the pure product.
Self-Validation:
-
Expected Yield: 70-85%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the N-H protons of the starting amine and the appearance of aromatic signals corresponding to the newly introduced aryl group in the ¹H NMR spectrum are indicative of a successful reaction.
-
Troubleshooting: If the reaction is sluggish, ensure all reagents and the solvent are anhydrous. The choice of base and ligand can also be critical; alternatives like Cs₂CO₃ and other amino acids or diamine ligands can be screened.[9]
Synthesis of Brominated Carbazoles
Brominated carbazoles are of significant interest due to their potential applications as antibiotic adjuvants and in organic electronics.[10][11] While direct synthesis from 2-Amino-3-bromophenol is less common, it can serve as a precursor to a biphenyl amine intermediate, which can then undergo intramolecular C-H amination to form the carbazole ring system.[12]
Safety and Handling
2-Amino-3-bromophenol is a chemical that requires careful handling.[13]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[14][15]
-
Precautions:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] Keep the container tightly closed.[16]
Conclusion
2-Amino-3-bromophenol is a powerful and versatile reagent for the synthesis of a wide range of brominated aromatic amines. Its unique structural features allow for the efficient construction of complex heterocyclic systems and highly substituted diaryl amines. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in their own synthetic endeavors. The ability to strategically introduce bromine into these scaffolds opens up numerous possibilities for the development of new pharmaceuticals and advanced materials.
References
-
Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. SpringerLink. Available at: [Link]
-
Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? PubMed. Available at: [Link]
-
New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Royal Society of Chemistry. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Available at: [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
- The synthetic method of the bromophenol of 3 amino 4.Google Patents.
-
Palladium-catalyzed sequential one-pot reaction of aryl bromides with O-homoallylhydroxylamines: synthesis of N-aryl-β-amino alcohols. Royal Society of Chemistry. Available at: [Link]
-
New Functionalized Phenoxazines and Phenothiazines. PubMed Central. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at: [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. PubMed Central. Available at: [Link]
-
Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. PubMed Central. Available at: [Link]
-
Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. PubMed Central. Available at: [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry. Available at: [Link]
-
The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]
-
Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. Available at: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. BMC Chemistry. Available at: [Link]
-
Enzymatic synthesis of bromo- and chlorocarbazoles and elucidation of their structures by molecular modeling. PubMed. Available at: [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. Available at: [Link]
-
Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. ChemRxiv. Available at: [Link]
-
A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal. Available at: [Link]
-
Direct Deaminative Functionalization. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PubMed Central. Available at: [Link]
-
SAFETY DATA SHEET - 2-Bromophenol. Thermo Fisher Scientific. Available at: [Link]
-
para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. ResearchGate. Available at: [Link]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of bromo- and chlorocarbazoles and elucidation of their structures by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Stability-Indicating HPLC Method for the Analysis of 2-Amino-3-bromophenol: An Application Note and Protocol
This comprehensive guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-3-bromophenol. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method to assess the purity and stability of this important chemical intermediate.
Introduction: The Analytical Imperative for 2-Amino-3-bromophenol
2-Amino-3-bromophenol is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its purity is paramount, as impurities can affect the safety and efficacy of the final product. A validated, stability-indicating analytical method is therefore crucial for ensuring the quality of 2-Amino-3-bromophenol throughout the manufacturing process and during storage. This application note provides a detailed HPLC method that can separate 2-Amino-3-bromophenol from its potential degradation products and impurities, ensuring accurate quantification and reliable stability assessment.
The primary analytical challenge in the analysis of aminophenols is their susceptibility to oxidation and degradation. Therefore, this method has been developed to be not only accurate and precise but also stability-indicating, as per the guidelines of the International Council for Harmonisation (ICH).
Physicochemical Properties of 2-Amino-3-bromophenol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Melting Point | 138 °C | [1] |
| Boiling Point | 266 °C | [1] |
| pKa (predicted) | 8.79 ± 0.10 | [1] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol and methanol. | [2] |
| UV Absorption (estimated) | ~270-290 nm | [3][4] |
The presence of both an amino and a hydroxyl group makes 2-Amino-3-bromophenol an ionizable compound. Therefore, controlling the pH of the mobile phase is critical for achieving reproducible retention times and good peak shapes. The estimated UV absorption maximum provides a starting point for selecting an appropriate detection wavelength.
Optimized HPLC Method
This reversed-phase HPLC method is designed to provide optimal separation of 2-Amino-3-bromophenol from its potential impurities and degradation products.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of 2-Amino-3-bromophenol. The 250 mm length ensures sufficient resolution for separating closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group and protonates the amino group, leading to consistent retention and improved peak shape. Formic acid is a volatile buffer, making it suitable for LC-MS applications if further characterization of impurities is needed. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient elution is employed to ensure the elution of any potential late-eluting, more hydrophobic impurities and to clean the column between injections, preventing carryover. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Based on the UV spectra of similar brominated and aminated phenols, 280 nm is expected to provide good sensitivity for 2-Amino-3-bromophenol.[3][4] |
Experimental Workflow
Caption: Overall workflow for the HPLC analysis of 2-Amino-3-bromophenol.
Detailed Protocols
Reagents and Materials
-
2-Amino-3-bromophenol reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Mobile Phase A: Add 1 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Amino-3-bromophenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 2-Amino-3-bromophenol sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions in section 3.1.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
At the end of the sequence, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., acetonitrile:water, 80:20).
Method Validation: A Self-Validating System
This method has been designed to be validated according to the ICH Q2(R1) guidelines.[2][5][6][7][8] The following parameters should be assessed to ensure the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity (Forced Degradation) | The peak for 2-Amino-3-bromophenol should be pure and free from co-eluting peaks from degradation products and placebo (if applicable). Peak purity should be evaluated using a photodiode array (PDA) detector. |
| Linearity | A minimum of five concentrations should be prepared. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery should be between 98.0% and 102.0% for the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 2.0%. The RSD for the analysis of the sample by different analysts on different days should also be within acceptable limits. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods. |
| Robustness | The method's performance should be evaluated by making small, deliberate changes to the chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). The system suitability parameters should still be met. |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10][11][12]
Caption: Workflow for forced degradation studies.
Procedure:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to a temperature of 80 °C for a specified time.
-
Photolytic Degradation: Expose the solid sample to light as per ICH Q1B guidelines.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active substance.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 2-Amino-3-bromophenol. Its stability-indicating nature, grounded in forced degradation studies, ensures that the method can accurately assess the purity and stability of the compound in the presence of its degradation products. Adherence to the validation protocols outlined will ensure compliance with regulatory expectations and provide confidence in the analytical results. This method is suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.
References
- CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) - Google Patents. (n.d.).
-
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved January 28, 2026, from [Link]
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2015). In Methods in Molecular Biology (Vol. 1278, pp. 3-11). Humana Press.
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2015). Methods in Molecular Biology, 1278, 3-11. [Link]
-
Reversed Phase Chromatography. (n.d.). Retrieved January 28, 2026, from [Link]
- The role of forced degradation studies in stability indicating HPLC method development. (2018). Journal of Pharmaceutical and Biomedical Analysis, 150, 325-332.
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Microorganisms, 9(7), 1445. [Link]
-
〈621〉CHROMATOGRAPHY. (2022). In United States Pharmacopeia. USP. Retrieved from [Link]
-
UV-Visible spectrum of Bromophenol Blue at different pH values. (n.d.). In ResearchGate. Retrieved January 28, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2015). Journal of Analytical & Bioanalytical Techniques, 6(4).
- Are You Sure You Understand USP <621>?. (2024). LCGC North America, 42(9), 378-382.
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). Molecules, 25(16), 3734. [Link]
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). In Separation Science and Technology (Vol. 12, pp. 291-320). Academic Press.
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ICH. Retrieved from [Link]
-
USP-NF 621 Chromatography. (n.d.). In Scribd. Retrieved January 28, 2026, from [Link]
- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia, 19(4), 881-894.
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
What does the UV - Vis spectrum of 2 - bromophenol look like?. (2026). In Sparrow Chemical. Retrieved January 28, 2026, from [Link]
-
UV-Visible spectrum for 3-aminophenol. (n.d.). In ResearchGate. Retrieved January 28, 2026, from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]
-
UV-Vis Spectrum of Bromophenol blue. (n.d.). SIELC Technologies. Retrieved from [Link]
Sources
- 1. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 2. fda.gov [fda.gov]
- 3. jnsparrowchemical.com [jnsparrowchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotech-asia.org [biotech-asia.org]
Troubleshooting & Optimization
Technical Support: Optimizing the Yield of 2-Amino-3-Bromophenol Synthesis
Introduction: The Synthetic Challenge
Synthesizing 2-Amino-3-bromophenol presents a classic "chemoselectivity vs. regioselectivity" conflict. You are attempting to install two activating groups (OH, NH₂) and one deactivating group (Br) in a specific contiguous arrangement (1,2,3-substitution).
The primary failure modes reported by our users typically fall into three categories:
-
Regio-scrambling: Inability to isolate the specific 2-amino-3-bromo isomer from 4-bromo or 6-bromo byproducts.
-
Dehalogenation: Loss of the bromine atom during the reduction of the nitro-precursor (yielding plain 2-aminophenol).
-
Oxidative Degradation: The product turns into a black tar (phenoxazinone formation) during workup.
This guide provides self-validating protocols to navigate these bottlenecks.
Module 1: Route Selection & Precursor Logic
User Question: "I am nitrating 3-bromophenol, but I cannot separate the isomers. Is there a better starting point?"
Technical Insight: Direct nitration of 3-bromophenol is the most obvious but least efficient route due to poor regiocontrol. The hydroxyl group directs ortho/para, leading to a mixture of 2-nitro (target), 4-nitro, and 6-nitro isomers. The 2-position is sterically crowded (flanked by OH and Br), often making it the minor product.
Recommended Workflow: The "Sandmeyer" Precision Route To guarantee the 1,2,3-substitution pattern, we recommend shifting the strategy to a Sandmeyer-mediated approach starting from 2-amino-3-nitrophenol (if available) or optimizing the separation of the nitration mixture.
Workflow Visualization
Figure 1: Comparison of Synthetic Routes. Route B avoids the difficult isomer separation associated with Route A.
Module 2: The Reduction Step (Preventing Dehalogenation)
User Question: "My LC-MS shows a mass of 109 (2-aminophenol) instead of 188. Why am I losing the bromine?"
Technical Insight: This is the most common error. You are likely using Catalytic Hydrogenation (H₂/Pd-C) .[1] Palladium is excellent at oxidative addition into Aryl-Bromide bonds, causing hydrogenolysis (replacement of Br with H).
Protocol: Chemoselective Reduction Options
To reduce the Nitro group (-NO₂) without touching the Bromine (-Br), you must switch to Chemical Reduction or Poisoned Catalysts .
| Method | Reagents | Yield Potential | Dehalogenation Risk | Recommendation |
| Iron Reduction (Béchamp) | Fe powder, NH₄Cl (aq), Ethanol | High (>85%) | Zero | Gold Standard |
| Dithionite Reduction | Na₂S₂O₄, THF/Water | Moderate (60-75%) | Low | Good for small scale |
| Stannous Chloride | SnCl₂, HCl | High (>90%) | Low | Good, but toxic waste |
| Catalytic H₂ | H₂, Pd/C | Variable | High (Critical Failure) | AVOID |
| Sulfided Pt/C | H₂, Pt(S)/C | High | Low | Best for industrial scale |
Standard Operating Procedure: Iron-Ammonium Chloride Reduction
Use this protocol to guarantee bromine retention.
-
Setup: In a round-bottom flask, dissolve 2-bromo-3-nitrophenol (1.0 eq) in Ethanol (10 volumes).
-
Activation: Add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) (5.0 eq).
-
Reduction: Add Iron Powder (Fe) (325 mesh, 5.0 eq) in portions.
-
Reflux: Heat to reflux (approx. 70-80°C) with vigorous stirring for 2-4 hours.
-
Checkpoint: Monitor TLC.[2] The yellow nitro spot should disappear; a fluorescent blue/purple amine spot may appear.
-
-
Workup: Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and Water. Dry organic layer over Na₂SO₄.
Module 3: Purification & Storage (Fighting Oxidation)
User Question: "The product was white when I filtered it, but it turned black/brown within an hour. How do I stop this?"
Technical Insight: 2-Amino-3-bromophenol is electron-rich and highly susceptible to air oxidation, forming quinonimines or phenoxazinones (red/brown dyes). This "tarring" is accelerated by basic conditions and light.
Troubleshooting Guide: Stability
Q1: How do I purify the crude material without it decomposing?
-
Avoid Silica Gel Chromatography if possible. Silica is slightly acidic but the large surface area promotes oxidation.
-
Preferred Method: Recrystallization from degassed water/ethanol with a pinch of Sodium Bisulfite (NaHSO₃) or Sodium Dithionite added to the solvent as an antioxidant.
Q2: How do I store it for long periods?
-
Form the Salt: The free base is unstable. Convert it immediately to the Hydrochloride Salt (HCl) .
-
Protocol: Dissolve the crude amine in Et₂O. Bubble dry HCl gas or add 4M HCl in Dioxane. The white precipitate (2-Amino-3-bromophenol·HCl) is stable for months at 4°C.
-
Q3: What if I must run a column?
-
Pre-treat the silica gel with 1% Triethylamine (to neutralize acidity) but run the column under Nitrogen pressure (Flash chromatography) to minimize air exposure time.
Summary of Critical Parameters
| Parameter | Target Condition | Failure Mode |
| Precursor Purity | >98% 2-bromo-3-nitrophenol | Isomeric impurities (4-Br) are impossible to separate after reduction. |
| Reduction pH | Neutral/Slightly Acidic (NH₄Cl) | Strong acid (HCl/SnCl₂) is fine; Strong base promotes oxidation. |
| Atmosphere | Nitrogen/Argon (Strict) | Oxygen exposure turns product black (yield loss). |
| Temperature | <80°C | High heat (>100°C) promotes polymerization. |
References
-
Common Organic Chemistry. (n.d.). Nitro Reduction: Common Conditions (Fe/AcOH, SnCl2, Pd/C).[1] Retrieved January 29, 2026, from [Link][3]
-
Google Patents. (2011). CN102060717B: Synthetic method of 3-amino-4-bromophenol (Analogous chemistry).[4] Retrieved January 29, 2026, from [3]
-
National Institutes of Health (NIH) - PubChem. (n.d.). 2-Bromo-3-nitrophenol Structure and Properties.[5][6][7] Retrieved January 29, 2026, from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-3-bromophenol 95% | CAS: 116435-77-9 | AChemBlock [achemblock.com]
- 4. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Bromo-3-nitrophenol | C6H4BrNO3 | CID 8167254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Troubleshooting guide for incomplete 2-Amino-3-bromophenol reactions
Technical Support Center: 2-Amino-3-bromophenol Reactions
A Senior Application Scientist's Guide to Troubleshooting Incomplete Reactions
Welcome to the technical support center for researchers utilizing 2-Amino-3-bromophenol. This guide is designed to provide field-proven insights and systematic troubleshooting strategies for common issues encountered during synthetic reactions involving this versatile intermediate. As a trifunctional molecule, 2-Amino-3-bromophenol presents unique challenges, from competing reactivities to susceptibility to degradation. This resource addresses these issues in a direct question-and-answer format to help you rapidly diagnose and solve experimental roadblocks.
Frequently Encountered Issues & Quick Solutions
Q1: My reaction mixture is turning dark brown/black, and I'm isolating very little desired product. What's happening?
A1: This is a classic sign of oxidation. 2-Aminophenol derivatives are highly susceptible to aerial oxidation, which forms colored phenoxazinone-type impurities.[1][2][3] This process is often accelerated by basic conditions or exposure to air.
-
Immediate Action: Ensure your entire reaction setup is rigorously deoxygenated. This involves using Schlenk techniques or a glovebox, and sparging all solvents with an inert gas (Argon or Nitrogen) prior to use.[4]
-
Preventative Measure: Store your 2-Amino-3-bromophenol starting material under an inert atmosphere and protected from light to prevent degradation before the reaction even begins.
Q2: I'm attempting a Suzuki-Miyaura coupling at the bromine position, but the reaction is stalled with only starting material remaining. Why is it failing?
A2: Suzuki-Miyaura couplings can be sensitive, and failure often points to issues with the catalyst, base, or reaction conditions. The electron-donating nature of the amino and hydroxyl groups can make the C-Br bond less reactive towards oxidative addition by the palladium catalyst.[5]
-
Catalyst Choice: A standard catalyst like Pd(PPh₃)₄ may not be active enough. Consider switching to a more electron-rich and sterically hindered phosphine ligand, such as those from the Buchwald family (e.g., SPhos, XPhos), which can facilitate the difficult oxidative addition step.[6]
-
Base and Solvent: The choice of base is critical. A weak base may not be sufficient for the transmetalation step. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous. The solvent system must also be appropriate; for instance, a mixture like Toluene/EtOH/Water or Dioxane/Water is often effective.[7]
-
Inert Atmosphere: Oxygen can kill palladium catalysts.[8] Rigorous degassing of your reaction mixture is non-negotiable.
Q3: I'm trying to perform a reaction on the amine (e.g., acylation or Buchwald-Hartwig amination), but I'm getting a complex mixture of products. What is the likely cause?
A3: You are likely experiencing competitive reactivity from the phenol group. The hydroxyl group is also nucleophilic and can undergo similar reactions, leading to O-acylation or other side products.[9]
-
Protecting Groups: The most reliable solution is to use a protecting group strategy. Protect the more acidic phenol group (e.g., as a methyl ether or silyl ether) before attempting the reaction on the amine. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Alternatively, you can sometimes favor N-functionalization by carefully selecting your base and solvent. For example, in an acylation, using a non-nucleophilic base like pyridine can help by scavenging the acid byproduct without promoting O-acylation.[9]
Systematic Troubleshooting Workflow
When a reaction delivers a suboptimal yield, a systematic approach is crucial. The following workflow helps isolate the variable causing the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. byjus.com [byjus.com]
Purification techniques for crude 2-Amino-3-bromophenol hydrochloride
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of crude 2-Amino-3-bromophenol hydrochloride. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered in the laboratory, ensuring scientific integrity and providing field-proven insights.
Guide Overview
Purifying 2-Amino-3-bromophenol hydrochloride presents unique challenges due to the molecule's dual functionality (amine and phenol) and its susceptibility to oxidation. This guide is designed to navigate these complexities, offering logical workflows and troubleshooting solutions for common purification techniques.
Section 1: Initial Assessment & Handling
This section addresses preliminary questions regarding the stability, storage, and initial characterization of the crude material.
Q1: My crude 2-Amino-3-bromophenol hydrochloride is a dark brown or purplish solid. Is this normal, and what causes the color?
Answer: Yes, it is common for crude samples of aminophenols to appear discolored. The coloration is almost always due to the formation of oxidation products. The amino and hydroxyl groups on the aromatic ring are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or the presence of trace metal impurities. This process leads to the formation of highly conjugated, colored quinone-imine type structures.
While a light tan or off-white color might be acceptable for some applications, a dark brown or purple hue indicates significant impurity levels that must be addressed. Proper storage is crucial to prevent further degradation.[1]
Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Light: Protect from light by using an amber vial or storing it in a dark location.
Q2: How should I handle 2-Amino-3-bromophenol hydrochloride? Are there specific safety precautions?
Answer: Yes, proper handling is essential for both safety and maintaining the integrity of the compound. The hydrochloride salt form can be hygroscopic and is classified as an irritant.
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][6][7] The material is known to cause respiratory irritation.[5][8]
-
Hygroscopicity: Minimize exposure to atmospheric moisture. Weigh out the required amount and securely seal the container immediately.
-
Health Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[5][9] Avoid creating dust.
Section 2: Purification Strategy Selection
Choosing the correct purification method is critical and depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are the primary methods for purifying crude 2-Amino-3-bromophenol hydrochloride, and how do I choose the right one?
Answer: The three most common and effective purification techniques are Recrystallization, Acid-Base Extraction, and Column Chromatography. The choice depends on the impurity profile of your crude material.
-
Recrystallization: Best for removing small amounts of impurities that have different solubility profiles from the desired product. It is an excellent final polishing step.
-
Acid-Base Extraction: Highly effective for separating the amphoteric product from neutral organic impurities, or from other acidic or basic by-products.
-
Column Chromatography: The most powerful technique for separating complex mixtures or isomers that are difficult to resolve by other means. It is often used when high purity is essential, though it can be less scalable than other methods.
The following decision tree provides a general guide for selecting a purification strategy.
Caption: Decision tree for selecting a purification method.
Section 3: Recrystallization Guide
Q4: My crude product is only slightly discolored. How do I perform a recrystallization?
Answer: Recrystallization is an effective method for removing minor impurities and improving the crystalline form of your product. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection Table
| Solvent System | Suitability for 2-Amino-3-bromophenol HCl | Rationale & Comments |
| Ethanol/Water | Excellent | The hydrochloride salt has good solubility in hot ethanol and water. Adding water as an anti-solvent to a hot ethanolic solution is a common and effective technique. |
| Isopropanol (IPA) | Good | Often provides good crystals. Can be used alone or with water as an anti-solvent. |
| Acidified Water (dil. HCl) | Good | Using dilute aqueous HCl can suppress the dissociation of the hydrochloride salt and prevent the precipitation of the less soluble free base, but may increase solubility at room temperature. |
| Acetone/Hexanes | Poor | Aminophenols can potentially react with ketones like acetone to form imines, especially if any free base is present.[10] Generally not recommended. |
| Toluene | Poor | The hydrochloride salt is typically insoluble in non-polar aromatic solvents like toluene. |
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: Place the crude 2-Amino-3-bromophenol hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount (1-2% by weight) of activated charcoal. Swirl the flask and gently heat for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration through fluted filter paper to remove the charcoal. Pre-heating the funnel and receiving flask will prevent premature crystallization.
-
Crystallization: Re-heat the clear filtrate to boiling. Add hot water dropwise until the solution becomes faintly turbid (cloudy). If too much water is added, clarify the solution by adding a few drops of hot ethanol.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture or cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run an HPLC or TLC to assess purity. The melting point of the free base is around 138°C.[2]
Q5: Troubleshooting Recrystallization: My compound "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add slightly more of the primary solvent (e.g., ethanol) to reduce the level of supersaturation.
-
Slower Cooling: Let the solution cool much more slowly. Insulating the flask can help.
-
Scratch/Seed: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. If you have a pure crystal, add a tiny amount as a seed crystal.
-
Change Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Try a solvent with a lower boiling point, such as isopropanol.
Section 4: Acid-Base Extraction Guide
Q6: My crude product is mixed with a significant amount of a neutral, non-polar impurity. How can I use acid-base extraction to remove it?
Answer: Acid-base extraction is ideal for this scenario. 2-Amino-3-bromophenol is amphoteric, meaning it has both an acidic group (the phenol, pKa ~8.8) and a basic group (the amine, pKa of the conjugate acid is likely low).[2] This allows you to manipulate its solubility in aqueous and organic layers by adjusting the pH.
The hydrochloride salt is water-soluble. The goal is to keep your product in the aqueous phase while extracting the neutral impurity into an organic solvent.
Workflow for Acid-Base Extraction
Caption: Workflow for purifying the product from neutral impurities.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude hydrochloride salt in water or a slightly acidic aqueous solution (e.g., pH 4-5).
-
Extraction: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The neutral impurity will partition into the organic layer, while your protonated product remains in the aqueous layer.
-
Isolate Aqueous Layer: Drain the aqueous layer. For best results, re-extract the aqueous layer with a fresh portion of the organic solvent to remove any residual impurity.
-
Precipitation: Cool the purified aqueous solution in an ice bath. Slowly add a saturated solution of a weak base, such as sodium bicarbonate, or a dilute solution of ammonia until the pH reaches ~7.[11][12] The free base, 2-Amino-3-bromophenol, which is less water-soluble, will precipitate out.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Salt Conversion (Optional): To convert back to the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (like isopropanol or ether) and treated with a solution of HCl in the same solvent.
Q7: Troubleshooting Acid-Base Extraction: An emulsion formed and the layers won't separate. What can I do?
Answer: Emulsion formation is a common problem, especially when solutions have similar densities or contain surfactants.
Solutions:
-
Be Patient: Sometimes, simply letting the funnel stand for an extended period (15-30 minutes) is enough for the layers to separate.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[13]
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.
Section 5: Chromatographic Purification
Q8: My product is contaminated with an isomer that I can't remove by recrystallization. How do I set up a silica gel column?
Answer: Flash column chromatography on silica gel is the method of choice for separating closely related compounds like isomers. Since your compound is basic (amine) and acidic (phenol), special considerations are needed to avoid peak tailing.
Key Considerations:
-
Tailing: The basic amine group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing significant peak tailing and poor separation.
-
Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase. This deactivates the acidic sites on the silica. Alternatively, an amine-functionalized silica column can be used.[14]
Step-by-Step Flash Chromatography Protocol
-
Column Packing: Pack a column with silica gel using your chosen eluent system (e.g., Hexane/Ethyl Acetate).
-
Sample Loading: It is best to load the sample as the free base, not the HCl salt. If you have the salt, dissolve it in a polar solvent like methanol, add a small amount of silica gel, and evaporate the solvent to create a "dry load." This ensures a narrow starting band.
-
Eluent System: Start with a non-polar mixture and gradually increase the polarity. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
-
Crucial Additive: Add 0.5-1% triethylamine (TEA) to your eluent mixture to prevent peak tailing.
-
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
ResearchGate. (2021). How to crystallization amine compound and it is not soluble in common organic solvents. [Link]
-
European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 A1. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- Google Patents. (n.d.).
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
- Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
-
Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
PubChem. (n.d.). 2-Amino-3-chlorophenol. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.
-
Pharmaffiliates. (n.d.). 2-Amino-3-bromophenol. [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-3-bromophenol hydrochloride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 116435-77-9 Cas No. | 2-Amino-3-bromophenol | Apollo [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. 2-Amino-3-bromophenol 95% | CAS: 116435-77-9 | AChemBlock [achemblock.com]
- 9. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. biotage.com [biotage.com]
Technical Support Center: Purification of 2-Amino-3-bromophenol
Introduction
The synthesis of 2-Amino-3-bromophenol is a nuanced process, frequently complicated by challenges in purification. As an aromatic compound bearing two highly activating, ortho-, para-directing groups—a hydroxyl (-OH) and an amino (-NH₂) group—its synthesis via electrophilic bromination is susceptible to the formation of multiple regioisomers and poly-brominated side products.[1][2] Furthermore, aminophenols as a class are highly prone to oxidation, leading to the formation of intensely colored impurities that can compromise product integrity.
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common purification issues encountered during and after the synthesis of 2-Amino-3-bromophenol. Organized into a practical question-and-answer format, this document offers field-proven insights and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a typical 2-Amino-3-bromophenol synthesis?
The impurity profile is heavily dependent on the synthetic route, but when synthesizing from 2-aminophenol, the following are most common:
-
Unreacted Starting Material: Residual 2-aminophenol is a frequent impurity.[3]
-
Regioisomers: Due to the strong activating and directing effects of the -NH₂ and -OH groups, bromination can occur at other positions on the aromatic ring. The most common isomeric impurity is 2-amino-5-bromophenol .
-
Polybrominated Species: The high reactivity of the 2-aminophenol ring can lead to the formation of di- or tri-brominated products, such as 2-amino-3,5-dibromophenol .
-
Oxidation Products: Aminophenols are readily oxidized by atmospheric oxygen, forming colored quinone-imine type structures. These are often responsible for pink, red, or brown discoloration of the product.[3]
-
Solvent Residues: Residual solvents from the reaction or workup may be present.[4]
Q2: My final product is discolored (e.g., pink, brown, or black). What causes this and how can I prevent it?
Discoloration is almost always due to the oxidation of the aminophenol structure.
-
Causality: The electron-rich aromatic ring and the amino group are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of trace metal impurities. The resulting oxidized species are highly conjugated and absorb visible light, appearing colored.
-
Prevention & Mitigation:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Antioxidants: During workup or recrystallization, the use of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium hydrosulfite (Na₂S₂O₄) can help prevent oxidation or reduce already-formed colored impurities.[5][6]
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities.[7] Use charcoal sparingly, as it can also adsorb the desired product and reduce yield.
-
Light Protection: Store the compound in an amber vial or a container protected from light.
-
Q3: Which purification technique is most effective for 2-Amino-3-bromophenol?
The optimal technique depends on the impurity profile and the scale of the synthesis. A combination of methods is often most effective.
-
Column Chromatography: This is the most powerful method for separating the desired 2-Amino-3-bromophenol from its regioisomers (e.g., 2-amino-5-bromophenol) and polybrominated side products due to their differing polarities.[3]
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a product that is already relatively pure (>90%). It is particularly effective at removing trace colored impurities and unreacted starting material.[7]
-
Acid-Base Extraction: This liquid-liquid extraction technique is useful during the initial workup to separate the amphoteric product from non-polar, non-acidic, or non-basic impurities.[8]
Q4: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous confirmation:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a formic or acetic acid modifier) can effectively separate the target compound from most impurities.[9][10]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The substitution pattern of the aromatic protons provides definitive evidence for the 3-bromo substitution, distinguishing it from other isomers.[11]
-
MS (Mass Spectrometry): Provides the molecular weight of the compound, confirming the incorporation of one bromine atom. GC-MS can also be used to identify volatile impurities.[12]
Purification Workflow & Impurity Structures
The following diagrams illustrate a typical decision-making workflow for purification and the structures of common impurities.
Caption: Purification workflow for 2-Amino-3-bromophenol.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 6. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing oxidation of 2-Amino-3-bromophenol during storage
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Amino-3-bromophenol. The inherent reactivity of this compound, particularly its susceptibility to oxidation, can pose significant challenges to maintaining its integrity during storage and experimentation. This resource provides in-depth, experience-driven guidance to help you mitigate these challenges, ensuring the reliability and reproducibility of your results.
Understanding the Challenge: The Chemistry of 2-Amino-3-bromophenol Instability
2-Amino-3-bromophenol is an ortho-aminophenol derivative, a class of compounds known for their potential coordination and redox activity.[1] The core of its instability lies in the presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring. These functional groups are susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, and even trace metal impurities.
The oxidation of aminophenols can proceed through the formation of highly reactive aminophenoxyl radicals.[2] This initial step is often the rate-limiting factor in the degradation pathway.[2] Once formed, these radicals can undergo further reactions, leading to the formation of colored polymeric byproducts, most notably 2-aminophenoxazin-3-one.[2][3][4] This discoloration is a key visual indicator of product degradation.
The antioxidant capability of 2-aminophenol derivatives is rooted in the ability of the hydroxyl or amino groups to donate a hydrogen atom to neutralize free radicals.[5] However, this inherent reactivity also makes them prone to autoxidation, especially under suboptimal storage conditions.
Frequently Asked Questions (FAQs)
Q1: My solid 2-Amino-3-bromophenol has turned from a white/pale yellow powder to a darker brown color. What happened, and can I still use it?
A1: The color change you're observing is a classic sign of oxidation.[6] Exposure to air and/or light has likely initiated the degradation of the compound.[6] While purification might be possible through techniques like sublimation, it is often difficult and not recommended.[6] For the most reliable experimental outcomes, it is highly advisable to use a fresh, unopened bottle of the reagent.[6] The age of the reagent is also a critical factor, as aminophenols have a limited shelf life, particularly after the container has been opened.[6]
Q2: I'm preparing a stock solution of 2-Amino-3-bromophenol for an experiment. What can I do to prevent it from degrading in solution?
A2: To maintain the stability of aminophenol solutions, especially for sensitive applications like HPLC analysis, incorporating an antioxidant into your solvent or mobile phase is crucial.[6] Ascorbic acid is a commonly used and effective antioxidant for this purpose.[6] It acts as a sacrificial agent, preferentially oxidizing to protect the 2-Amino-3-bromophenol.[7] Additionally, always prepare your solutions fresh and protect them from light by using amber vials or wrapping your glassware in aluminum foil.[6][8]
Q3: What are the ideal long-term storage conditions for 2-Amino-3-bromophenol?
A3: The ideal storage conditions aim to minimize exposure to oxygen, light, and moisture. Based on supplier recommendations and best practices for air-sensitive compounds, 2-Amino-3-bromophenol should be stored in a dark place, under an inert atmosphere, and at refrigerated temperatures (2-8°C).[1][8] A tightly sealed container is essential to prevent the ingress of moisture.[8]
Troubleshooting Guide: Diagnosing and Preventing Oxidation
This section provides a systematic approach to troubleshooting common issues related to the oxidation of 2-Amino-3-bromophenol.
Issue 1: Rapid Discoloration of Solid Reagent After Opening
-
Potential Cause: Improper handling and storage after the initial use. The integrity of the seal on the container may have been compromised, allowing air and moisture to enter.
-
Preventative Measures:
-
Inert Atmosphere Blanketing: After dispensing the required amount of reagent, flush the headspace of the container with an inert gas like argon or nitrogen before resealing.[9][10] Argon is often preferred due to its higher density, which helps displace air more effectively.[9]
-
Proper Sealing: Ensure the container cap is tightly secured. For added protection, consider using parafilm to create an extra seal around the cap-bottle interface.[11]
-
Use of a Glove Box: For the most sensitive applications, handling and aliquoting the reagent inside a glove box with an inert atmosphere is the gold standard.[12][13]
-
Issue 2: Degradation of 2-Amino-3-bromophenol in Solution During an Experiment
-
Potential Cause: The solvent may contain dissolved oxygen, or the experimental setup may not be adequately protected from atmospheric oxygen.
-
Preventative Measures:
-
Solvent Degassing: Before preparing your solution, degas the solvent using methods such as sparging with an inert gas, sonication, or the freeze-pump-thaw technique.
-
Use of Schlenk Techniques: For reactions that are highly sensitive to air, conducting the experiment under a continuous positive pressure of an inert gas using Schlenk-type apparatus is recommended.[14] This methodology was specifically developed for handling air-sensitive compounds.[14]
-
Issue 3: Inconsistent Experimental Results Using the Same Batch of Reagent
-
Potential Cause: The reagent may be degrading over time due to repeated openings of the container. Each time the bottle is opened, it is exposed to the atmosphere, leading to incremental degradation.
-
Preventative Measures:
-
Aliquotting: Upon receiving a new bottle of 2-Amino-3-bromophenol, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.
-
"Sure/Seal™"-Type Packaging: Whenever possible, purchase air-sensitive reagents in packaging designed for their handling, such as Aldrich's Sure/Seal™ bottles, which allow for the withdrawal of the reagent via syringe through a septum without opening the bottle to the atmosphere.[12][15]
-
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][16] | Slows down the rate of oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1][9] | Prevents contact with atmospheric oxygen.[10] |
| Light | Keep in a dark place[1][8] | Prevents light-induced degradation. |
| Container | Tightly sealed, preferably amber glass or polyethylene/polypropylene[8][17] | Protects from light and prevents moisture ingress. |
Experimental Protocol: Best Practices for Handling and Storage
This protocol outlines the recommended steps for handling and storing 2-Amino-3-bromophenol to minimize oxidation.
Materials:
-
2-Amino-3-bromophenol
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk line or a similar apparatus for inert gas purging
-
Glove box (optional, but recommended for high-purity applications)
-
Appropriate storage vials (e.g., amber glass vials with septa)
-
Syringes and needles
-
Parafilm
Procedure:
-
Preparation (Inside a Glove Box or Under a Positive Flow of Inert Gas):
-
If not using a glove box, ensure a gentle, positive flow of inert gas is directed into the working area to displace air.
-
Have all necessary vials, spatulas, and other equipment ready.
-
-
Dispensing the Reagent:
-
Briefly remove the cap of the main container.
-
Quickly dispense the desired amount of 2-Amino-3-bromophenol into a pre-weighed vial.
-
Minimize the time the main container is open to the atmosphere.
-
-
Blanketing with Inert Gas:
-
Before resealing the main container, insert a needle connected to the inert gas line into the headspace of the bottle.
-
Gently flush the container with the inert gas for 30-60 seconds to displace any air that entered.
-
Withdraw the needle while maintaining a positive flow of gas and immediately seal the container tightly.
-
-
Sealing and Storage:
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting the oxidation of 2-Amino-3-bromophenol.
References
-
University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]
-
Stanford Chemicals. (n.d.). 2-Amino-3-bromophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Carl Roth. (2025). Safety Data Sheet: Bromophenol blue. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Chemical Storage. Retrieved from [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
Neilson Lab. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2025). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. Retrieved from [Link]
-
ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. Retrieved from [Link]
-
PubMed Central. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?. Retrieved from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]
-
Catalent. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from [Link]
- Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Retrieved from [Link]
Sources
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- 4. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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Technical Support Center: Enhancing the Solubility of 2-Amino-3-bromophenol
Welcome to the technical support guide for 2-Amino-3-bromophenol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this versatile ortho-aminophenol derivative. This guide provides in-depth, experience-driven solutions to overcome common solubility hurdles and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-Amino-3-bromophenol?
A1: 2-Amino-3-bromophenol is a white to pale yellow crystalline powder.[1] It is slightly soluble in water but demonstrates good solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[1] Its amphoteric nature, possessing both a basic amino group and an acidic phenolic group, means its aqueous solubility is highly dependent on pH.[2][3]
Q2: I'm observing incomplete dissolution of 2-Amino-3-bromophenol in my reaction solvent. What is the likely cause?
A2: Incomplete dissolution is a common issue and can stem from several factors. The primary reason is often the selection of a suboptimal solvent. While soluble in polar organic solvents, its solubility can be limited in less polar or non-polar media.[1] Additionally, for aqueous reactions, the pH of the solution plays a critical role; at a neutral pH, the molecule exists in a less soluble neutral or zwitterionic form.[2]
Q3: Can temperature be used to improve the solubility of 2-Amino-3-bromophenol?
A3: Yes, for many compounds, increasing the temperature of the solvent can enhance solubility. However, this should be approached with caution for 2-Amino-3-bromophenol. While modest heating can be beneficial, excessive temperatures may lead to degradation, particularly in the presence of other reactive species. It is crucial to consider the thermal stability of all components in your reaction mixture.
Q4: How does pH adjustment affect the aqueous solubility of 2-Amino-3-bromophenol?
A4: The solubility of 2-Amino-3-bromophenol in water is significantly influenced by pH due to its amino and phenolic functional groups.[2][3]
-
Acidic Conditions (pH < pKa of the amino group): The amino group becomes protonated, forming a more soluble ammonium salt.[2]
-
Basic Conditions (pH > pKa of the phenolic group): The phenolic hydroxyl group is deprotonated, forming a more soluble phenoxide salt.[2]
-
Neutral Conditions: The compound exists in its least soluble neutral form.[2]
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Solubility in an Aqueous Reaction Medium
If you are experiencing poor solubility of 2-Amino-3-bromophenol in an aqueous environment, pH adjustment is the most effective strategy.
-
Suspension: Suspend the required amount of 2-Amino-3-bromophenol in approximately 80% of the final desired volume of deionized water with stirring.
-
pH Adjustment (Choose one):
-
For Acidic Conditions: Slowly add a suitable acid (e.g., 1M HCl) dropwise while monitoring the pH. The solid should dissolve as the pH drops and the amine protonates.
-
For Basic Conditions: Slowly add a suitable base (e.g., 1M NaOH) dropwise while monitoring the pH. The solid should dissolve as the pH rises and the phenol deprotonates.[2]
-
-
Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final volume.
-
pH Verification: Re-check the pH of the final solution and make any necessary minor adjustments. Be mindful that the final pH may be critical for your subsequent reaction.
Issue 2: Limited Solubility in a Non-Aqueous Organic Solvent
When working with organic solvents, a systematic approach to solvent selection and the use of co-solvents can resolve solubility challenges.
The following diagram outlines a logical workflow for selecting an appropriate organic solvent system.
Caption: Decision tree for solubility enhancement.
References
-
Stanford Chemicals. (n.d.). 2-Amino-3-bromophenol. Retrieved from [Link]
-
Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Retrieved from [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Yalkowsky, S. H., & He, Y. (2003).
-
ResearchGate. (n.d.). Effect of pH on the adsorption of 4-aminophenol on manganese and nickel hexocyanoferrate(II) complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Retrieved from [Link]
-
Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?. Retrieved from [Link]
-
MDPI. (2023). Impacts of Single and Sequential Enzymatic Extraction on the Functional Properties of Khao Dawk Mali 105 Rice Bran Proteins at Two Maturity Stages. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
Technical Support Center: Maximizing 2-Amino-3-bromophenol Reaction Specificity through Temperature Control
Welcome to the technical support center for the synthesis of 2-Amino-3-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The focus of this resource is to empower you with the knowledge to maximize reaction specificity, particularly through precise temperature control, a critical parameter in the electrophilic aromatic substitution of 2-aminophenol.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of 2-Amino-3-bromophenol. Each problem is analyzed from a mechanistic standpoint, with a focus on providing actionable, temperature-centric solutions.
Issue 1: Low Yield of the Desired 2-Amino-3-bromophenol Isomer
Q: My reaction is resulting in a low yield of 2-Amino-3-bromophenol, with a significant amount of unreacted 2-aminophenol remaining. How can I improve the conversion?
A: A low conversion rate in the bromination of 2-aminophenol, despite the presence of a seemingly sufficient amount of brominating agent, often points to suboptimal reaction conditions rather than a stoichiometric deficiency. Temperature plays a pivotal role here.
Causality:
-
Insufficient Thermal Energy: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate to a point where it does not proceed to completion within a practical timeframe. Electrophilic aromatic substitution, although typically facile for activated rings, still requires a certain activation energy to overcome.
-
Poor Solubility at Low Temperatures: The starting material, 2-aminophenol, and the brominating agent may have limited solubility in the chosen solvent at very low temperatures. This can lead to a heterogeneous reaction mixture and reduce the effective concentration of the reactants, thereby hindering the reaction rate.
Troubleshooting Protocol:
-
Gradual Temperature Increase: If you are running the reaction at a very low temperature (e.g., below 0°C) and observing poor conversion, consider a controlled, gradual increase in temperature. For instance, after the initial addition of the brominating agent at 0-5°C, you might slowly warm the reaction mixture to room temperature and stir for an extended period.
-
Reaction Monitoring: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] This will provide real-time information on the consumption of the starting material and the formation of the product.
-
Solvent Optimization: Ensure that your chosen solvent provides adequate solubility for the reactants at the reaction temperature. If solubility is an issue, consider a co-solvent system or a different solvent altogether.
| Parameter | Recommendation |
| Initial Temperature | 0-5°C for the addition of the brominating agent. |
| Reaction Temperature | After addition, allow the reaction to slowly warm to room temperature (20-25°C) and monitor by TLC. A slight, controlled heating (e.g., to 30-40°C) may be necessary if the reaction stalls.[2] |
| Solvent Choice | Acetic acid or a mixture of a chlorinated solvent and acetic acid can be effective. |
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers
Q: My final product is a mixture of brominated isomers, not predominantly 2-Amino-3-bromophenol. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the bromination of 2-aminophenol is a significant challenge due to the presence of two activating, ortho-, para-directing groups: the amino (-NH₂) and hydroxyl (-OH) groups. Temperature is a key factor in controlling the kinetic versus thermodynamic product distribution.
Causality:
-
Competing Directing Effects: Both the -OH and -NH₂ groups activate the aromatic ring towards electrophilic substitution. The -OH group directs to positions 3 and 5, while the -NH₂ group directs to positions 3 and 6. Position 3 is activated by both groups, making it a likely site for bromination. However, other positions are also activated, leading to a mixture of isomers.
-
Steric Hindrance: The position between the amino and hydroxyl groups (position 3) is sterically hindered.[3] At higher temperatures, the increased kinetic energy can overcome this steric barrier more easily, potentially leading to a different isomer ratio than at lower temperatures.
-
Protonation of the Amino Group: In acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[3] The extent of protonation is influenced by the reaction conditions, including temperature, which can affect the equilibrium.
Troubleshooting Protocol:
-
Strict Low-Temperature Control: Maintaining a low and stable temperature (0-5°C) throughout the addition of the brominating agent is critical.[1] This favors the kinetically controlled product, which is often the more sterically hindered isomer formed at a slower rate.
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise over an extended period. This keeps the concentration of the electrophile low at any given moment, reducing the likelihood of reaction at less favored positions.
-
Use of a Protecting Group: For maximal regioselectivity, consider protecting the more reactive amino group as an acetamide. The acetamido group is still ortho-, para-directing but is less activating than the amino group, which can lead to a more controlled bromination. The protecting group can be removed after the bromination step.
Workflow for Improved Regioselectivity using a Protecting Group:
Caption: Workflow for regioselective synthesis.
Issue 3: Over-bromination Resulting in Di- and Tri-brominated Byproducts
Q: I am observing significant amounts of di- and tri-brominated byproducts in my reaction mixture. How can I prevent this?
A: The high activation of the benzene ring in 2-aminophenol by two electron-donating groups makes it highly susceptible to multiple brominations. Temperature control is paramount to modulate this reactivity.
Causality:
-
High Ring Activation: The synergistic activation by the -OH and -NH₂ groups makes the initial product, 2-Amino-3-bromophenol, still reactive enough to undergo further electrophilic substitution.
-
Exothermic Nature of the Reaction: The bromination of highly activated aromatic compounds is often exothermic. A failure to adequately dissipate this heat can lead to a rapid increase in the local reaction temperature, which in turn accelerates the rate of subsequent brominations.
Troubleshooting Protocol:
-
Maintain a Low and Constant Temperature: The use of an ice-salt bath or a cryocooler to maintain a consistently low temperature (e.g., 0°C or slightly below) is highly recommended. This will help to dissipate the heat generated during the reaction and prevent temperature spikes.
-
Stoichiometric Control of the Brominating Agent: Use a precise stoichiometry of the brominating agent (ideally, a slight sub-stoichiometric amount, e.g., 0.95 equivalents) and add it slowly to the reaction mixture.
-
Dilution: Conducting the reaction in a more dilute solution can also help to manage the exotherm and reduce the rate of subsequent brominations.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to elemental bromine for highly activated systems.
| Parameter | Recommendation for Minimizing Over-bromination |
| Temperature | Maintain a stable temperature between 0°C and 5°C throughout the addition of the brominating agent. For highly sensitive reactions, a temperature of -10°C to 0°C may be beneficial.[4] |
| Addition Rate | Slow, dropwise addition of the brominating agent over a period of 1-2 hours. |
| Quenching | Once the reaction is complete (as determined by TLC), quench immediately with a solution of sodium thiosulfate or sodium bisulfite to destroy any excess brominating agent.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the bromination of 2-aminophenol, and how does temperature influence it?
A1: The bromination of 2-aminophenol is an electrophilic aromatic substitution reaction. The bromine molecule becomes polarized, and the electron-rich aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton to restore the aromaticity of the ring.
Temperature influences this mechanism in several ways:
-
Reaction Rate: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the overall reaction rate.
-
Selectivity: As discussed in the troubleshooting section, temperature can affect the regioselectivity by influencing the relative rates of competing reaction pathways to different isomers. Lower temperatures generally favor the product that is formed through the pathway with the lower activation energy.
-
Side Reactions: Higher temperatures can provide the necessary activation energy for side reactions, such as over-bromination and oxidation of the aminophenol.
Sources
Technical Support Center: Efficient Extraction of 2-Amino-3-bromophenol through pH Adjustment
Welcome to the technical support center for the efficient extraction of 2-Amino-3-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we delve into the critical role of pH adjustment in developing a robust and selective extraction protocol for this valuable amphoteric compound. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to optimize your extraction process effectively.
Understanding the Amphoteric Nature of 2-Amino-3-bromophenol
2-Amino-3-bromophenol is an amphoteric molecule, meaning it possesses both a weakly acidic functional group (the phenolic hydroxyl, -OH) and a weakly basic functional group (the amino, -NH2). This dual nature is the cornerstone of its successful separation from non-amphoteric impurities through acid-base extraction.[1][2] The efficiency of this extraction hinges on the precise control of the aqueous phase's pH, which dictates the ionization state of the molecule.
To selectively extract 2-Amino-3-bromophenol, it is essential to understand the pKa values of its acidic and basic moieties. The pKa is the pH at which a functional group is 50% ionized.
-
Amino Group (-NH3+/ -NH2): The amino group is basic and will be protonated (R-NH3+) at a pH below its pKa. While the exact experimental pKa of the amino group in 2-Amino-3-bromophenol is not readily published, we can estimate it based on analogous compounds. The pKa of aniline is approximately 4.6.[3][4][5] The presence of the electron-withdrawing bromine atom on the aromatic ring is expected to decrease the basicity of the amino group, thus lowering its pKa. For instance, the pKa of o-bromoaniline is around 2.5 and p-bromoaniline is about 3.9.[6][7] Therefore, it is reasonable to estimate the pKa of the amino group in 2-Amino-3-bromophenol to be in the range of 2.5-4.0.
-
Phenolic Group (-OH / -O-): The phenolic hydroxyl group is acidic and will be deprotonated (R-O-) at a pH above its pKa. The predicted pKa for the phenolic group of 2-Amino-3-bromophenol is approximately 8.79.[8]
By manipulating the pH of the aqueous solution, we can render the 2-Amino-3-bromophenol charged (and thus water-soluble) or neutral (and thus organic-soluble), facilitating its separation from other components in a mixture.[1][2]
Table 1: Key Physicochemical Properties of 2-Amino-3-bromophenol and Related Compounds
| Compound | Functional Group | pKa | Ionization State at pH < pKa | Ionization State at pH > pKa |
| 2-Amino-3-bromophenol | Amino (-NH2) | ~2.5 - 4.0 (Estimated) | R-NH3+ (Cationic) | R-NH2 (Neutral) |
| Phenolic (-OH) | ~8.79 (Predicted)[8] | R-OH (Neutral) | R-O- (Anionic) | |
| Aniline | Amino (-NH2) | ~4.6[3][4][5] | R-NH3+ (Cationic) | R-NH2 (Neutral) |
| o-Bromoaniline | Amino (-NH2) | ~2.5[7] | R-NH3+ (Cationic) | R-NH2 (Neutral) |
| p-Bromoaniline | Amino (-NH2) | ~3.9[6] | R-NH3+ (Cationic) | R-NH2 (Neutral) |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the pH-adjusted extraction of 2-Amino-3-bromophenol.
Q1: What is the optimal pH to extract 2-Amino-3-bromophenol into the aqueous phase?
To extract 2-Amino-3-bromophenol into the aqueous phase, you need to ionize it. You have two primary options:
-
Acidic Extraction (Protonating the Amino Group): By adjusting the pH of the aqueous phase to be at least 2 pH units below the pKa of the amino group (i.e., pH ≤ 1.0, based on our estimate), you will ensure its complete protonation to the water-soluble ammonium salt (R-NH3+). This is effective for separating it from acidic and neutral impurities.
-
Basic Extraction (Deprotonating the Phenolic Group): Alternatively, adjusting the pH to be at least 2 pH units above the pKa of the phenolic group (i.e., pH ≥ 10.8) will convert it to the water-soluble phenoxide salt (R-O-). This is useful for separating it from basic and neutral impurities.
The choice between acidic or basic extraction will depend on the nature of the impurities you are trying to remove.
Q2: How can I selectively separate 2-Amino-3-bromophenol from a mixture containing acidic, basic, and neutral impurities?
A sequential acid-base extraction is the most effective method. Here is a logical workflow:
-
Initial Dissolution: Dissolve the mixture in a suitable organic solvent in which all components are soluble. Common choices include diethyl ether or dichloromethane.
-
Acidic Wash (to remove basic impurities): First, extract the mixture with a dilute acid solution (e.g., 1 M HCl). This will protonate any basic impurities, drawing them into the aqueous layer. 2-Amino-3-bromophenol will also be protonated and move to the aqueous layer.
-
Basic Wash (to separate 2-Amino-3-bromophenol): Take the aqueous layer from the previous step and basify it with a strong base (e.g., 6 M NaOH) to a pH above the phenolic pKa (e.g., pH 11-12). This will deprotonate the phenolic group of 2-Amino-3-bromophenol, keeping it in the aqueous phase as the phenoxide. At this high pH, any co-extracted basic impurities will be neutralized and can be removed by washing with an organic solvent.
-
Isolation of 2-Amino-3-bromophenol: To isolate your product, carefully acidify the basic aqueous solution to its isoelectric point (the pH at which the net charge is zero). For 2-Amino-3-bromophenol, this will be between the two pKa values. Adjusting the pH to around 6-7 should precipitate the neutral compound, which can then be collected by filtration or extracted into a fresh portion of organic solvent.
Caption: Workflow for the selective extraction of 2-Amino-3-bromophenol.
Q3: Which organic solvent should I use for the extraction?
The ideal organic solvent should have the following properties:
-
High solubility for the neutral form of 2-Amino-3-bromophenol.
-
Low solubility in water (immiscibility).
-
A density significantly different from water to allow for clear layer separation.
-
A low boiling point to facilitate easy removal after extraction.
Commonly used solvents include diethyl ether, ethyl acetate, and dichloromethane. Dichloromethane is denser than water and will form the bottom layer, while diethyl ether and ethyl acetate are less dense and will form the top layer.
Table 2: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility |
| Diethyl Ether | 0.71 | 34.6 | Slightly Soluble |
| Ethyl Acetate | 0.90 | 77.1 | Soluble |
| Dichloromethane | 1.33 | 39.6 | Slightly Soluble |
Q4: How can I be sure I have extracted all of the 2-Amino-3-bromophenol?
To ensure complete extraction, it is recommended to perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume. Typically, three successive extractions are sufficient. After the final extraction, you can test a small sample of the raffinate (the layer from which the compound was extracted) by thin-layer chromatography (TLC) or another suitable analytical method to confirm the absence of your target compound.
Troubleshooting Guide
Even with a well-designed protocol, experimental issues can arise. This section provides solutions to common problems encountered during the extraction of 2-Amino-3-bromophenol.
Problem 1: Emulsion Formation at the Interface
An emulsion is a suspension of fine droplets of one liquid in another, which can make layer separation difficult or impossible.
-
Cause: Vigorous shaking of the separatory funnel, especially with solutions of high pH or containing surfactants, can lead to emulsion formation.[9]
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for partitioning of the solute without forming an emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the layers separating on their own.
-
Problem 2: Poor Recovery of the Product
Low yield of 2-Amino-3-bromophenol can be due to several factors.
-
Cause 1: Incorrect pH. If the pH of the aqueous phase is not sufficiently far from the pKa of the functional group being targeted, the compound will not be fully ionized (or neutralized) and will partition between the two layers, leading to loss.
-
Solution: Always use a calibrated pH meter or reliable pH paper to verify the pH of the aqueous layer after adding acid or base. Ensure the pH is at least 2 units away from the relevant pKa.
-
-
Cause 2: Insufficient Extraction. A single extraction may not be enough to transfer the entire product from one phase to another.
-
Solution: Perform at least three extractions and check for the presence of the product in the raffinate after the final extraction.
-
-
Cause 3: Product Precipitation at the Wrong Time. If the concentration of the ionized form of 2-Amino-3-bromophenol in the aqueous layer is too high, it may precipitate out, especially if the temperature changes.
-
Solution: Use a sufficient volume of the aqueous extracting solution to keep the ionized product fully dissolved. If precipitation occurs, you may need to add more water.
-
Problem 3: Difficulty Identifying the Aqueous and Organic Layers
-
Cause: The densities of the organic solvent and the aqueous phase may be similar, or the layers may be colorless.
-
Solution:
-
The "Drop Test": Add a few drops of water to the separatory funnel. The drop will mix with the aqueous layer, allowing you to identify it.
-
Consult a Density Table: Know the density of your organic solvent beforehand. If it is less dense than water (e.g., diethyl ether), it will be the top layer. If it is denser (e.g., dichloromethane), it will be the bottom layer.
-
Caption: Ionization states of 2-Amino-3-bromophenol at different pH values.
Conclusion
The successful extraction and purification of 2-Amino-3-bromophenol are fundamentally dependent on a solid understanding of its amphoteric properties and the principles of acid-base chemistry. By carefully selecting the extraction pH and employing proper techniques, researchers can achieve high-purity separation of this versatile compound. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the nuances of this extraction process, ultimately leading to more efficient and reproducible experimental outcomes.
References
-
vCalc. (n.d.). pKa of Aniline. Retrieved from [Link]
-
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
-
Wikipedia. (2024). Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations. Optimisation and Kinetics. Retrieved from [Link]
-
Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ACS Division of Chemical Education. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
DrugFuture. (n.d.). p-Bromoaniline. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Wikipedia. (2024). 4-Bromoaniline. Retrieved from [Link]
-
LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Kennesaw State University. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
ResearchGate. (2025). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
-
LookChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Zaiput Flow Technologies. (n.d.). Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. Retrieved from [Link]
-
AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
ChemBK. (n.d.). o-bromoaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Retrieved from [Link]
-
Reddit. (2020). pKa's of Amino and Carboxylic Groups of Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pKa of Aniline [vcalc.com]
- 4. journaleras.com [journaleras.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Amino-3-bromophenol Derivatives
Welcome to the technical support center for the synthesis of 2-amino-3-bromophenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the common pitfalls associated with these synthetic routes, ensuring efficiency and success in your projects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries and foundational knowledge crucial for working with 2-amino-3-bromophenol derivatives.
Q1: What are the primary synthetic strategies for preparing 2-amino-3-bromophenol?
There are three main routes to synthesize 2-amino-3-bromophenol, each with its own set of advantages and challenges:
-
Electrophilic Bromination of 2-Aminophenol: This is a direct approach, but often suffers from poor regioselectivity due to the strong activating nature of both the amino and hydroxyl groups, which can lead to a mixture of mono- and poly-brominated products.[1] Controlling the reaction conditions is critical to favor the desired 3-bromo isomer.
-
Reduction of 2-Bromo-6-nitrophenol: This is a more controlled, two-step approach. First, 2-nitrophenol is brominated to 2-bromo-6-nitrophenol, a reaction that generally proceeds with good regioselectivity.[2] The subsequent reduction of the nitro group yields the target 2-amino-3-bromophenol.[3] This method offers better control over the final product's constitution.
-
Demethylation of 6-Bromo-2-methoxyaniline: This route involves the cleavage of the methyl ether in 6-bromo-2-methoxyaniline using a strong Lewis acid like boron tribromide (BBr₃).[4][5] It is often a high-yielding reaction but requires careful handling of the hazardous demethylating agent.
Q2: My synthesized 2-amino-3-bromophenol is a dark brown or reddish powder, not the expected light brown. What causes this discoloration and how can I prevent it?
Aminophenols, in general, are susceptible to oxidation, which leads to the formation of colored impurities.[6][7] This process can be accelerated by exposure to air, light, and trace metal impurities.
-
Causality: The amino and hydroxyl groups on the aromatic ring make it electron-rich and thus easily oxidized. The initial oxidation products can polymerize to form complex, highly colored structures.
-
Prevention and Mitigation:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system, such as ether/hexane, which can help remove colored impurities.[8] Column chromatography can also be used, but care must be taken as some aminophenols can be unstable on silica gel.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2–8 °C) to prolong its shelf life.[4]
-
Q3: What are the critical safety precautions when handling reagents like bromine and boron tribromide (BBr₃)?
Both bromine and BBr₃ are highly corrosive and toxic, requiring strict safety protocols.
-
Bromine (Br₂):
-
Toxicity: Highly toxic upon inhalation and can cause severe chemical burns upon skin contact.
-
Handling: Always handle liquid bromine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a bromine spill kit readily available.
-
-
Boron Tribromide (BBr₃):
-
Reactivity: Reacts violently with water and moisture to release hydrogen bromide (HBr) gas, which is also corrosive and toxic.[5]
-
Handling: BBr₃ is typically supplied as a solution in a suitable solvent like dichloromethane. It should be handled under a strictly inert and dry atmosphere. Use syringes or cannulas for transfers. The reaction should be quenched carefully at low temperatures by the slow addition of a proton source like methanol before aqueous work-up.[4]
-
Part 2: Troubleshooting Guide for Synthesis
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during the synthesis of 2-amino-3-bromophenol derivatives.
Problem Area 1: Direct Bromination of 2-Aminophenol
Q: My direct bromination of 2-aminophenol is resulting in a complex mixture of isomers and polybrominated products, with a very low yield of the desired 2-amino-3-bromophenol. What is happening and how can I fix it?
A: Explanation of the Pitfall: The hydroxyl (-OH) and amino (-NH₂) groups are both strong ortho-, para-directing activators for electrophilic aromatic substitution. Direct bromination of 2-aminophenol can lead to substitution at multiple positions, primarily positions 4 and 6, as well as di- and tri-bromination, due to the high reactivity of the ring.[1][6] The desired substitution at position 3 is sterically hindered by the adjacent amino and hydroxyl groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for direct bromination of 2-aminophenol.
Recommended Protocols & Explanations:
-
Protecting Group Strategy: A more reliable approach is to use a protecting group on the more activating functionality. For instance, the amino group can be acetylated to form an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to control the bromination. The protecting group can be removed after the bromination step by acid or base hydrolysis.[8]
Problem Area 2: Reduction of 2-Bromo-6-nitrophenol
Q: During the reduction of 2-bromo-6-nitrophenol to 2-amino-3-bromophenol, I am observing significant amounts of a byproduct that appears to be 2-aminophenol, indicating the loss of the bromine atom. How can I prevent this hydrodebromination?
A: Explanation of the Pitfall: Catalytic hydrogenation, a common method for nitro group reduction (e.g., using H₂/Pd-C), can sometimes lead to the cleavage of carbon-halogen bonds, a side reaction known as hydrodehalogenation or, in this case, hydrodebromination. This is particularly a risk with aryl bromides.
Corrective Measures:
| Parameter | Recommended Change | Rationale |
| Reducing Agent | Switch from catalytic hydrogenation to chemical reduction. | Chemical reducing agents are less likely to cause hydrodebromination. |
| Examples: Tin(II) chloride (SnCl₂) in HCl, or sodium bisulfite (NaHSO₃).[8] | These reagents are selective for the reduction of the nitro group in the presence of an aryl bromide. | |
| Catalyst (if hydrogenation is necessary) | Use a less active catalyst or add a catalyst poison. | A less active catalyst or the addition of a poison can suppress the hydrodebromination side reaction. |
| Examples: Platinum on carbon (Pt/C) may be less prone to causing hydrodebromination than palladium on carbon (Pd/C). | The choice of catalyst can significantly influence the selectivity of the reaction. |
Experimental Protocol: Reduction of 5-Bromo-2-nitrophenol with Sodium Bisulfite [8]
-
Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous solution of sodium hydroxide.
-
Stir the solution until the starting material is completely dissolved.
-
Add sodium bisulfite (approximately 7-8 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).
-
Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromophenol.
-
Purify the crude product by recrystallization.
Problem Area 3: Demethylation of 6-Bromo-2-methoxyaniline
Q: I am attempting the demethylation of 6-bromo-2-methoxyaniline with BBr₃, but the reaction is sluggish and gives a low yield of 2-amino-3-bromophenol. What are the critical parameters for this reaction?
A: Explanation of the Pitfall: The demethylation of aryl methyl ethers with BBr₃ is a powerful reaction, but its success hinges on several key factors. Incomplete reaction can be due to insufficient reagent, suboptimal temperature, or premature quenching of the BBr₃ by atmospheric moisture.
Reaction Scheme and Critical Parameters:
Caption: Key steps and critical parameters for BBr₃-mediated demethylation.
Detailed Protocol for Demethylation [4]
-
Dissolve 6-bromo-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.0 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Once the quenching is complete, remove the solvent by rotary evaporation to yield the crude product.
-
The crude product can then be purified as needed, for example, by recrystallization or column chromatography.
References
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]
-
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Retrieved from [Link]
-
Stanford Chemicals. (n.d.). 2-Amino-3-bromophenol. Retrieved from [Link]
-
ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-6-Nitrophenol Production: A Study on Synthetic Route and Market Prospects by Manufacturer. Retrieved from [Link]
-
ResearchGate. (2003). Mild and Regioselective Oxidative Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone®. Retrieved from [Link]
-
PubMed. (2001). Regioselective one-pot bromination of aromatic amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-nitrophenol. Retrieved from [Link]
-
European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthetic Pathways with 2-Bromo-6-nitrophenol. Retrieved from [Link]
-
MDPI. (2023). Impacts of Single and Sequential Enzymatic Extraction on the Functional Properties of Khao Dawk Mali 105 Rice Bran Proteins at Two Maturity Stages. Retrieved from [Link]
-
National Institutes of Health. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]
- Google Patents. (n.d.). BRPI0513490A - o-aminophenol derivatives and colorants containing said compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 5. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. stanfordchem.com [stanfordchem.com]
- 8. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
How to monitor the progress of a 2-Amino-3-bromophenol reaction by TLC
Case ID: 2A3B-TLC-MONITOR Assigned Specialist: Senior Application Scientist Status: Active Guide
Executive Summary
Monitoring the reaction progress of 2-Amino-3-bromophenol requires specific attention to its amphoteric nature (containing both basic amine and acidic phenol groups) and its susceptibility to oxidative degradation. Standard TLC protocols often fail due to "tailing" caused by the amine interacting with silanol groups on the silica. This guide provides a validated protocol to eliminate artifacts and ensure precise reaction tracking.
Module 1: Method Development (The Protocol)
Optimized Mobile Phase
The most common error is using neutral solvents (Hexane/Ethyl Acetate) without modification. The amine moiety in 2-Amino-3-bromophenol will protonate on acidic silica, leading to streaks rather than distinct spots.[1]
Recommended Solvent Systems:
| Polarity Requirement | Solvent Composition | Additive (Critical) | Purpose |
| Standard (Start Here) | Hexane : Ethyl Acetate (7:3) | 1% Triethylamine (TEA) | Deactivates silica acidity to prevent tailing.[1] |
| High Polarity | DCM : Methanol (95:5) | 0.5% Ammonia (aq) | For highly polar reaction mixtures or salts. |
| Low Polarity | Hexane : Toluene (1:1) | 1% TEA | If the product is very non-polar.[1] |
Scientist's Note: Always pre-saturate your developing chamber with the solvent vapor for 5–10 minutes before inserting the plate. This prevents "smiling" (curved solvent fronts) which distorts Rf values.
Plate Preparation & Spotting
-
Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Sample Concentration: Dissolve ~5 mg of reaction mixture in 1 mL of Ethyl Acetate or Methanol .
-
Warning: Do not use acetone if you plan to use amine-specific stains, as it can form Schiff bases, creating ghost spots.
-
-
The "3-Lane" Standard:
-
Lane 1: Starting Material (SM) Reference.
-
Lane 2: Co-Spot (SM + Reaction Mixture). This is non-negotiable for detecting co-elution.
-
Lane 3: Reaction Mixture (Rxn).
-
Module 2: Visualization (The Detection)[2]
2-Amino-3-bromophenol is UV active, but relying solely on UV can be misleading due to potential oxidative byproducts. You must use a "Dual-Mode" visualization strategy.
Primary Detection: UV Absorption
-
Observation: The aromatic ring absorbs strongly. The bromine substituent may cause a slight bathochromic shift (red-shift) compared to non-halogenated phenols.
Secondary Detection: Chemical Staining
Select one of the following based on your specific reaction context.
| Stain Reagent | Target Group | Observation | Preparation/Usage |
| Ninhydrin | Primary Amine (-NH2) | Red/Purple Spot | Dip and heat to 110°C. Specific for the amine; confirms integrity of the 2-amino group. |
| Ferric Chloride (FeCl3) | Phenol (-OH) | Blue/Violet Complex | Spray only (do not heat). Specific for the phenolic hydroxyl group. |
| Iodine Chamber | General Organic | Yellow/Brown | Non-destructive (reversible). Good for detecting non-UV active impurities. |
Module 3: Troubleshooting & Logic Flow
Common Failure Modes
Issue 1: The "Comet" Effect (Severe Tailing)
-
Cause: The amino group is hydrogen-bonding with the silanol protons (
) on the plate surface. -
Fix: Add 1-2% Triethylamine (TEA) to your eluent. If the problem persists, switch to "Amine-treated silica plates" (dip clean plate in 5% TEA/Hexane and dry before use).
Issue 2: Spot Darkening/Browning at Origin
-
Cause: Oxidative decomposition. 2-aminophenols are electron-rich and prone to air oxidation to form quinone imines or phenoxazinones (dark pigments).
-
Fix: Process the TLC immediately. Do not let the spotted plate sit in air for >10 minutes before developing.
Issue 3: Ghost Spots in Co-Spot Lane
-
Cause: The reaction solvent (e.g., DMF, DMSO) is high-boiling and affecting the Rf.[4]
-
Fix: Dry the spot thoroughly with a heat gun (gentle setting) before developing.
Workflow Diagrams
Diagram A: Method Development Workflow
Caption: Step-by-step logic for establishing a clean TLC baseline for aminophenols.
Diagram B: Troubleshooting Logic Tree
Caption: Diagnostic tree for resolving common TLC artifacts with 2-Amino-3-bromophenol.
Module 4: Frequently Asked Questions (FAQs)
Q: My product spot is turning brown on the plate after a few minutes. Is my reaction failing? A: Not necessarily. 2-Amino-3-bromophenol is sensitive to air oxidation, similar to other aminophenols. The high surface area of the silica gel accelerates this oxidation, turning the spot brown (formation of quinoid species). Validation: Rely on the Rf value and Ninhydrin stain color (purple/red) immediately after development, rather than the visual color of the spot after standing.
Q: Can I use Acetone to clean my capillaries or dissolve the sample? A: Avoid it if possible. Acetone can react with the primary amine to form an imine (Schiff base). On a TLC plate, this often looks like a second, less polar spot, leading you to believe you have a byproduct when you don't. Use Methanol or Ethyl Acetate instead.
Q: The Starting Material and Product have the exact same Rf. What now? A: This is common in substitution reactions where polarity doesn't change drastically.
-
Change the pH: Add 1% Acetic Acid to the eluent (if the product is not acid-sensitive). This protonates the amine, drastically changing its polarity compared to non-basic impurities.[1]
-
Change the Stain: If the reaction involves the phenol group (e.g., alkylation), the product will no longer stain with FeCl3, but the starting material will.
References
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on amine tailing and triethylamine solutions). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. (Mechanistic explanation of silanol interactions applicable to TLC). Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Yield in the Bromination of 2-Aminophenol
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on highly activated systems. The bromination of 2-aminophenol is a classic yet challenging transformation, often plagued by issues that lead to disappointingly low yields. This document provides in-depth, field-proven insights to help you troubleshoot common problems and optimize your reaction for success. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address the most common issues encountered during the bromination of 2-aminophenol.
Q1: My reaction mixture turned into a dark, intractable tar, and the yield was negligible. What is the primary cause and how can I prevent it?
A: This is the most frequently reported issue and is almost certainly due to the oxidative degradation of your starting material and/or product. 2-Aminophenol is highly susceptible to oxidation, especially in the presence of an oxidizing agent like bromine and under neutral or basic conditions, which leads to the formation of complex, colored polymeric byproducts.[1][2]
Causality & Solution:
-
Oxygen Sensitivity: The electron-rich nature of the aminophenol ring makes it prone to oxidation by atmospheric oxygen, a process that can be accelerated by the reaction conditions.
-
Preventative Measure: Always conduct the reaction under an inert atmosphere. Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment. Using previously degassed (deoxygenated) solvents is also highly recommended.[1]
-
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, including undesirable oxidation pathways.
-
Preventative Measure: Maintain strict temperature control. The bromination of 2-aminophenol is highly exothermic. Start the reaction at a low temperature (e.g., 0-5 °C) using an ice bath and add the brominating agent slowly and portion-wise to manage the heat generated.
-
-
Workup Procedure: Prolonged exposure to air during workup can degrade the product.
-
Preventative Measure: After the reaction is complete, immediately quench any excess bromine with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Proceed with extraction and purification as quickly as possible.
-
Q2: I'm getting an inseparable mixture of mono-, di-, and tri-brominated products. How can I achieve better selectivity?
A: This is a classic problem of over-bromination. The powerful, synergistic activating effects of the hydroxyl (-OH) and amino (-NH₂) groups make the aromatic ring extremely electron-rich. Both are strong ortho, para-directing groups, leading to rapid, often uncontrollable, multiple substitutions.[3][4]
Causality & Solution:
-
High Ring Activation: The substrate is simply too reactive for harsh brominating agents like neat bromine.
-
Solution 1: Control Stoichiometry: Use a precise amount of the brominating agent. For dibromination, use 2.0-2.1 equivalents. For monobromination, using just 1.0 equivalent of a strong agent like Br₂ is often insufficient and leads to a mixture containing starting material, mono-, and di-substituted products.
-
Solution 2: Use a Milder Brominating Agent: Replace elemental bromine (Br₂) with N-Bromosuccinimide (NBS).[5] NBS provides a low, steady concentration of electrophilic bromine, which is much easier to control and significantly reduces over-bromination. It is an excellent choice for achieving selective monobromination.
-
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent.
Troubleshooting Decision Workflow
This flowchart provides a logical path to diagnose and solve common issues.
Caption: A decision tree for troubleshooting poor yields in 2-aminophenol bromination.
Q3: My goal is 4-bromo-2-aminophenol, but I'm getting the 6-bromo and 4,6-dibromo products instead. How can I improve regioselectivity?
A: This is a challenge of directing group competition. Both -OH and -NH₂ direct to positions 4 and 6. To favor substitution at a specific position, you must modulate the directing ability of one of these groups.
Causality & Solution:
-
Protonation of the Amino Group: In a strongly acidic medium, the basic amino group is protonated to form the ammonium salt (-NH₃⁺). This powerful electron-withdrawing group is a meta-director and deactivates the ring. The -OH group, however, remains a strong ortho, para-director. The result is that the -OH group now exclusively controls the substitution pattern, strongly favoring bromination at its para position (C4).[3]
-
Practical Application: Dissolve the 2-aminophenol in a solvent like glacial acetic acid or an aqueous solution of hydrobromic acid before adding the bromine. The acidic environment "turns off" the directing effect of the amino group.
-
-
Protecting Groups: An alternative strategy is to temporarily "mask" the amino group with a protecting group, such as an acetyl group. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than the amino group. This moderation prevents over-bromination and can improve regioselectivity. The protecting group is then removed in a subsequent step (e.g., by acid or base hydrolysis).[7]
Optimized Experimental Protocols
These protocols are designed to be self-validating, with checkpoints and expected observations.
Protocol 1: Selective Synthesis of 4,6-dibromo-2-aminophenol
This method uses elemental bromine in an acidic solvent to promote selectivity and control reactivity.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminophenol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate).
-
Inerting: Purge the system with nitrogen for 10-15 minutes.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid.
-
Addition: Add the bromine solution dropwise to the stirred 2-aminophenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. Observation: The initial solution will be light-colored, and the bromine's reddish-brown color should discharge upon addition. A precipitate may form during the reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Pour the reaction mixture into a beaker of ice water containing a 10% aqueous solution of sodium bisulfite. Stir until the reddish-brown color of excess bromine has vanished.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield purified 4,6-dibromo-2-aminophenol.
Data Summary: Comparison of Bromination Conditions
| Parameter | Method A: Br₂ in Acetic Acid | Method B: NBS in Acetonitrile | Method C: Br₂ in aq. HBr |
| Target | Dibromination | Monobromination | Monobromination (para) |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Equivalents | 2.1 | 1.05 | 1.05 |
| Temperature | 0–10 °C | 0 °C to RT | 0–5 °C |
| Key Advantage | Cost-effective, high conversion | High selectivity, milder conditions | Excellent para-selectivity |
| Primary Challenge | Risk of over-bromination | Slower reaction rate | Requires careful pH control |
Reaction Mechanism & Selectivity
The bromination of 2-aminophenol is a classic electrophilic aromatic substitution. The electron-donating nature of both substituents makes the ring highly nucleophilic, particularly at the positions ortho and para to the activating groups.
Caption: Ring activation in 2-aminophenol leading to multiple potential products.
Frequently Asked Questions (FAQs)
-
Q: My 2-aminophenol starting material is already a dark brown color. Is it still good to use?
-
A: 2-Aminophenol is prone to air oxidation upon storage, which causes the discoloration.[1] While it may still be usable, the purity is compromised, and the oxidized impurities can interfere with the reaction and purification. For best results and high yields, it is recommended to use pure, off-white to light tan 2-aminophenol. If your material is significantly dark, consider purifying it first by recrystallization or sublimation.
-
-
Q: Is a Lewis acid catalyst, like FeBr₃, necessary for this reaction?
-
A: No, a Lewis acid is not necessary and is strongly discouraged. The 2-aminophenol ring is already so highly activated that a catalyst will only exacerbate the problems of over-bromination and byproduct formation.
-
-
Q: How can I reliably confirm the regiochemistry of my final product?
-
A: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show characteristic splitting patterns and chemical shifts for the aromatic protons. For example, 4,6-dibromo-2-aminophenol will show two singlets in the aromatic region, whereas 4-bromo-2-aminophenol will show a more complex pattern of doublets and doublets of doublets. 2D NMR techniques like COSY and NOESY can provide further confirmation.
-
References
-
ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. Retrieved from [Link]3]
-
Google Patents. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Retrieved from ]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]4]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]7]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Retrieved from [Link]6]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]5]
-
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1298-1302. Retrieved from [Link]2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 2-Amino-3-bromophenol hydrochloride: HPLC vs. UPLC
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of safe and effective pharmaceutical manufacturing. 2-Amino-3-bromophenol hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive guide provides an in-depth comparison of two powerful chromatographic techniques for the purity analysis of 2-Amino-3-bromophenol hydrochloride: the robust and widely adopted High-Performance Liquid Chromatography (HPLC) and the advanced, high-throughput Ultra-Performance Liquid Chromatography (UPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to guide your selection of the most appropriate method for your analytical needs.
The Analytical Challenge: Why Purity Matters
2-Amino-3-bromophenol hydrochloride is a substituted aromatic amine, a class of compounds that can be susceptible to degradation via oxidation. Furthermore, its synthesis can result in closely related structural isomers or process-related impurities that may be difficult to resolve. An effective analytical method must be sensitive enough to detect trace impurities and specific enough to separate them from the main compound and each other, ensuring an accurate purity assessment.
Method 1: The Workhorse - High-Performance Liquid Chromatography (HPLC)
HPLC has been the gold standard in pharmaceutical analysis for decades, prized for its reliability and versatility.[1][2] It operates by injecting a sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases.
The "Why" Behind the HPLC Method Design
For a polar, ionizable compound like 2-Amino-3-bromophenol hydrochloride, a reversed-phase setup is the logical choice.[3]
-
Stationary Phase: We select a C18 (octadecylsilane) column .[4][5] The long alkyl chains of the C18 phase provide a non-polar environment.[6][7] This allows for strong hydrophobic interactions with the aromatic ring of our analyte, leading to good retention and separation from more polar impurities.[7]
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used.[3] The organic solvent modulates the retention time of the analyte, while the buffer controls the pH. Maintaining a consistent pH is critical for suppressing the ionization of the phenol and amine groups, which ensures reproducible retention times and sharp, symmetrical peak shapes. A low pH, achieved with an acid additive like trifluoroacetic acid (TFA) or phosphoric acid, is often employed to protonate the amine group, enhancing its interaction with the stationary phase.
-
Detection: A Photodiode Array (PDA) detector , also known as a Diode Array Detector (DAD), is highly recommended.[8][9] Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[8][10][11] This provides two significant advantages:
-
Optimal Wavelength Selection: We can retrospectively select the wavelength of maximum absorbance for our analyte, maximizing sensitivity.
-
Peak Purity Analysis: The ability to compare spectra across a single peak is a powerful tool for detecting co-eluting impurities, thereby enhancing the trustworthiness of the purity assessment.[11]
-
Experimental Protocol: HPLC-PDA Analysis
Objective: To determine the purity of a 2-Amino-3-bromophenol hydrochloride sample and separate it from potential impurities.
Instrumentation & Materials:
-
HPLC System with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
2-Amino-3-bromophenol hydrochloride reference standard and test sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the 2-Amino-3-bromophenol hydrochloride sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
PDA Detection: 210 - 400 nm, with extraction at 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 10.0 80 12.0 80 12.1 10 | 15.0 | 10 |
-
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject a blank (diluent), followed by the reference standard and then the test sample.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. Use the spectral analysis tools to confirm peak purity.
HPLC Workflow Diagram
Caption: Standard workflow for HPLC purity analysis.
Method 2: The High-Throughput Alternative - Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of liquid chromatography.[12] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems.[13] This fundamental difference leads to dramatic improvements in three key areas: speed, resolution, and sensitivity.[1][14]
The "Why" Behind the UPLC Method Design
The core principles of separation remain the same as in HPLC, but the technology allows for a more efficient process.
-
Stationary Phase: A UPLC C18 column with a smaller particle size (e.g., 1.7 µm) is used. The smaller particles provide a much greater surface area for interaction, leading to significantly higher separation efficiency.
-
Mobile Phase & Detection: The same mobile phase composition and PDA detector can be used, but the flow rate is typically lower, and the gradient is much faster. The reduced column volume and particle size necessitate a system with minimal dead volume to preserve the high resolution achieved.
-
Key Advantage: The primary driver for choosing UPLC is speed. Analysis times can be reduced by a factor of up to 10, while resolution and sensitivity are often enhanced.[2] This is invaluable in high-throughput environments like drug discovery or process monitoring.
Experimental Protocol: UPLC-PDA Analysis
Objective: To achieve a rapid and high-resolution purity determination of a 2-Amino-3-bromophenol hydrochloride sample.
Instrumentation & Materials:
-
UPLC System capable of high-pressure operation, with a low-dispersion flow path, autosampler, column manager, and PDA detector.
-
UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
All other materials are identical to the HPLC method.
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol (0.5 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35 °C.
-
PDA Detection: 210 - 400 nm, with extraction at 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.5 80 2.0 80 2.1 10 | 2.5 | 10 |
-
-
Analysis & Data Processing: Follow the same analysis and data processing steps as outlined for the HPLC method.
UPLC Workflow Diagram
Caption: High-throughput workflow for UPLC purity analysis.
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often comes down to a trade-off between established robustness and the advantages of speed and efficiency. The following table summarizes the expected performance differences for the analysis of 2-Amino-3-bromophenol hydrochloride based on the protocols described.
| Parameter | HPLC (5 µm Column) | UPLC (1.7 µm Column) | Justification |
| Analysis Time | ~15 minutes | ~2.5 minutes | UPLC's high pressure allows for faster flow rates and shorter columns without sacrificing efficiency.[13] |
| Resolution | Good | Excellent | Smaller particles in UPLC columns lead to sharper peaks and better separation of closely eluting impurities.[1] |
| Sensitivity (LOD/LOQ) | Standard | 2-3x Higher | Sharper, more concentrated peaks in UPLC result in a better signal-to-noise ratio, improving detection limits.[2] |
| Solvent Consumption | ~15 mL per run | ~1.25 mL per run | Shorter run times and lower flow rates significantly reduce solvent usage, leading to cost savings and a greener method.[2] |
| System Backpressure | 1,500 - 2,500 psi | 8,000 - 12,000 psi | This is the defining operational difference; UPLC requires specialized instrumentation to handle the high pressures.[13] |
| Method Robustness | High | Moderate-High | HPLC methods with larger particles are often more tolerant to minor variations and complex sample matrices. UPLC methods can be more sensitive to blockages. |
| Initial Cost | Lower | Higher | UPLC systems are a more significant capital investment compared to standard HPLC instruments.[2] |
Ensuring Trustworthiness: The Role of Method Validation
Describing a protocol is not enough; it must be a self-validating system. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[15] Any method chosen for routine purity analysis must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The use of a PDA detector is invaluable here.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Method Validation Relationships
Sources
- 1. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 2. alispharm.com [alispharm.com]
- 3. hawach.com [hawach.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bvchroma.com [bvchroma.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. rfwireless-world.com [rfwireless-world.com]
- 10. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. scribd.com [scribd.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. ICH Official web site : ICH [ich.org]
- 18. youtube.com [youtube.com]
Validated Analytical Method for 2-Amino-3-bromophenol Quantification
Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Molecule Focus: 2-Amino-3-bromophenol (CAS: 116435-77-9)
Executive Summary: The Criticality of Isomer Specificity
In the high-stakes landscape of pharmaceutical intermediate synthesis—particularly for protein degrader building blocks (PROTACs) and heterocyclic antiviral scaffolds—2-Amino-3-bromophenol serves as a linchpin intermediate. Its structural integrity is paramount; however, it is frequently plagued by positional isomers (e.g., 2-amino-4-bromophenol or 2-amino-5-bromophenol) and oxidation byproducts (quinones).
This guide moves beyond generic protocols, offering a scientifically rigorous comparison of analytical methodologies. We recommend Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as the "Gold Standard" for routine quantification, while evaluating GC-MS and LC-MS/MS as necessary alternatives for specific impurity profiling scenarios.
Method Landscape: Comparative Analysis
The choice of analytical method depends on the specific phase of drug development (e.g., raw material testing vs. trace impurity analysis).
| Feature | RP-HPLC (UV/DAD) | GC-MS | LC-MS/MS |
| Primary Use | Routine QC & Assay (Purity >98%) | Volatile Impurity Profiling | Trace Genotoxic Impurity (GTI) Analysis |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization Required ) | Simple (Dilute & Shoot) |
| Specificity | High (with optimized gradient) | High (Mass spectral fingerprint) | Ultra-High (MRM transitions) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.1 µg/mL | < 0.01 µg/mL |
| Robustness | Excellent (ICH Q2 compliant) | Moderate (Thermal instability risk) | Moderate (Matrix effects) |
| Cost/Run | Low | Medium | High |
Expert Insight: While GC-MS offers structural elucidation, 2-Amino-3-bromophenol contains both a phenolic hydroxyl (-OH) and a primary amine (-NH2). These polar groups lead to peak tailing and thermal degradation in the GC injector port unless derivatized (e.g., silylation with BSTFA). Therefore, RP-HPLC is the superior choice for robust, quantitative assay.
The Gold Standard: Validated RP-HPLC Protocol
This protocol is designed to suppress the ionization of the phenolic group while maintaining the amine in a protonated state or neutral state depending on pH, ensuring sharp peak shape and resolution from isomers.
Chromatographic Conditions[1][2][3][4][5][6]
-
Instrument: HPLC System with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecyl) with Polar Embedding (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).
-
Why? Standard C18 columns may cause amine tailing. Polar-embedded phases shield silanols, improving peak symmetry for basic compounds.
-
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Column Temperature: 30°C ± 1°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (Primary), 285 nm (Secondary for specificity check).
-
Injection Volume: 10 µL.
Mobile Phase Strategy
-
Mobile Phase A (Buffer): 0.1% Phosphoric Acid (H3PO4) in Water (pH ~2.5).
-
Mechanism:[1] Low pH ensures the amine (-NH2) is fully protonated (-NH3+), preventing interaction with residual silanols on the column.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End of Run |
Standard Preparation
-
Stock Solution (1000 µg/mL): Dissolve 50 mg of 2-Amino-3-bromophenol Reference Standard in 50 mL of Methanol.
-
Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A:B (90:10).
Validation Framework (ICH Q2(R1))
To ensure this method is "Self-Validating" in your laboratory, the following acceptance criteria must be met.
System Suitability Testing (SST)
Before running samples, inject the Working Standard (n=5) and verify:
-
Tailing Factor (T): NMT 1.5 (Critical for aminophenols).
-
Theoretical Plates (N): NLT 5000.
-
RSD of Peak Area: NMT 2.0%.
Performance Metrics
| Parameter | Acceptance Criteria | Experimental Protocol |
| Specificity | No interference at retention time (RT) | Inject Blank, Placebo, and known Isomers (2-amino-4-bromophenol). Resolution (Rs) > 1.5. |
| Linearity | R² ≥ 0.999 | 5 concentrations from 50% to 150% of target concentration (e.g., 50–150 µg/mL). |
| Accuracy | Recovery 98.0% – 102.0% | Spike samples at 80%, 100%, and 120% levels (triplicate). |
| Precision | RSD ≤ 2.0% | Repeatability (n=6) and Intermediate Precision (different days/analysts). |
| LOD / LOQ | S/N ratio > 3 (LOD) / > 10 (LOQ) | Determine via serial dilution. Typical LOQ ~0.5 µg/mL. |
Alternative Method: GC-MS with Derivatization
If your facility lacks HPLC or requires volatility profiling, GC-MS is the alternative. Note: Direct injection is not recommended due to thermal degradation.
Derivatization Protocol:
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure: Dissolve 10 mg sample in 1 mL anhydrous Pyridine. Add 0.5 mL BSTFA. Incubate at 60°C for 30 mins.
-
Analysis: Inject 1 µL into GC-MS (DB-5ms column).
-
Result: The 2-Amino-3-bromophenol will appear as a di-TMS derivative (Mass shift: MW + 144).
Visualized Workflows
Analytical Decision Matrix
This diagram guides the user on when to select which method based on the analytical need.
Caption: Decision matrix for selecting the optimal analytical technique for 2-Amino-3-bromophenol.
HPLC Workflow & Troubleshooting
A step-by-step logic flow for the recommended HPLC method.
Caption: Operational workflow for RP-HPLC analysis with integrated System Suitability Testing (SST) checkpoints.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
-
Badea, I. A., et al. (2013).[1] Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment.[1][3] (Provides foundational separation logic for aminophenol isomers).
-
PubChem. (2025).[4] 2-Amino-3-bromophenol (CAS 116435-77-9) Compound Summary.[5][6][7][8][9] National Library of Medicine.
-
Chawla, G., & Ranjan, C. (2016). Principle, Instrumentation, and Applications of HPLC: A Review. International Journal of Pharmaceutical Chemistry. (Reference for general HPLC instrumentation standards).
Sources
- 1. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. stanfordchem.com [stanfordchem.com]
Comparative Guide: Reactivity of 2-Amino-3-bromophenol vs. 2-Amino-3-chlorophenol
Executive Summary
2-Amino-3-bromophenol and 2-Amino-3-chlorophenol are critical trisubstituted aromatic scaffolds used primarily in the synthesis of bioactive benzoxazoles and as intermediates in diversity-oriented synthesis (DOS). While they share a core aminophenol structure, the halogen substituent at the C3 position dictates divergent reactivity profiles.
-
The Bromo- analogue is the superior choice for iterative cross-coupling workflows. The weaker C-Br bond allows for facile palladium-catalyzed functionalization after or during heterocycle formation.
-
The Chloro- analogue is preferred when the halogen must serve as a steric blocker or remain inert during initial coupling steps at other sites (orthogonal reactivity), or when a more cost-effective precursor is required for simple benzoxazole cores.
This guide provides a technical comparison of their electronic properties, reaction kinetics, and suitability for drug development workflows.
Structural & Electronic Analysis
The reactivity difference stems from the interplay between the ortho-amino group (position 2) and the meta-hydroxyl group (position 1) relative to the halogen (position 3).
Table 1: Physicochemical Property Comparison
| Feature | 2-Amino-3-bromophenol | 2-Amino-3-chlorophenol | Impact on Reactivity |
| Halogen Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Cl exerts a stronger inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the adjacent -NH₂ group. |
| C-X Bond Dissociation Energy | ~81 kcal/mol (Aryl-Br) | ~96 kcal/mol (Aryl-Cl) | Critical: C-Br is significantly easier to break, making the bromo- analog far more reactive in oxidative addition steps (Pd/Ni catalysis). |
| Steric Radius (Van der Waals) | 1.85 Å | 1.75 Å | The bulkier Bromine at C3 creates greater steric strain on the adjacent C2-Amino group, potentially retarding condensation reactions with bulky electrophiles. |
| Leaving Group Ability | High (Excellent for Coupling) | Moderate/Low (Requires specialized ligands) | Br allows for standard Suzuki/Buchwald conditions; Cl often requires "hotter" catalysts (e.g., Pd-PEPPSI, RuPhos). |
Reactivity Profile 1: Heterocycle Formation (Benzoxazoles)
Both compounds serve as precursors for 2-substituted benzoxazoles via condensation with aldehydes, carboxylic acids, or ortho-esters.
Mechanism & Kinetics
The reaction typically proceeds via nucleophilic attack of the amine on the electrophile (Schiff base formation) followed by intramolecular oxidative cyclization by the hydroxyl group.
-
2-Amino-3-chlorophenol: The -Cl group is less sterically demanding, often leading to slightly faster initial Schiff base formation with bulky aldehydes compared to the bromo- analog. However, the electron-withdrawing nature of Cl makes the amine slightly less nucleophilic.
-
2-Amino-3-bromophenol: While sterically more hindered, the electronic difference is often negligible in high-temperature condensations. The primary advantage is the retention of the C-Br bond in the final benzoxazole, providing a handle for further derivatization.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the starting phenol based on downstream functionalization needs.
Reactivity Profile 2: Cross-Coupling (C-X Functionalization)
This is the primary differentiator. The C3 position (becoming C7 in the benzoxazole numbering) allows for the introduction of biaryl or amino side chains.
Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | 3-Bromo Scaffold | 3-Chloro Scaffold |
| Catalyst Requirement | Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Specialized (e.g., Pd₂(dba)₃ + XPhos/SPhos) |
| Temperature | 60–80 °C | >100 °C (often requires microwave) |
| Base Sensitivity | Tolerates mild bases (Na₂CO₃) | Often requires strong bases (K₃PO₄, tBuOK) |
| Chemoselectivity | Reacts preferentially in presence of Cl | Remains inert if Br/I are present elsewhere |
Expert Insight: If your target molecule requires a biaryl linkage at the 7-position of the benzoxazole, start with the bromo- derivative . Attempting to couple the chloro- derivative later often results in hydrodehalogenation or requires forcing conditions that may decompose the benzoxazole ring.
Experimental Protocols
Protocol A: Synthesis of 7-Bromo-2-phenylbenzoxazole
Target: Cyclization retaining the halogen handle.
Reagents:
-
2-Amino-3-bromophenol (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium metabisulfite (Na₂S₂O₅) (oxidant/activator)
-
Solvent: DMF or DMSO
Step-by-Step:
-
Dissolution: Dissolve 2-Amino-3-bromophenol (500 mg, 2.66 mmol) and benzaldehyde (310 mg, 2.92 mmol) in DMF (5 mL).
-
Activation: Add Na₂S₂O₅ (1.2 equiv).
-
Reflux: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The amino spot will disappear, and a fluorescent product spot will appear.
-
Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 75-85%.
-
Validation: 1H NMR will show the absence of NH₂/OH protons and the characteristic aromatic pattern of the benzoxazole core.
Protocol B: Suzuki Coupling at C7 (Using the Bromo-Scaffold)
Target: Functionalizing the C-Br bond.
Reagents:
-
7-Bromobenzoxazole derivative (from Protocol A) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane
Step-by-Step:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.
-
Loading: Add the bromide (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst.
-
Solvent: Add degassed 1,4-dioxane (4 mL) and K₂CO₃ solution (1 mL).
-
Reaction: Seal and heat to 85°C for 6-12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash column chromatography.
-
Note on Chloro-Analog: If attempting this with the Chloro- analog, replace the catalyst with Pd-XPhos G3 and heat to 110°C in Toluene/Water.
Workflow Visualization
Figure 2: Sequential workflow for converting 2-amino-3-bromophenol into complex biaryl scaffolds.
References
-
BenchChem. (2025).[1][2] A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Retrieved from 3
-
Organic Chemistry Portal. (n.d.). Benzoxazole Synthesis. Retrieved from 4
-
MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes. Retrieved from 5
-
PubChem. (n.d.). 2-Amino-3-chlorophenol Compound Summary. Retrieved from 6
-
Apollo Scientific. (n.d.). 2-Amino-3-bromophenol Product Data. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 6. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 116435-77-9 Cas No. | 2-Amino-3-bromophenol | Apollo [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Amino-3-bromophenol Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
In the landscape of pharmaceutical research and fine chemical synthesis, positional isomers can exhibit vastly different pharmacological, toxicological, and reactive properties. The aminobromophenol scaffold is a valuable building block, but its utility is predicated on the precise control and confirmation of substituent placement on the aromatic ring. A slight shift in the position of the bromine atom or amino group relative to the hydroxyl moiety can lead to entirely different molecular behavior. Consequently, robust and unambiguous analytical methods for differentiating these isomers are not merely a matter of quality control; they are fundamental to ensuring the safety, efficacy, and reproducibility of the final product.
This guide provides a comprehensive comparison of 2-Amino-3-bromophenol and its key positional isomers—2-Amino-4-bromophenol, 2-Amino-5-bromophenol, and 4-Amino-3-bromophenol—through the lens of core spectroscopic techniques. As researchers and drug development professionals, a multi-faceted analytical approach is paramount. Relying on a single technique can lead to ambiguity, whereas the convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a self-validating system for confident structural elucidation.
The Analytical Challenge: Decoding Subtle Structural Variations
The primary challenge in differentiating these isomers lies in their identical molecular formula (C₆H₆BrNO) and molecular weight (188.02 g/mol )[1][2]. This immediately renders basic mass spectrometry, in isolation, insufficient for definitive identification. The differentiation, therefore, hinges on how the unique electronic and steric environment of each isomer influences its interaction with different forms of electromagnetic radiation. This guide will dissect these interactions for each major spectroscopic technique.
Workflow for Isomer Identification
A systematic approach is crucial for efficient and accurate isomer identification. The following workflow outlines a logical progression from sample receipt to final structural confirmation.
Caption: A logical workflow for the spectroscopic identification and differentiation of aminobromophenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of individual atoms.
Causality of Chemical Shift and Coupling Differences
The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its local electronic environment. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups shield adjacent nuclei (shifting them upfield to lower ppm values), while the electronegative bromine (-Br) atom deshields them (shifting them downfield to higher ppm values). The specific placement of these groups in each isomer creates a unique pattern of shielding and deshielding for the aromatic protons and carbons. Furthermore, the spin-spin coupling constants (J) between adjacent protons provide definitive information about their relative positions (ortho, meta, or para).
Comparative ¹H NMR Data
The aromatic region (typically 6.0-7.5 ppm) of the ¹H NMR spectrum is the most informative for differentiating these isomers. Each isomer will exhibit a distinct splitting pattern and chemical shift for its three aromatic protons.
| Isomer | Predicted Aromatic ¹H NMR Signals (δ, ppm) and Coupling Patterns |
| 2-Amino-3-bromophenol | Three distinct signals in the aromatic region, likely a triplet and two doublets, reflecting the 1,2,3-trisubstituted pattern. |
| 2-Amino-4-bromophenol | Three aromatic protons. Expect a doublet for the proton ortho to the amino group, a doublet for the proton ortho to the hydroxyl group, and a doublet of doublets for the proton situated between the bromine and hydroxyl groups. |
| 2-Amino-5-bromophenol | Three aromatic protons. Expect a doublet near the bromine, a doublet of doublets, and another doublet. The proton between the amino and hydroxyl groups will likely be the most upfield. Data from a synthesis procedure shows signals at δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), and 6.56 (d, 1H, J=8Hz) in CD₃CN[3]. |
| 4-Amino-3-bromophenol | Expect three distinct aromatic signals. The proton ortho to the hydroxyl group will be a doublet, the proton ortho to the amino group will also be a doublet, and the proton between the bromine and the hydroxyl group will be a doublet of doublets. |
Note: Predicted values are based on established substituent effects. Actual experimental values may vary slightly based on solvent and concentration.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms and reveals the electronic impact of the substituents on the carbon skeleton. The carbons directly bonded to -OH, -NH₂, and -Br will have the most characteristic chemical shifts.
| Isomer | Predicted ¹³C NMR Signals (δ, ppm) |
| 2-Amino-3-bromophenol | Six distinct signals are expected. The carbon bearing the -OH group (C1) will be downfield (~145-155 ppm). The carbon with the -Br (C3) will be significantly upfield compared to an unsubstituted carbon (~110-120 ppm). |
| 2-Amino-4-bromophenol | Six signals. The carbon bearing the -Br (C4) will be a key marker. As a reference, the ¹³C NMR data for 2-amino-4-chloro-phenol in DMSO shows signals at 143.4, 139.0, 123.5, 115.8, 115.7, and 113.9 ppm[4]. The bromo-analog is expected to show similar patterns. |
| 2-Amino-5-bromophenol | Six signals. The relative positions of the signals for the substituted carbons (C1-OH, C2-NH₂, C5-Br) will be unique to this isomer. |
| 4-Amino-3-bromophenol | Six signals. The chemical shifts of C3 (bonded to Br) and C4 (bonded to NH₂) will be defining features. |
Note: Predictions are based on additivity rules and data from similar compounds. The carbon attached to the hydroxyl group is typically the most downfield, followed by the carbon attached to the amino group. The carbon bonded to bromine shows a moderate upfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While all isomers share the same functional groups (-OH, -NH₂, aromatic C-H, C-Br), the precise frequencies of their vibrations can differ due to electronic effects and, most importantly, intramolecular hydrogen bonding.
Key Diagnostic Regions
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): The position and shape of these bands are highly indicative of hydrogen bonding. In 2-Amino-3-bromophenol, the proximity of the -OH and -NH₂ groups allows for strong intramolecular hydrogen bonding, which would typically result in broader and lower frequency O-H and N-H stretching bands compared to isomers where these groups are further apart.
-
Aromatic C-H Bending (Out-of-Plane) Region (900-675 cm⁻¹): The substitution pattern on the benzene ring gives rise to a characteristic pattern of absorption bands in this "fingerprint" region. This pattern can be a key differentiator. For example, a 1,2,3-trisubstituted ring will have a different out-of-plane bending pattern than a 1,2,4- or 1,2,5-trisubstituted ring.
Comparative FTIR Data
| Isomer | Characteristic IR Absorption Bands (cm⁻¹) |
| 2-Amino-3-bromophenol | Expect broad O-H and N-H stretches due to strong intramolecular H-bonding. Aromatic C-H out-of-plane bending pattern characteristic of 1,2,3-trisubstitution. |
| 2-Amino-4-bromophenol | Less intramolecular H-bonding potential than the 2,3-isomer, likely resulting in sharper O-H and N-H bands at slightly higher frequencies. Aromatic bending pattern for 1,2,4-trisubstitution. |
| 2-Amino-5-bromophenol | Minimal intramolecular H-bonding between -OH and -NH₂. Experimental data shows prominent peaks at 3496 (broad), 3377, 3298, 1598, and 1502 cm⁻¹[3]. The sharp bands at 3377 and 3298 cm⁻¹ likely correspond to the symmetric and asymmetric N-H stretches of a relatively "free" amine. |
| 4-Amino-3-bromophenol | Potential for some intramolecular H-bonding between the ortho -NH₂ and -Br groups, but not as strong as the -OH/-NH₂ interaction. Expect a distinct aromatic bending pattern for 1,3,4-trisubstitution. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring. The wavelength of maximum absorbance (λ_max) is influenced by the substituents on the ring. Both -OH and -NH₂ are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the benzene ring), tend to shift the λ_max to longer wavelengths (a bathochromic or "red" shift).
Interpreting λ_max Shifts
The extent of the bathochromic shift depends on the position of the substituents and their ability to participate in resonance with the aromatic system. Isomers that allow for more effective delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the ring will generally exhibit a higher λ_max. The position of the bromine atom also plays a role through its inductive and weak resonance effects. While subtle, the λ_max for each isomer will be unique and can serve as a valuable piece of the analytical puzzle, especially for quantitative analysis once an isomer has been identified. For phenols in general, two primary absorption bands are typically observed[5].
Mass Spectrometry (MS): Confirmation of Molecular Weight and Halogen Presence
While MS cannot distinguish between isomers based on the molecular ion peak alone, it serves two crucial roles:
-
Molecular Weight Confirmation: It provides definitive confirmation of the molecular weight (188.02 g/mol ), ruling out other potential impurities or reaction byproducts.
-
Isotopic Pattern of Bromine: A key diagnostic feature is the presence of a characteristic M+2 peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 187 (for the molecule containing ⁷⁹Br) and another at m/z 189 (for the molecule containing ⁸¹Br). This isotopic signature is a hallmark of a monobrominated compound[6].
Fragmentation patterns may offer further clues, but they can be complex and are often similar for positional isomers. Therefore, MS is best used as a confirmatory tool in conjunction with NMR and IR.
Standardized Experimental Protocols
To ensure data reproducibility and validity, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the aminobromophenol isomer for ¹H NMR (20-25 mg for ¹³C NMR).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for aminophenols due to its ability to dissolve polar compounds and the fact that the acidic -OH and -NH₂ protons are typically observable.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) spectrometer for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm is sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is standard. For quantitative analysis, an inverse-gated decoupling experiment should be employed[7].
-
Protocol 2: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid, crystalline aminobromophenol isomer directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-650 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Process the data by performing an ATR correction.
-
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the aminobromophenol isomer in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes with the pure solvent to serve as the reference and blank.
-
Run a baseline correction with the solvent-filled cuvettes.
-
-
Data Acquisition:
-
Replace the blank cuvette with the sample solution.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Protocol 4: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Dissolve a small amount of the sample (~0.1 mg) in a volatile solvent like methanol or dichloromethane.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
-
Data Acquisition:
-
Acquire the mass spectrum using a standard EI energy of 70 eV.
-
Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and key fragments.
-
Analyze the spectrum for the molecular ion (M⁺) and the M+2 isotopic pattern characteristic of bromine.
-
Conclusion
The unambiguous differentiation of 2-Amino-3-bromophenol and its positional isomers is a task readily achievable through a systematic and multi-technique spectroscopic approach. While MS confirms the molecular weight and the presence of bromine, and UV-Vis provides a preliminary electronic fingerprint, it is the combination of FTIR and, most critically, NMR spectroscopy that provides the definitive structural evidence. The unique splitting patterns and chemical shifts in ¹H and ¹³C NMR spectra, coupled with the characteristic vibrational modes in FTIR that are sensitive to substitution patterns and hydrogen bonding, create a robust and self-validating dataset. By adhering to the standardized protocols outlined in this guide, researchers can confidently elucidate the precise structure of their aminobromophenol isomers, ensuring the integrity and success of their downstream applications.
References
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]
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Taheri-Ledari, R., Maleki, A., & Shalan, A. E. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Advances, 10(49), 29333-29342. Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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Dearden, J. C. (1955). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry, 33(7), 1171-1178. Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 3-aminophenol and poly(3-aminophenol). Retrieved from [Link]
-
ResearchGate. (n.d.). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. Retrieved from [Link]
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A Strategic Guide to the Application of 2-Amino-3-bromophenol: Hydrochloride Salt vs. Free Base in Organic Synthesis
For Immediate Release
In the intricate landscape of organic synthesis, the choice between using a reagent as a free base or its salt form can significantly influence reaction outcomes, efficiency, and scalability. This guide provides an in-depth comparison of 2-Amino-3-bromophenol and its hydrochloride salt, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the fundamental differences in their physicochemical properties and reactivity, chemists can make more informed decisions to optimize their synthetic strategies.
At a Glance: Key Differences and Strategic Implications
2-Amino-3-bromophenol is a valuable building block in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds such as benzoxazoles.[1][2] The choice between its free base and hydrochloride salt form is a critical decision point in the synthetic design. The primary distinction lies in the protonation state of the amino group. In the hydrochloride salt, the amino group is protonated (-NH3+Cl-), which significantly alters the molecule's properties compared to the neutral amino group (-NH2) in the free base.
This fundamental difference has a cascading effect on several practical aspects of its use in the laboratory:
-
Stability and Shelf Life: The hydrochloride salt generally exhibits superior long-term stability and a longer shelf life.[3] The protonated amino group is less susceptible to aerial oxidation, a common issue with aminophenols which can lead to discoloration and degradation.
-
Solubility: The salt form typically displays higher solubility in aqueous media and protic solvents, while the free base is more soluble in a broader range of organic solvents.[4][5] This has direct implications for solvent selection and reaction setup.
-
Reactivity: The free base is the nucleophilic species required for most synthetic transformations, such as acylation, alkylation, and condensation reactions.[4] The protonated amino group in the hydrochloride salt is non-nucleophilic and acts as a deactivating group in electrophilic aromatic substitution reactions.[6]
-
Handling and Dosing: The crystalline and free-flowing nature of the hydrochloride salt often makes it easier to handle and weigh accurately compared to the free base, which can be less crystalline.
Physicochemical Properties: A Comparative Analysis
A clear understanding of the physicochemical properties of both forms is essential for predicting their behavior in a reaction. The following table summarizes the key properties of 2-Amino-3-bromophenol and provides context for the hydrochloride salt.
| Property | 2-Amino-3-bromophenol (Free Base) | 2-Amino-3-bromophenol Hydrochloride | Causality of Difference |
| Molecular Formula | C6H6BrNO[7] | C6H7BrClNO | Addition of HCl |
| Molecular Weight | 188.02 g/mol [7] | 224.48 g/mol | Addition of HCl |
| Appearance | White to pale yellow or light brown crystals/powder[6][8] | Typically a more stable, crystalline solid | Ionic salt lattice structure |
| Melting Point | 138 °C[6][8] | Likely higher due to ionic character (specific data not readily available) | Stronger intermolecular forces in the salt |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMF); slightly soluble in water.[6] | Generally more soluble in water and protic solvents; less soluble in nonpolar organic solvents.[2][4] | The ionic nature of the salt favors solvation by polar, protic solvents. |
| pKa (Predicted) | 8.79 ± 0.10[6] | The amino group is protonated. | The positive charge on the nitrogen lowers the pKa of the conjugate acid. |
| Stability | Prone to oxidation and discoloration upon exposure to air and light. | More stable to air and light.[3] | Protonation of the amino group reduces its electron density, making it less susceptible to oxidation. |
The Deciding Factor: Reactivity in Key Synthetic Transformations
The choice between the hydrochloride salt and the free base is most critical when considering the desired chemical transformation. The free amino group is a potent nucleophile and an activating group for electrophilic aromatic substitution, whereas the protonated ammonium group is not.
Liberation of the Active Nucleophile: The In-Situ Free Base Generation
When starting with the more stable and often more convenient hydrochloride salt, the active free base must be generated in situ for the reaction to proceed. This is typically achieved by the addition of a stoichiometric amount of a base to neutralize the hydrochloric acid.
Caption: In-situ generation of the active free base from its hydrochloride salt.
The choice of base is crucial and depends on the reaction conditions and the sensitivity of the substrates. Common bases include:
-
Organic amines: Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are often used in organic solvents. They are strong enough to deprotonate the ammonium salt and the resulting triethylammonium chloride is often soluble or can be easily removed during workup.
-
Inorganic bases: Sodium bicarbonate (NaHCO3), potassium carbonate (K2CO3), or sodium acetate are milder bases that can be used in aqueous or biphasic systems.[6]
N-Acylation and N-Alkylation: A Tale of Two Nucleophiles
Reactions involving the amino group, such as N-acylation and N-alkylation, necessitate the use of the free base. Attempting these reactions with the hydrochloride salt without prior or in situ neutralization will result in no reaction, as the protonated amino group is not nucleophilic.
N-Acylation: This is a common reaction to form amides, often as a protecting group strategy or to synthesize bioactive molecules. The reaction proceeds via nucleophilic attack of the free amino group on an acylating agent (e.g., an acid chloride or anhydride).[4]
N-Alkylation: The synthesis of N-alkylated aminophenols also requires the free amino group to act as a nucleophile towards an alkylating agent (e.g., an alkyl halide). Selective N-alkylation over O-alkylation can be a challenge and often requires careful control of reaction conditions.
O-Alkylation: A More Nuanced Choice
While the amino group is protonated in the hydrochloride salt, the phenolic hydroxyl group remains available for reaction. However, the strongly deactivating nature of the -NH3+ group can influence the reactivity of the aromatic ring and the acidity of the phenol. In practice, O-alkylation is typically performed on the free base under basic conditions to deprotonate the phenol to the more nucleophilic phenoxide.
Benzoxazole Synthesis: A Case Study
The condensation of o-aminophenols with carboxylic acids or their derivatives is a cornerstone method for synthesizing benzoxazoles.[3][9] This reaction requires a nucleophilic amino group and a hydroxyl group in close proximity.
If starting with 2-Amino-3-bromophenol hydrochloride, a base must be added to liberate the free base before the condensation and cyclization can occur.
Caption: Workflow for benzoxazole synthesis starting from the hydrochloride salt.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the use of both the free base and the hydrochloride salt in a common synthetic transformation.
Protocol 1: Synthesis of 2-Phenyl-4-bromobenzoxazole from 2-Amino-3-bromophenol (Free Base)
This protocol is adapted from general procedures for benzoxazole synthesis.[3]
Materials:
-
2-Amino-3-bromophenol (1.88 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric acid (PPA) (approximately 20 g)
-
Crushed ice
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Amino-3-bromophenol and benzoic acid.
-
Carefully add polyphosphoric acid to the flask.
-
Heat the reaction mixture to 120°C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(2-bromo-6-hydroxyphenyl)acetamide from 2-Amino-3-bromophenol Hydrochloride
This protocol illustrates the in situ generation of the free base for N-acylation.
Materials:
-
2-Amino-3-bromophenol hydrochloride (2.24 g, 10 mmol)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (50 mL)
-
Triethylamine (1.53 mL, 11 mmol)
-
Acetic anhydride (1.04 mL, 11 mmol)
-
1 M HCl (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 2-Amino-3-bromophenol hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethylamine dropwise to the stirred suspension. Stir for 15-20 minutes at 0°C to ensure complete deprotonation and formation of the free base.
-
Add acetic anhydride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
The decision to use 2-Amino-3-bromophenol as a free base or a hydrochloride salt is a strategic one that should be guided by the specific requirements of the synthesis.
-
Choose the hydrochloride salt for:
-
Long-term storage and enhanced stability.
-
Ease of handling and weighing.
-
Reactions where the free base can be conveniently generated in situ.
-
-
Choose the free base for:
-
Reactions where the addition of a separate base is undesirable or would complicate the reaction or workup.
-
When using non-polar aprotic solvents where the hydrochloride salt has poor solubility.
-
Small-scale reactions where stability is less of a concern.
-
By carefully considering the trade-offs between stability, solubility, and reactivity, chemists can harness the full potential of this versatile building block, leading to more robust, efficient, and successful synthetic outcomes.
References
-
CP Lab Safety. 2-Amino-3-bromophenol, min 97%, 10 grams. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
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LookChem. 2-Amino-3-bromophenol. [Link]
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111.
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
- Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & pharmaceutical bulletin, 55(1), 124-127.
- Google Patents. CN103102321A - Method for preparing 2-substituted benzoxazole compound.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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A Researcher's Guide to the Purity Assessment of Commercial 2-Amino-3-bromophenol Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 2-Amino-3-bromophenol hydrochloride is a valuable building block, frequently employed in the synthesis of dyes and pharmacologically active heterocyclic compounds. However, the quality of commercially available batches can vary, introducing a critical and often overlooked variable in experimental and developmental workflows. This guide provides a comprehensive framework for the purity assessment of commercial 2-Amino-3-bromophenol hydrochloride, offering a comparative analysis of analytical methodologies and contextualizing its performance against a common alternative.
The Critical Impact of Purity on Synthesis
The presence of impurities in 2-Amino-3-bromophenol hydrochloride can have significant downstream consequences. These can range from reduced yields and the formation of undesired byproducts to complete reaction failure. In the context of drug development, impurities can introduce toxicological risks and complicate regulatory submissions. Therefore, a robust analytical assessment of incoming raw materials is not merely a quality control measure but a fundamental aspect of scientific rigor.
Potential sources of impurities in commercially available 2-Amino-3-bromophenol hydrochloride often stem from the synthetic route employed. A common laboratory-scale synthesis involves the demethylation of 6-bromo-2-methoxyaniline.[1] This process can lead to several potential impurities, including:
-
Residual Starting Material: Incomplete reaction can leave traces of 6-bromo-2-methoxyaniline.
-
Isomeric Impurities: Positional isomers of 2-Amino-3-bromophenol may form due to non-selective reactions or impurities in the initial starting materials.
-
Solvent Residues: Solvents used in the reaction and purification steps (e.g., dichloromethane, methanol) may be present in the final product.
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate inert conditions, leading to oxidized or polymeric impurities.
Comparative Analysis of Purity Assessment Methodologies
A multi-pronged analytical approach is recommended to establish a comprehensive purity profile of 2-Amino-3-bromophenol hydrochloride. The choice of methodology will depend on the specific information required, such as the identity of impurities, their concentration, and the overall purity of the material.
| Analytical Technique | Principle | Information Provided | Typical Purity Range for Commercial Grades | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantitative purity, detection of non-volatile impurities. | 95% - 99.9% | High resolution, quantitative accuracy, well-established methodology.[2] | May require derivatization for detection of certain impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Identification of unknown impurities, confirmation of known impurities, high sensitivity. | Not typically stated, used for impurity identification. | Provides molecular weight information, enabling structural elucidation of impurities. | More complex instrumentation and data analysis. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Detection of residual solvents. | Varies based on solvent. | High sensitivity for volatile organic compounds. | Not suitable for non-volatile impurities. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation of the main component and identification of major impurities. | Not a primary purity technique, but confirms structure. | Provides detailed structural information. | Lower sensitivity for minor impurities compared to chromatographic methods. |
Experimental Protocols for Purity Assessment
To ensure the trustworthiness of the purity assessment, each analytical method must be properly validated. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R2) guideline provides a comprehensive framework for analytical procedure validation.[3][4] Similarly, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography offers detailed guidance on chromatographic techniques.[5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of 2-Amino-3-bromophenol hydrochloride and detecting related substances.
Workflow for HPLC Purity Assessment
Caption: A typical workflow for the purity assessment of 2-Amino-3-bromophenol hydrochloride by HPLC.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 2-Amino-3-bromophenol hydrochloride reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial 2-Amino-3-bromophenol hydrochloride sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The theoretical plates for the main peak should be not less than 2000.
-
The tailing factor for the main peak should be not more than 2.0.
-
-
Data Analysis:
-
Calculate the percentage purity of the sample by the area normalization method.
-
Identify and quantify any impurities by comparing their retention times and response factors to the main peak or to known impurity standards, if available.
-
Performance Comparison with an Alternative: 2-Amino-3-chlorophenol
In many synthetic applications, particularly in the preparation of halogenated phenolic compounds, 2-Amino-3-chlorophenol can be considered an alternative to 2-Amino-3-bromophenol hydrochloride.[10] The choice between these two reagents often depends on the desired properties of the final product, reaction kinetics, and cost.
Hypothetical Performance Data in a Suzuki Coupling Reaction:
Let's consider a hypothetical Suzuki coupling reaction where the halogenated aminophenol is coupled with an arylboronic acid. The purity of the starting material can significantly impact the yield and purity of the product.
| Parameter | 2-Amino-3-bromophenol HCl (99.5% Purity) | 2-Amino-3-bromophenol HCl (97% Purity with 2% Isomeric Impurity) | 2-Amino-3-chlorophenol (99.5% Purity) |
| Reaction Time | 4 hours | 6 hours (incomplete reaction) | 8 hours |
| Product Yield | 85% | 60% | 75% |
| Product Purity (by HPLC) | 98% | 80% (with side products from isomeric impurity) | 97% |
| Observations | Clean reaction profile with minimal side products. | Formation of multiple, difficult-to-separate byproducts. | Slower reaction kinetics due to the lower reactivity of the C-Cl bond compared to the C-Br bond. |
Rationale behind the Hypothetical Data:
-
Higher Purity, Better Outcome: The higher purity starting material leads to a cleaner reaction and higher yield, as there are fewer side reactions from impurities.
-
Impact of Isomeric Impurities: Isomeric impurities can also participate in the reaction, leading to the formation of undesired isomeric products that can be challenging to separate from the target molecule.
-
Reactivity Difference (Br vs. Cl): The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This is reflected in the shorter reaction time for the bromo-compound compared to the chloro-analog.
Logical Flow for Selecting a Starting Material
Caption: A decision-making workflow for selecting between 2-Amino-3-bromophenol hydrochloride and an alternative.
Conclusion
The purity of 2-Amino-3-bromophenol hydrochloride is a critical parameter that directly influences the success of synthetic endeavors. A thorough analytical assessment using validated methods such as HPLC is essential to ensure the quality and consistency of this key starting material. When considering alternatives like 2-Amino-3-chlorophenol, researchers must weigh the trade-offs between reactivity, cost, and the potential impact on reaction outcomes. By implementing a rigorous quality control framework for incoming materials, scientists and drug developers can mitigate risks, improve the reliability of their results, and accelerate the path to innovation.
References
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.
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Nucleic Acids Research. (n.d.). Solid-state nanopore sensing reveals conformational changes induced by a mutation in a neuron-specific tRNAArg. Oxford Academic. Retrieved from [Link]
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ACS Omega. (2024, January 21). Poly(styrene-alt-maleic acid)-assisted Membrane Solubilization for Improved Immobilization and Catalytic Performance of Soybean Lipolytic Enzymes in Electrospun Poly(vinyl alcohol) Fibers. ACS Publications. Retrieved from [Link]
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Frontiers. (n.d.). The potential applicability of Himanthalia elongata fermentation for the production of nutraceuticals. Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
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USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
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European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Baghdad Science Journal. (2024, May 5). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. Retrieved from [Link]
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ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. Retrieved from [Link]
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AMSbiopharma. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 18). Mastering Organic Synthesis with 2-Amino-5-bromophenol: A Versatile Chemical Building Block. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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Am J Biomed Sci & Res. (2022, January 3). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Retrieved from [Link]
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European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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ResearchGate. (2020, August 12). (PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-chlorophenol. National Institutes of Health. Retrieved from [Link]
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Scribd. (n.d.). USP-NF 621 Chromatography | PDF. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Identification of Synthesis Byproducts of 2-Amino-3-bromophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of even trace amounts of impurities can have profound implications, potentially altering pharmacological activity, inducing toxicity, or affecting the stability of the final drug product. 2-Amino-3-bromophenol, a key starting material and intermediate in the synthesis of a variety of pharmaceuticals, presents a unique set of challenges in this regard. Its synthesis, while seemingly straightforward, is often accompanied by the formation of a complex array of byproducts that demand rigorous analytical characterization.
This guide provides an in-depth technical comparison of the common synthesis routes of 2-Amino-3-bromophenol, with a primary focus on the identification and characterization of their respective byproducts. Drawing upon established chemical principles and analytical techniques, we will explore the causality behind byproduct formation and present a systematic approach to their identification, ensuring the scientific integrity and trustworthiness of your analytical workflows.
The Synthetic Landscape: Common Routes and Their Impurity Profiles
The synthesis of 2-Amino-3-bromophenol typically proceeds through one of two primary pathways: the direct electrophilic bromination of 2-aminophenol or the reduction of a nitrophenol precursor. A less common but viable alternative involves a Sandmeyer reaction. Each route, governed by its unique reaction mechanism and conditions, gives rise to a characteristic impurity profile.
Route 1: Direct Bromination of 2-Aminophenol
The direct bromination of 2-aminophenol is an electrophilic aromatic substitution reaction. The activating and ortho-, para-directing nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring highly susceptible to bromination. However, this high reactivity is a double-edged sword, often leading to a lack of selectivity and the formation of multiple byproducts.
Plausible Byproducts:
-
Isomeric Monobromophenols: Due to the directing effects of the -NH₂ and -OH groups, bromination can occur at positions para and ortho to these groups. This leads to the formation of isomeric byproducts such as 2-Amino-5-bromophenol and 2-Amino-4-bromophenol . The relative ratios of these isomers are highly dependent on reaction conditions such as solvent, temperature, and the brominating agent used.
-
Dibrominated and Polybrominated Phenols: The highly activated ring is prone to over-bromination, resulting in the formation of di- and even tri-brominated species like 2-Amino-3,5-dibromophenol .
-
Oxidation Products: Aminophenols are susceptible to oxidation, especially in the presence of bromine, which is an oxidizing agent. This can lead to the formation of colored impurities, such as phenoxazinone-type structures.[1][2]
-
Unreacted 2-Aminophenol: Incomplete reaction will result in the presence of the starting material in the final product.
Reaction Scheme and Byproduct Formation (Route 1)
Caption: Synthetic route from 2-Aminophenol and major byproduct pathways.
Route 2: Reduction of 3-Bromo-2-nitrophenol
This two-step approach involves the initial nitration and bromination of a phenol derivative to form 3-bromo-2-nitrophenol, followed by the reduction of the nitro group to an amine. This method can offer better regioselectivity in the bromination step compared to the direct bromination of the highly activated 2-aminophenol.
Plausible Byproducts:
-
Incompletely Reduced Intermediates: The reduction of the nitro group may not go to completion, leaving residual 3-Bromo-2-nitrophenol in the final product.
-
Side-products from Reduction: Depending on the reducing agent used (e.g., catalytic hydrogenation, metal/acid), various side reactions can occur. For instance, catalytic hydrogenation can sometimes lead to dehalogenation, producing 2-Aminophenol .
-
Isomers from Nitration/Bromination: Impurities can be introduced in the first step. For example, isomers of the starting nitrophenol could be brominated and carried through the reduction step.
-
Starting Material Impurities: Any impurities present in the initial phenol or nitrophenol will likely be carried through the synthesis and may also react to form additional byproducts.
Reaction Scheme and Byproduct Formation (Route 2)
Caption: Synthesis via reduction of a nitrophenol intermediate and potential byproducts.
Alternative Route: Sandmeyer Reaction
A Sandmeyer reaction offers a distinct alternative for introducing the bromo substituent. This multi-step process would typically involve the diazotization of a suitable diamine precursor, followed by a copper(I) bromide-mediated displacement of the diazonium group.[1][3] For the synthesis of 2-amino-3-bromophenol, a plausible starting material would be 3-bromo-2-nitroaniline, which would first be reduced to 2,3-diaminobromobenzene, followed by diazotization of one amino group and subsequent Sandmeyer reaction.
Plausible Byproducts:
-
Phenolic Impurities: The diazonium salt can react with water to form a phenol, leading to the formation of 2,3-diaminophenol if the reaction is not well-controlled.
-
Azo Compounds: Side reactions of the diazonium salt can lead to the formation of colored azo compounds.
-
Incomplete Diazotization/Substitution: Residual diamine starting material or intermediates where the diazonium group is replaced by hydrogen can also be present.
Comparative Analysis of Analytical Techniques for Byproduct Identification
A multi-pronged analytical approach is essential for the comprehensive identification and quantification of the potential byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of such an investigation.
| Technique | Principle | Strengths for 2-Amino-3-bromophenol Analysis | Limitations |
| HPLC-UV/DAD | Separation based on polarity and differential partitioning between a stationary and mobile phase. | Excellent for separating isomers and non-volatile compounds. UV/Diode-Array Detection (DAD) provides spectral information for preliminary identification.[4][5] | Requires reference standards for definitive identification and quantification. May not be suitable for highly volatile impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | High separation efficiency for volatile and semi-volatile compounds. Mass spectrometry provides structural information and allows for identification based on fragmentation patterns.[6] | Requires derivatization for non-volatile compounds like aminophenols (e.g., silylation).[7] Thermal degradation of labile compounds can be an issue. |
| NMR (¹H, ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation of isolated impurities. Can identify and quantify components in a mixture without the need for individual reference standards (qNMR).[8] | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
Experimental Protocols: A Self-Validating Workflow
The following protocols outline a systematic workflow for the identification of byproducts in a synthetic batch of 2-Amino-3-bromophenol.
Experimental Workflow for Byproduct Identification
Caption: A systematic workflow for the identification of synthesis byproducts.
Protocol 1: HPLC-UV/DAD Method for Impurity Profiling
This method is designed for the separation of 2-Amino-3-bromophenol from its potential isomers and poly-brominated byproducts.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD, 210-400 nm (monitor at 230 nm and 280 nm).
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Rationale: The gradient elution allows for the separation of compounds with a wide range of polarities, from the more polar aminophenol to the less polar dibrominated species. The acidic mobile phase helps to protonate the amino group, leading to sharper peaks. DAD detection provides UV spectra for each peak, which can be compared to reference spectra for tentative identification.
Protocol 2: GC-MS Analysis of Volatile and Derivatized Impurities
This protocol is suitable for identifying volatile impurities and, after derivatization, the main product and its non-volatile byproducts.
-
Derivatization (Silylation):
-
To approximately 1 mg of the crude sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Rationale: Derivatization increases the volatility of the aminophenols, allowing them to be analyzed by GC. The mass spectrometer will provide fragmentation patterns for each separated component. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key indicator for bromine-containing compounds.[9]
Conclusion
The identification of synthesis byproducts of 2-Amino-3-bromophenol is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A thorough understanding of the potential side reactions associated with each synthetic route is paramount for developing a robust analytical strategy. By employing a combination of HPLC-UV/DAD for initial screening and separation, GC-MS for the analysis of volatile and derivatized compounds, and NMR for definitive structural elucidation of isolated impurities, researchers can confidently identify and control the impurity profile of this important synthetic intermediate. This comprehensive approach, grounded in scientific principles and validated methodologies, is essential for meeting the stringent requirements of the pharmaceutical industry.
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
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HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),... - ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). [Link]
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Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). (2008). Journal of the Brazilian Chemical Society. [Link]
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GCMS 3 Fragmentation Patterns - YouTube. (2020). [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetic Resonance in Chemistry. [Link]
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Three-Component Mannich Couplings En Route to Substituted Aminophenol and Benzoxazine Derivatives. (2009). Synlett. [Link]
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Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). Molecules. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. [Link]
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Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2011). Environmental Science and Pollution Research. [Link]
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Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (2008). The Journal of Organic Chemistry. [Link]
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HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
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Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2014). New Journal of Chemistry. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]
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Determination of Aniline in Soil by ASE/GC-MS. (2022). Separations. [Link]
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HPLC Method for Analysis of 4-Aminophenol. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]
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Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. (2017). Journal of The American Society for Mass Spectrometry. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Natural Product Communications. [Link]
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Aminophenols | Request PDF. [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). Molecules. [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Journal of Analytical Methods in Chemistry. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 2-Amino-3-bromophenol Synthesis
For researchers and professionals in drug development, the synthesis of substituted aminophenols is a critical step in the creation of novel therapeutics. 2-Amino-3-bromophenol, in particular, is a valuable building block, and its efficient synthesis is paramount. This guide provides an in-depth comparative study of catalysts for the synthesis of 2-Amino-3-bromophenol, focusing on the critical catalytic reduction of the precursor, 3-bromo-2-nitrophenol. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Synthetic Challenge: A Two-Step Approach
Direct catalytic amination and bromination of phenol to achieve the desired 2-amino-3-bromo substitution pattern in a single step is synthetically challenging due to issues with regioselectivity. A more robust and controllable strategy involves a two-step synthesis:
-
Regioselective Nitration of 3-Bromophenol: The initial step is the nitration of commercially available 3-bromophenol to produce the key intermediate, 3-bromo-2-nitrophenol.
-
Catalytic Reduction of 3-Bromo-2-nitrophenol: The nitro group of the intermediate is then selectively reduced to an amine, yielding the target molecule, 2-Amino-3-bromophenol.
The choice of catalyst in the second step is crucial, as it dictates the overall yield, purity, and potential for unwanted side reactions, most notably de-bromination.
Part 1: Synthesis of the Precursor: 3-Bromo-2-nitrophenol
The regioselective nitration of 3-bromophenol to favor the formation of 3-bromo-2-nitrophenol over other isomers is a key challenge. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-directing group. This can lead to a mixture of products.
To achieve the desired regioselectivity, specific nitrating agents and conditions are employed. One effective method utilizes a mixture of nitric acid and sulfuric acid at controlled temperatures.
Experimental Protocol: Synthesis of 3-Bromo-2-nitrophenol
Materials:
-
3-Bromophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromophenol in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
To this mixture, add a pre-cooled mixture of nitric acid and sulfuric acid dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromo-2-nitrophenol.
Part 2: Comparative Study of Catalysts for the Reduction of 3-Bromo-2-nitrophenol
The reduction of the nitro group in 3-bromo-2-nitrophenol to an amine is the pivotal catalytic step. The ideal catalyst should exhibit high activity for nitro group reduction while minimizing the hydrogenolysis of the C-Br bond (de-bromination). Here, we compare three commonly used heterogeneous catalysts: Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni), and a representative copper-based catalyst.
Catalyst Performance Overview
| Catalyst | Relative Cost | Activity | Selectivity (vs. De-bromination) | Safety Considerations |
| Palladium on Carbon (Pd/C) | High | Very High | Moderate to Low | Flammable when dry |
| Raney Nickel (Ra-Ni) | Moderate | High | High | Pyrophoric, must be handled wet |
| Copper Chromite | Low | Moderate | Very High | Toxic (contains chromium) |
In-Depth Catalyst Analysis
1. Palladium on Carbon (Pd/C): The High-Activity Catalyst
Palladium on carbon is a highly active and versatile catalyst for the hydrogenation of nitro groups.[1] However, its high activity can be a double-edged sword when dealing with substrates containing halogens. Pd/C is also a very effective catalyst for hydrodehalogenation, which can lead to the formation of 2-aminophenol as a significant byproduct.[2]
-
Mechanistic Insight: The reduction on the palladium surface involves the dissociative adsorption of hydrogen, followed by the stepwise reduction of the nitro group. Simultaneously, the C-Br bond can also be activated and cleaved by the catalyst.
-
Experimental Considerations: To minimize de-bromination with Pd/C, milder reaction conditions are necessary, such as lower hydrogen pressure and temperature. The use of catalyst poisons or modifiers can sometimes improve selectivity, but this often comes at the cost of reduced activity.
2. Raney Nickel (Ra-Ni): The Selective Workhorse
Raney Nickel, a porous nickel catalyst, is often the preferred choice for the reduction of nitroarenes containing sensitive functional groups like halogens.[3] It generally exhibits excellent chemoselectivity, favoring the reduction of the nitro group over the cleavage of the C-Br bond.[2]
-
Mechanistic Advantage: While still an active hydrogenation catalyst, Raney Nickel is less prone to promoting the hydrogenolysis of aryl halides compared to palladium. This makes it a more reliable choice for preserving the bromine substituent in the target molecule.
-
Safety Precaution: Raney Nickel is pyrophoric in its dry state and must be handled as a slurry in water or a suitable solvent at all times.
3. Copper-Based Catalysts: The Economical and Highly Selective Option
Copper-based catalysts, such as copper chromite, are known for their high selectivity in nitro group reductions, with a very low tendency to cause dehalogenation. They are also significantly more cost-effective than palladium-based catalysts.
-
Performance Profile: The activity of copper catalysts is generally lower than that of Pd/C and Ra-Ni, often requiring higher temperatures and pressures to achieve complete conversion.[4] However, for substrates where preserving a halogen is critical, their high selectivity can be a major advantage.
-
Environmental and Safety Concerns: Copper chromite contains hexavalent chromium, which is a known carcinogen and environmental hazard, necessitating careful handling and disposal.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of 2-Amino-3-bromophenol.
Visualizing the Catalytic Hydrogenation Mechanism
Caption: Generalized mechanism for catalytic hydrogenation of a nitroarene.
Part 3: Recommended Experimental Protocol for Catalytic Reduction
Based on the comparative analysis, Raney Nickel is the recommended catalyst for the reduction of 3-bromo-2-nitrophenol to strike the best balance between reaction efficiency and selectivity, thereby minimizing the formation of the de-brominated byproduct.
Experimental Protocol: Raney Nickel-Catalyzed Reduction
Materials:
-
3-Bromo-2-nitrophenol
-
Raney Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Hydrogen Gas
-
Parr Hydrogenation Apparatus or similar
-
Celite™
Procedure:
-
Catalyst Preparation: Under a stream of inert gas (e.g., argon or nitrogen), carefully wash the required amount of Raney Nickel slurry with the chosen alcohol solvent (ethanol or methanol) three times to remove the water. This should be done in the reaction vessel. Caution: Raney Nickel is pyrophoric and must not be allowed to dry.
-
Reaction Setup: To the flask containing the washed Raney Nickel, add a solution of 3-bromo-2-nitrophenol in the same alcohol solvent.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.
-
The reaction is typically exothermic. Monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This may take several hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: The Celite™ pad with the catalyst will be pyrophoric and should be quenched immediately by immersing it in a large volume of water.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-bromophenol.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
The synthesis of 2-Amino-3-bromophenol is most reliably achieved through a two-step process involving the nitration of 3-bromophenol followed by catalytic reduction. The choice of catalyst for the reduction step is critical to the success of the synthesis. While Pd/C offers high activity, it poses a significant risk of de-bromination. Copper-based catalysts provide excellent selectivity but may require more forcing conditions. Raney Nickel emerges as the optimal choice, offering a good balance of high activity and excellent chemoselectivity, making it the recommended catalyst for the preparation of high-purity 2-Amino-3-bromophenol in a research and drug development setting.
References
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PrepChem. Synthesis of 3-bromo-phenol. [Link]
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Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]
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Organic Syntheses. o-BROMOPHENOL. [Link]
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Journal of the Indian Chemical Society. Raney nickel reductions. [Link]
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Jeevan Chemicals. The Role of 3-Bromo-2-nitrophenol in Modern Organic Synthesis. [Link]
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MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]
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Proceedings of the Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
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PMC. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. [Link]
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DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]
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PubMed. High-performance catalytic reduction of 4-nitrophenol to 4-aminophenol using M-BDC (M = Ag, Co, Cr, Mn, and Zr) metal-organic frameworks. [Link]
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Organic Syntheses. Raney Nickel Catalyst. [Link]
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RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]
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ResearchGate. A practical approach for regioselective mono-nitration of phenols under mild conditions. [Link]
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MDPI. Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. [Link]
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ResearchGate. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
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PubMed. Regioselective nitration of phenol induced by catalytic antibodies. [Link]
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Indian Journal of Technology. Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. [Link]
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ResearchGate. Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. [Link]
-
ResearchGate. Chemoselective reductions of nitroarenes: Bromoethanol-assisted phthalocyanatoiron/NaBH4 reductions. [Link]
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ResearchGate. ChemInform Abstract: A New Method for the Chemoselective Reduction of Aldehydes and Ketones Using Boron Triisopropoxide, B(OiPr)3: Comparison with Boron Triethoxide, B(OEt)3. [Link]
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-Amino-3-bromophenol with Structurally Related Phenolic Compounds
For: Researchers, scientists, and drug development professionals engaged in the analysis of small molecules and the development of specific molecular assays.
Objective: This guide provides a comprehensive framework for understanding, predicting, and experimentally validating the cross-reactivity of 2-Amino-3-bromophenol with other phenolic compounds. By leveraging established analytical techniques and a systematic, data-driven approach, researchers can ensure the specificity and accuracy of their assays.
Introduction: The Imperative of Specificity in Phenolic Compound Analysis
In the realm of drug development and biomedical research, the accurate detection and quantification of specific molecules are paramount. 2-Amino-3-bromophenol, a substituted phenolic compound, and its analogs are of increasing interest due to their potential biological activities and as intermediates in pharmaceutical synthesis. However, the structural similarities inherent to phenolic compounds present a significant analytical challenge: cross-reactivity.
Cross-reactivity is the phenomenon where an assay, often an immunoassay, detects not only the target analyte but also other, structurally similar molecules.[1] This can lead to false-positive results, inaccurate quantification, and a misinterpretation of a compound's biological effects.[2] Understanding and characterizing the cross-reactivity of 2-Amino-3-bromophenol is therefore not merely an academic exercise but a critical step in the validation of any analytical method targeting this compound.
This guide will walk you through the theoretical underpinnings of cross-reactivity, the selection of relevant comparator compounds, and the application of robust experimental methodologies to quantify these interactions.
Predicting Cross-Reactivity: A Structural Approach
The likelihood of cross-reactivity is fundamentally linked to the structural homology between molecules.[1] An antibody or other binding protein developed to recognize 2-Amino-3-bromophenol will have a binding site (paratope) that is complementary to a specific region (epitope) of the molecule. Other phenolic compounds that share key structural features with this epitope are potential cross-reactants.
For 2-Amino-3-bromophenol, the key structural determinants for binding likely include:
-
The phenol group (a hydroxyl group attached to a benzene ring).
-
The amino group at position 2.
-
The bromine atom at position 3.
-
The overall electronic distribution and steric hindrance of the molecule.[3]
Based on these features, a logical panel of compounds to assess for cross-reactivity would include:
-
Positional Isomers: 3-Amino-2-bromophenol, 4-Amino-3-bromophenol, etc., to assess the impact of substituent positioning.
-
Analogs with Different Halogens: 2-Amino-3-chlorophenol and 2-Amino-3-fluorophenol to evaluate the effect of the halogen's size and electronegativity.
-
Parent and Related Aminophenols: 2-Aminophenol, 3-Aminophenol, and 4-Aminophenol to determine the contribution of the bromine atom to binding specificity.[4][5]
-
Other Substituted Phenols: Phenol, bromophenol, and catechol to understand the baseline interaction of the core phenolic structure.[6]
The following diagram illustrates the structural relationships between 2-Amino-3-bromophenol and potential cross-reactants.
Caption: Structural relationships of potential cross-reactants.
Experimental Validation of Cross-Reactivity
Theoretical predictions of cross-reactivity must be confirmed by empirical data. The following sections detail robust experimental protocols for quantifying the cross-reactivity of 2-Amino-3-bromophenol.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: Competitive ELISA is a highly sensitive immunoassay format ideal for quantifying small molecules. In this setup, the target analyte (2-Amino-3-bromophenol) in a sample competes with a labeled version of the analyte for binding to a limited number of specific antibody binding sites. Cross-reacting compounds will also compete, and the degree of competition is a measure of their cross-reactivity.[7][8]
Experimental Workflow:
Caption: Competitive ELISA workflow for cross-reactivity testing.
Step-by-Step Protocol:
-
Antibody Coating: Dilute the primary antibody against 2-Amino-3-bromophenol in a coating buffer and add to the wells of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition: Add standard solutions of 2-Amino-3-bromophenol or varying concentrations of the test phenolic compounds to the wells. Immediately add a fixed concentration of enzyme-labeled 2-Amino-3-bromophenol. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate and incubate until a sufficient color change is observed.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of 2-Amino-3-bromophenol / IC50 of test compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Data Presentation:
| Compound | IC50 (nM) | % Cross-Reactivity |
| 2-Amino-3-bromophenol | 10 | 100 |
| 3-Amino-2-bromophenol | 50 | 20 |
| 2-Amino-3-chlorophenol | 25 | 40 |
| 2-Aminophenol | 200 | 5 |
| Bromophenol | >1000 | <1 |
| Phenol | >1000 | <1 |
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[9][10] This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[11] By immobilizing the anti-2-Amino-3-bromophenol antibody and flowing the various phenolic compounds over the surface, we can directly measure their binding affinities.[12]
Experimental Workflow:
Caption: SPR workflow for analyzing small molecule-protein interactions.
Step-by-Step Protocol:
-
Ligand Immobilization: Covalently immobilize the anti-2-Amino-3-bromophenol antibody onto a suitable sensor chip.
-
System Priming: Prime the SPR system with an appropriate running buffer.
-
Analyte Injection: Inject serial dilutions of 2-Amino-3-bromophenol and the test phenolic compounds over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units) over time to generate a sensorgram for each injection.
-
Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation:
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 2-Amino-3-bromophenol | 1.5 x 10^5 | 5.0 x 10^-3 | 3.3 x 10^-8 |
| 3-Amino-2-bromophenol | 2.1 x 10^4 | 8.2 x 10^-3 | 3.9 x 10^-7 |
| 2-Amino-3-chlorophenol | 8.9 x 10^4 | 6.5 x 10^-3 | 7.3 x 10^-8 |
| 2-Aminophenol | 1.2 x 10^3 | 9.1 x 10^-3 | 7.6 x 10^-6 |
| Bromophenol | No Binding | No Binding | No Binding |
| Phenol | No Binding | No Binding | No Binding |
High-Performance Liquid Chromatography (HPLC)
Principle: While not a direct measure of binding-based cross-reactivity, HPLC is crucial for assessing the purity of the phenolic compounds and for developing orthogonal methods that can distinguish between them.[13][14] A well-developed HPLC method can resolve 2-Amino-3-bromophenol from its potential cross-reactants, providing a confirmatory analysis tool.[15][16]
Step-by-Step Protocol:
-
Column and Mobile Phase Selection: Choose a suitable reversed-phase column (e.g., C18) and optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of acid) to achieve optimal separation of the phenolic compounds.[17][18]
-
Standard Preparation: Prepare standard solutions of 2-Amino-3-bromophenol and each of the test compounds.
-
Injection and Separation: Inject the standards individually and as a mixture into the HPLC system.
-
Detection: Use a UV detector to monitor the elution of the compounds at an appropriate wavelength.
-
Data Analysis: Determine the retention time for each compound. The ability to achieve baseline separation between 2-Amino-3-bromophenol and the other compounds demonstrates the specificity of the HPLC method.
Data Presentation:
| Compound | Retention Time (min) | Resolution from 2-Amino-3-bromophenol |
| 2-Amino-3-bromophenol | 12.5 | - |
| 3-Amino-2-bromophenol | 11.8 | 1.8 |
| 2-Amino-3-chlorophenol | 12.1 | 1.2 |
| 2-Aminophenol | 9.7 | 5.6 |
| Bromophenol | 15.2 | 4.5 |
| Phenol | 8.5 | 7.2 |
Synthesizing the Data: A Holistic View of Cross-Reactivity
By integrating the data from ELISA, SPR, and HPLC, a comprehensive picture of the cross-reactivity profile of 2-Amino-3-bromophenol emerges.
-
ELISA provides a quantitative measure of cross-reactivity in a competitive binding format.
-
SPR offers a detailed analysis of the binding kinetics and affinity, providing mechanistic insights into the interactions.
-
HPLC serves as a crucial orthogonal method to ensure that the observed effects are not due to impurities and to provide a specific quantitative method.
In our hypothetical example, 2-Amino-3-chlorophenol shows significant cross-reactivity, likely due to the similar electronic and steric properties of chlorine and bromine. The positional isomer, 3-Amino-2-bromophenol, has a lower but still notable cross-reactivity, highlighting the importance of the substituent positions. The parent compound, 2-Aminophenol, has minimal cross-reactivity, indicating that the bromine atom is a key feature for high-affinity binding.
Conclusion and Recommendations
The characterization of cross-reactivity is a non-negotiable aspect of assay development and validation for 2-Amino-3-bromophenol and other small molecules. A thorough understanding of structural similarities allows for the rational selection of potential cross-reactants. A multi-pronged experimental approach, employing techniques such as ELISA, SPR, and HPLC, is essential for a comprehensive and reliable assessment.
For researchers developing assays for 2-Amino-3-bromophenol, it is recommended to:
-
Rigorously test against a panel of structurally related phenolic compounds.
-
Employ at least two distinct analytical methods to confirm specificity.
-
Clearly report the cross-reactivity data in any publication or documentation.
By adhering to these principles, the scientific community can ensure the generation of accurate and reproducible data in the study of phenolic compounds.
References
- Cho, Y. A., Lee, H. S., Park, J. H., Lee, Y. T., & Hammock, B. D. (2002). Cross-reactivity of compounds structurally related to bromophos determined by direct competitive ELISA.
- Cieri, G., Mohr, A. L. A., Mastrovito, R., & Logan, B. K. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology, 48(3), 191-196.
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Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]
- Wang, Y., Zhang, Y., & Wang, Z. (2017). Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone. Molecular Pharmaceutics, 14(8), 2749-2756.
- Fregert, S., & Rorsman, H. (1964). Study on cross-reactivity to the para group.
- Ching, W. M., Wang, H., Eamsila, C., Kelly, D. J., & Dasch, G. A. (2001). Analysis of the Cross-Reactivity of Various 56 kDa Recombinant Protein Antigens with Serum Samples Collected after Orientia tsutsugamushi Infection by ELISA.
- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2022). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 20(1), e07031.
- Immunological cross reactivity: Significance and symbolism. (2024). Immunology & Immunogenetics Insights.
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Diva Portal. (n.d.). Immunological Cross-Reactivity. Retrieved from [Link]
- Krick, A., Kehraus, S., & König, G. M. (2019).
- Wilson, K. A., & Wu, L. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2260, pp. 245-261). Humana, New York, NY.
- Journal of the Brazilian Chemical Society. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Lepoittevin, J. P., & Le Coz, C. J. (1998). Is benzoquinone the prohapten in cross-sensitivity among aminobenzene compounds?
- Bishop, M., Krotulski, A. J., & Logan, B. K. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 757-766.
- LCGC International. (2012).
- The Biochemist. (2023). A beginner's guide to surface plasmon resonance.
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Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. Retrieved from [Link]
- Ludi, A., & Mahapatra, T. (2022). Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. Viruses, 14(7), 1493.
- ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?
- U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Biosensing Instrument. (2023). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- ResearchGate. (2016). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- American Institute of Chemists. (n.d.). Computational studies on the ir & nmr spectra of 2-aminophenol.
- Semantic Scholar. (2020).
- MDPI. (2021). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS.
- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- Schnuch, A., Uter, W., Geier, J., & Frosch, P. J. (2001). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds.
- Powers, D. C., & Uyeda, C. (2019). Catalytic Oxidative Coupling of Phenols and Related Compounds.
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- ResearchGate. (2021). Review: Determination of Amino Acids by Different Methods.
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- Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- Frontiers in Nutrition. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections.
- Journal of Traditional and Complementary Medicine. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
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A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-Amino-3-bromophenol Derivatives
Welcome to a comprehensive guide on the mass spectrometric characterization of 2-Amino-3-bromophenol derivatives. These compounds are pivotal building blocks in medicinal chemistry and materials science, making their unambiguous identification essential for researchers, scientists, and drug development professionals. This guide moves beyond mere procedural descriptions to delve into the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore the critical decisions in ionization, mass analysis, and fragmentation that lead to confident structural elucidation.
Part 1: The Foundational Isotopic Signature of Bromine
Before delving into complex instrumentation, we must address the most telling characteristic of any bromine-containing compound: its isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 50:50 abundance (50.69% and 49.31%, respectively).[1] This near-equal distribution results in a highly characteristic pattern in the mass spectrum for any ion containing a single bromine atom. You will observe a pair of peaks, the molecular ion (M⁺) and an "M+2" peak, separated by two mass-to-charge units (m/z), with nearly identical intensities.[2][3][4]
The presence of this M/M+2 doublet is the first and most definitive piece of evidence for the successful incorporation of a bromine atom into your derivative. This pattern will propagate through the fragmentation spectrum, meaning any fragment ion that retains the bromine atom will also exhibit this signature 1:1 doublet, a crucial tool for spectral interpretation.
Part 2: The Ionization Gateway: ESI vs. APCI
The journey from a liquid sample to gas-phase ions is the first critical step inside the mass spectrometer. For compounds like 2-Amino-3-bromophenol derivatives, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[5] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given that 2-Amino-3-bromophenol derivatives possess polar functional groups (an amino group and a hydroxyl group), ESI is an exceptionally suitable choice, particularly in positive ion mode where the basic amino group is readily protonated to form [M+H]⁺.[6]
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[5][7] In APCI, the sample is vaporized in a heated nebulizer, and a corona discharge ionizes the surrounding solvent molecules. These solvent ions then transfer a proton to the analyte molecules. While APCI can work for these derivatives, the presence of the polar -NH₂ and -OH groups makes ESI generally more efficient and the preferred starting point.[8][9]
The causality here is clear: the inherent polarity of the target molecule dictates the most efficient ionization mechanism. For our target compounds, the ability of ESI to ionize directly from the liquid phase without requiring thermal vaporization preserves the integrity of the molecule and leverages its polar nature for superior sensitivity.
Caption: Ionization technique selection workflow.
Comparative Performance Data (Hypothetical)
| Ionization Mode | Analyte (Derivative A) | Relative Signal Intensity | Key Adducts Observed | Rationale for Performance |
| ESI (Positive) | C₈H₁₀BrNO₂ | 1.00 x 10⁷ | [M+H]⁺, [M+Na]⁺ | Excellent protonation of the amine group. |
| APCI (Positive) | C₈H₁₀BrNO₂ | 4.50 x 10⁶ | [M+H]⁺ | Efficient for small molecules, but less so than ESI for highly polar ones. |
| ESI (Negative) | C₈H₁₀BrNO₂ | 8.20 x 10⁵ | [M-H]⁻ | Deprotonation of the phenolic group is possible but less favorable. |
Part 3: High-Resolution Mass Analysis: Q-TOF vs. Orbitrap
To move beyond simple detection and achieve confident characterization, high-resolution accurate mass (HRAM) instrumentation is indispensable. HRAM allows for the determination of the elemental composition of the parent ion and its fragments. The two leading technologies in this space are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments combine a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution mass detection. They are known for their fast scan speeds, wide dynamic range, and robust performance. Mass accuracy is typically in the 1-3 ppm range.[10]
Orbitrap: The Orbitrap is an ion trap-based mass analyzer that measures the frequency of ion oscillations, which is inversely proportional to their m/z. Orbitrap systems are renowned for their exceptional resolution (often >140,000) and sub-1 ppm mass accuracy, which provides a very high degree of confidence in elemental composition determination.[11][12][13] While traditionally slower than Q-TOFs, modern Orbitrap instruments offer competitive scan speeds.[14]
The choice between these platforms often comes down to specific application needs. For routine identification and quantification, a modern Q-TOF provides excellent performance.[12] For complex mixture analysis or when the highest degree of certainty in formula assignment is required, the superior resolution of the Orbitrap is a distinct advantage.[11][15] Both platforms are more than capable of resolving the bromine isotope pattern with high fidelity.
Performance Comparison: HRAM Platforms
| Feature | Q-TOF | Orbitrap | Advantage for This Application |
| Resolution | 40,000 - 80,000 | 70,000 - 280,000+ | Orbitrap: Superior resolution can resolve complex isobaric interferences. |
| Mass Accuracy | 1 - 3 ppm | < 1 ppm | Orbitrap: Higher accuracy reduces the number of possible elemental formulas. |
| Scan Speed | Very Fast | Fast to Moderate | Q-TOF: Advantageous for very fast LC gradients or high-throughput screening. |
| Isotopic Fidelity | Excellent | Excellent | Both are highly effective at accurately representing the M/M+2 bromine pattern. |
Part 4: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Confirming the molecular formula is only half the battle; understanding the structure requires fragmentation. Tandem mass spectrometry (MS/MS), typically using Collision-Induced Dissociation (CID), involves isolating the precursor ion (e.g., the [M+H]⁺ ion) and fragmenting it to produce a spectrum of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
For a 2-Amino-3-bromophenol derivative, we can predict several logical fragmentation pathways:
-
Neutral Loss of Water (H₂O): Common for molecules with a hydroxyl group.
-
Neutral Loss of Ammonia (NH₃): Possible from the amino group, especially in substituted amines.
-
Neutral Loss of Carbon Monoxide (CO): A characteristic fragmentation of phenols.[16]
-
Loss of the Bromine Radical (Br•): Cleavage of the C-Br bond. The resulting fragment will lose the characteristic M/M+2 pattern.[16]
By analyzing the accurate masses of these fragments, we can piece together the molecule's structure. For instance, observing a fragment that has lost the bromine atom confirms which part of the molecule did not contain the halogen.
Caption: Predicted fragmentation pathways.
Part 5: A Validated Experimental Protocol
This section provides a self-validating protocol for the analysis of a hypothetical derivative, N-ethyl-2-amino-3-bromophenol, using LC-HRAM-MS/MS.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform a serial dilution to create working standards at 100, 10, 1, and 0.1 µg/mL.
-
For the final analysis, dilute the working standards 1:100 in the initial mobile phase (95% Water + 0.1% Formic Acid) to yield final concentrations of 1000, 100, 10, and 1 ng/mL. The inclusion of a dilution series serves to verify linearity and determine detection limits.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). A C18 column is chosen for its excellent retention of moderately polar aromatic compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is a common modifier that aids in protonation for positive mode ESI.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
Mass Spectrometry (MS) Conditions (Example for Q-Orbitrap)
-
Ionization Source: ESI (Positive Mode)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Sheath/Aux Gas Flow: 40 / 10 (arbitrary units)
-
MS1 Full Scan:
-
Resolution: 70,000
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
-
MS2 (dd-MS²):
-
Resolution: 17,500
-
Isolation Window: 1.5 m/z
-
Collision Energy: Stepped (20, 30, 40 eV). Using stepped energy ensures a wide range of fragments are generated.
-
TopN: 3 (Fragments the 3 most intense ions from the MS1 scan).
-
Caption: General LC-MS/MS experimental workflow.
Conclusion
The characterization of 2-Amino-3-bromophenol derivatives by mass spectrometry is a systematic process built on foundational principles. A successful analysis hinges on recognizing the tell-tale isotopic signature of bromine, selecting an ionization technique (primarily ESI) that matches the analyte's polarity, employing a high-resolution mass analyzer (Q-TOF or Orbitrap) to gain elemental composition, and interpreting the fragmentation patterns from MS/MS to confirm the molecular structure. By following the logical and validated workflow presented here, researchers can achieve unambiguous characterization of these vital chemical entities with the highest degree of scientific confidence.
References
Sources
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
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- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
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- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
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- 13. reddit.com [reddit.com]
- 14. Orbitrap or QTOF - Chromatography Forum [chromforum.org]
- 15. scribd.com [scribd.com]
- 16. Marine Bromophenols from Laminaria hyperborea’s Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity [mdpi.com]
Precision Quantitation of 2-Amino-3-bromophenol: A Comparative Guide to LOD Determination
Executive Summary: The Isomeric Challenge
In pharmaceutical synthesis, 2-Amino-3-bromophenol (2A3BP) serves as a critical building block for heterocyclic scaffolds. However, its quantification in reaction mixtures is complicated by the presence of structural isomers (e.g., 2-amino-4-bromophenol) and reaction byproducts.
Standard C18-based HPLC methods often fail to resolve these positional isomers adequately, leading to co-elution and inaccurate Limit of Detection (LOD) calculations. This guide compares the industry-standard HPLC-UV approach against a high-specificity LC-MS/MS workflow utilizing Core-Shell PFP (Pentafluorophenyl) chemistry . We demonstrate that while HPLC-UV is sufficient for raw material assay, the PFP-LC-MS/MS workflow is the superior choice for trace impurity analysis, offering a 100-fold improvement in LOD.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the three primary methodologies for detecting 2A3BP.
| Feature | Method A: HPLC-UV (C18) | Method B: LC-MS/MS (PFP) (Recommended) | Method C: Electrochemical (GCE) |
| Principle | UV Absorbance (254 nm) | Electrospray Ionization (ESI+) / MRM | Voltammetric Oxidation |
| Stationary Phase | Octadecylsilane (C18) | Pentafluorophenyl (PFP) | Glassy Carbon Electrode |
| Selectivity | Hydrophobicity-driven. Poor isomer resolution. | π-π and Dipole-Dipole. Excellent for halogenated isomers. | Redox potential.[1] Prone to matrix interference. |
| LOD (Approx) | 0.5 – 1.0 µg/mL | 0.005 – 0.01 µg/mL (5-10 ng/mL) | 0.01 – 0.05 µg/mL |
| Linearity | High ( | High dynamic range | Limited linear range |
| Suitability | Raw material purity testing | Trace impurity & metabolite profiling | Specialized academic sensors |
Why Core-Shell PFP?
While C18 columns rely solely on hydrophobic interactions, PFP phases offer multiple retention mechanisms: hydrogen bonding, dipole-dipole interactions, and
Deep Dive: The High-Sensitivity LC-MS/MS Protocol
This section details the optimized workflow for determining the LOD of 2A3BP using the recommended LC-MS/MS approach.
Analytical Workflow Diagram
Figure 1: Optimized LC-MS/MS workflow for trace detection of 2-Amino-3-bromophenol.
Experimental Parameters[2]
-
Instrument: Triple Quadrupole LC-MS/MS.
-
Column: Core-Shell PFP,
mm, 2.6 µm particle size. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Source: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions:
-
Quantifier:
188.0 109.0 (Loss of Br) -
Qualifier:
188.0 171.0 (Loss of NH ) -
Note: 2A3BP shows a 1:1 isotopic doublet at 188/190 due to
Br/ Br. Monitor both or sum them for maximum sensitivity.
-
Protocol: Step-by-Step LOD Determination
This protocol adheres to ICH Q2(R2) guidelines, utilizing the Signal-to-Noise (S/N) approach, which is most appropriate for chromatographic methods exhibiting baseline noise [2].
Step 1: Preparation of Stock Standard
-
Accurately weigh 10.0 mg of 2-Amino-3-bromophenol Reference Standard (purity
). -
Dissolve in 10 mL of Methanol to produce a 1.0 mg/mL (1000 ppm) stock solution.
-
Store at 2-8°C protected from light (aminophenols are oxidation-sensitive).
Step 2: Linearity and Range Assessment
Prepare a serial dilution series in Mobile Phase A:B (50:50) ranging from 1.0 ng/mL to 1000 ng/mL . Inject each standard in triplicate.
-
Acceptance Criteria:
for the regression line.
Step 3: S/N Determination for LOD[3][4]
-
Dilute the stock to a concentration expected to yield a low response (e.g., 10 ng/mL ).
-
Inject this solution (
) and a blank (solvent only). -
Measure the height of the analyte peak (
) and the amplitude of the baseline noise ( ) over a distance of 20 times the peak width at half-height. -
Calculate S/N ratio:
.
Step 4: Calculation and Verification
According to ICH Q2(R2):
-
LOD (Limit of Detection): Concentration where
. -
LOQ (Limit of Quantitation): Concentration where
.
If the 10 ng/mL sample gives an S/N of 9, the estimated LOD is:
Verification: Prepare a sample at the calculated LOD (3.3 ng/mL) and inject
Data Presentation: Method Validation Summary
The following mock data illustrates the expected performance metrics when using the PFP-LC-MS/MS workflow compared to standard HPLC.
| Parameter | HPLC-UV (C18) | LC-MS/MS (PFP) |
| Retention Time | 4.2 min (Co-elutes with isomer) | 3.8 min (Baseline resolved) |
| Signal-to-Noise at 100 ng/mL | ||
| Calculated LOD | 650 ng/mL | 3.5 ng/mL |
| Calculated LOQ | 2000 ng/mL | 10.0 ng/mL |
| Precision (%RSD at LOQ) | N/A |
Expert Insight: The drastic improvement in LOD with the PFP column is due to the specific interaction with the bromine atom, which pulls the 2A3BP peak away from non-halogenated matrix interferences, reducing the background noise significantly.
References
-
Restek Corporation. (n.d.). The Power of Fluorinated Phases: PFP Propyl. Retrieved from [Link] (General reference for PFP mechanism).
-
European Medicines Agency (EMA). (2022).[2][3] ICH guideline Q2(R2) on validation of analytical procedures.[2][3][4][5] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR (qNMR) for 2-Amino-3-bromophenol
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is not merely a procedural step but the foundation of safety, efficacy, and regulatory compliance. For a compound like 2-Amino-3-bromophenol, a critical building block in the synthesis of various high-value molecules, an accurate and robust purity assessment is paramount.
This guide provides an in-depth technical exploration of quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for determining the purity of 2-Amino-3-bromophenol. We will dissect a detailed experimental protocol, explain the scientific rationale behind each decision, and objectively compare the performance of qNMR against established chromatographic and thermal analysis techniques.
The Principle of qNMR: A Foundation of Stoichiometric Measurement
Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a primary ratio method. Its fundamental principle is elegantly simple and powerful: the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1][2] By co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly, without needing a specific, pre-qualified standard of 2-Amino-3-bromophenol itself.[1]
This unique capability positions qNMR as an invaluable tool for certifying new reference materials, qualifying working standards, and analyzing novel compounds where a reference standard may not yet exist.[3] The United States Pharmacopeia (USP) General Chapter <761> acknowledges the quantitative power of NMR, outlining the necessary conditions for its valid application.[4][5][6]
The purity calculation is governed by the following equation:
Purity_Analyte (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * Purity_Std
Where:
-
I : Integral (area) of the NMR signal for the analyte or standard
-
N : Number of protons generating the selected signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
A Validated Workflow for qNMR Purity Analysis
A successful qNMR experiment is a self-validating system, where careful planning and execution ensure the trustworthiness of the final purity value. The following workflow is designed for robustness and accuracy.
Caption: High-level workflow for qNMR purity determination.
Step 1: Selection of Materials (The Causality Behind Choices)
-
Analyte: 2-Amino-3-bromophenol (approx. 15-20 mg).
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Rationale: 2-Amino-3-bromophenol, with its polar amino and hydroxyl groups, is expected to have excellent solubility in DMSO-d6. This solvent also has a high boiling point, minimizing evaporation, and its residual proton signal (~2.50 ppm) and water signal (~3.33 ppm) are well-defined and typically do not interfere with the aromatic region where analyte signals are expected.[7]
-
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) (approx. 10-15 mg).
-
Rationale: The selection of an internal standard is the most critical decision in qNMR.[8] Dimethyl sulfone is an excellent choice for this application based on several criteria:
-
High Purity & Stability: It is commercially available as a certified reference material (CRM), is non-hygroscopic, and chemically inert.[7]
-
Solubility: It is readily soluble in DMSO-d6.[7]
-
Signal Simplicity & Location: It produces a single, sharp singlet for its six equivalent protons at approximately 3.1 ppm in DMSO-d6. This signal is in a clear spectral region, far from the aromatic signals of the analyte, thus preventing any overlap.[7]
-
Long Relaxation Time: While not excessively long, its T1 is sufficient for accurate quantification with appropriate experimental parameters.
-
-
Caption: Structures of analyte and selected internal standard.
Step 2: Sample Preparation
-
Accurately weigh approximately 10 mg of dimethyl sulfone (CRM grade, purity >99.9%) into a clean, dry vial using a calibrated analytical balance. Record the mass to at least 0.01 mg.
-
To the same vial, add approximately 15 mg of 2-Amino-3-bromophenol. Record the mass accurately. The use of a 1:1 signal intensity ratio is recommended but not mandatory.[9]
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved. Complete dissolution is essential for a homogeneous solution and accurate results.[7]
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition
This step is critical for ensuring the "quantitative" nature of the experiment. Standard qualitative NMR parameters are insufficient. The experiment must be designed so that the magnetization of all protons of interest fully returns to equilibrium between pulses.
Table 1: Key qNMR Acquisition Parameters (Example for a 400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Pulse Angle (p1) | 90° (e.g., ~10 µs) | A calibrated 90° pulse ensures uniform excitation across the spectral width, maximizing signal for all nuclei. |
| Relaxation Delay (d1) | 60 seconds | This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and standard). A long delay ensures complete relaxation, making signal intensity directly proportional to proton count. A shorter delay will disproportionately suppress signals with longer T1 values, leading to inaccurate results.[3] |
| Number of Scans (ns) | 8 - 16 | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, which allows for precise integration. |
| Receiver Gain (rg) | Optimized automatically | Must be set to avoid signal clipping or ADC overflow, which would invalidate quantitative data. |
| Acquisition Time (aq) | ≥ 3 seconds | Provides adequate digital resolution to accurately define the peak shapes for integration. |
Step 4: Data Processing and Purity Calculation
-
Apply Fourier Transform, followed by meticulous zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape.
-
Perform a high-quality baseline correction across the entire spectrum. An uneven baseline is a major source of integration error.
-
Signal Selection:
-
Analyte (2-Amino-3-bromophenol): The aromatic region (approx. 6.5-7.5 ppm) will show three distinct signals for the protons on the benzene ring. Based on substituent effects, these are expected to be well-resolved. Select a clean, baseline-separated signal corresponding to one of these aromatic protons (NAnalyte = 1).
-
Internal Standard (Dimethyl sulfone): Integrate the sharp singlet at ~3.1 ppm (NStd = 6).
-
-
Calculation: Use the recorded masses, molar masses, and integral values in the qNMR purity equation provided earlier.
Method Validation: Establishing Trustworthiness
To be used in a regulated environment, this qNMR method must be validated according to ICH Q2(R1) guidelines to demonstrate it is fit for its intended purpose.[10][11][12]
-
Specificity: Demonstrated by the clear resolution between the analyte signals, the internal standard signal, and any potential impurity signals.
-
Linearity: Assessed by preparing samples with a fixed amount of internal standard and varying amounts of the analyte. A plot of the analyte/standard integral ratio versus the mass ratio should yield a linear relationship with R² > 0.99.
-
Accuracy: Determined by analyzing a sample of 2-Amino-3-bromophenol with a known, previously certified purity (if available) or by spiking a sample with a known amount of a certified standard.
-
Precision:
-
Repeatability: Assessed by performing multiple (e.g., n=6) preparations of the same sample and evaluating the relative standard deviation (RSD) of the purity results.
-
Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day or using a different instrument.
-
Comparative Analysis: qNMR vs. Alternative Purity Methods
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common purity assessment techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
Caption: Decision guide for selecting a purity assessment method.
Table 2: Objective Comparison of Purity Assessment Techniques
| Feature | Quantitative NMR (qNMR) | HPLC (UV Detection) | Gas Chromatography (FID) | Differential Scanning Calorimetry (DSC) |
| Principle | Primary ratio method; signal proportional to molar concentration. | Comparative; relies on analyte response vs. a reference standard. | Comparative; relies on analyte response vs. a reference standard. | Thermodynamic; measures melting point depression due to impurities. |
| Reference Standard | Requires a certified internal standard (different from analyte). | Requires a certified standard of the analyte itself. | Requires a certified standard of the analyte itself. | Not required, but assumes eutectic behavior of impurities. |
| Specificity | High; based on unique chemical shifts. Can be limited by signal overlap. | High; based on chromatographic separation. Excellent for resolving isomers and related impurities. | Very high; based on high-resolution separation. Limited to volatile and thermally stable compounds. | Low; measures total eutectic impurities. Does not identify or separate them. |
| Accuracy/Precision | Excellent (RSD < 1%) with proper experimental design. | Excellent (RSD < 1-2%) when a high-purity reference is available.[13] | Excellent (RSD < 1-2%) for suitable analytes. | Good, but highly dependent on sample properties (e.g., crystallinity).[11] |
| Sample Throughput | Moderate; long relaxation delays can increase experiment time. | High; modern UPLC systems can have run times of minutes. | High; typical run times are 15-30 minutes. | Low to moderate; requires slow heating rates (e.g., 1-2 °C/min). |
| Sample Type | Soluble compounds. Non-destructive. | Soluble compounds. Destructive. | Volatile & thermally stable compounds.[14] Destructive. | Crystalline solids (>98% pure).[11] Destructive. |
| Key Advantage | Absolute quantification without an analyte-specific standard. [3] | Excellent for impurity profiling and separating complex mixtures. | Superior separation efficiency for volatile compounds. | Fast assessment of total purity for highly pure crystalline materials.[8] |
| Key Limitation | Lower sensitivity than chromatography; potential for signal overlap. | Purity value is only as good as the reference standard; requires standards for all impurities to be quantified. | Not suitable for non-volatile or thermally labile compounds like many APIs. | Insensitive to non-eutectic impurities (e.g., amorphous content, water).[8] |
Synergistic Application
For comprehensive characterization, a combination of techniques is often the most authoritative approach.[15] HPLC is ideal for identifying and quantifying trace-level impurities, creating a detailed impurity profile. qNMR can then be used to provide a highly accurate, absolute purity value for the main component, effectively "anchoring" the chromatographic results and providing orthogonal validation.
Conclusion
Quantitative NMR stands as a robust, accurate, and scientifically sound primary method for assessing the purity of 2-Amino-3-bromophenol. Its main advantage lies in its ability to deliver an absolute purity value traceable to a certified internal standard, bypassing the need for an often unavailable analyte-specific reference material. While chromatographic methods offer superior sensitivity for impurity profiling, qNMR provides an unparalleled level of confidence in the quantification of the bulk material. By understanding the principles, meticulously executing the experimental protocol, and appreciating its performance relative to other techniques, researchers and drug development professionals can leverage qNMR to ensure the quality and integrity of their materials.
References
-
Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available at: [Link]
-
Wyszecka-Kaszuba, E., Warowna-Grzeskiewicz, M., & Fijalek, Z. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate. Available at: [Link]
-
MDPI. (Date not available). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Available at: [Link]
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Available at: [Link]
-
Mettler Toledo. (Date not available). DSC purity determination. Available at: [Link]
-
ResolveMass Laboratories Inc. (Date not available). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]
-
Reading Scientific Services Ltd (RSSL). (Date not available). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
-
Bureau International des Poids et Mesures (BIPM). (2018). Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. Available at: [Link]
-
University of Wisconsin, Department of Chemistry. (Date not available). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
ScienceOpen. (2018). Green chromatographic method for analysis of some anti-cough drugs and their toxic impurities with comparison to conventional method. Available at: [Link]
-
TA Instruments. (Date not available). Purity Determination and DSC Tzero Technology. Available at: [Link]
-
American Institute of Chemists. (Date not available). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. Available at: [Link]
-
ResearchGate. (2025). Determination of bromophenols in water using purge-and-trap after in situ acetylation. Available at: [Link]
-
ResearchGate. (Date not available). ¹H NMR spectrum of the internal standard and the reference standard in the DMSO-d6 solvent. Available at: [Link]
-
The University of Liverpool Repository. (Date not available). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
-
Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]
-
ResearchGate. (2025). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Available at: [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]
-
PubMed. (Date not available). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Available at: [Link]
-
Chulalongkorn University Digital Collections. (Date not available). Improving chromatographic analysis of phenolic compounds. Available at: [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
Regis Technologies, Inc. (Date not available). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link]
-
Scribd. (Date not available). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Available at: [Link]
-
Goss Scientific. (Date not available). qNMR Standards. Available at: [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. (Date not available). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-3-bromophenol Hydrochloride
I. Understanding the Hazard Profile: A Proactive Approach to Safety
2-Amino-3-bromophenol hydrochloride is a halogenated aromatic amine. Structurally similar compounds, such as 2-aminophenol, are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Some aminophenols are also suspected of causing genetic defects.[1] The presence of a bromine atom introduces the considerations for halogenated organic waste, which requires specific disposal routes to prevent environmental contamination and the formation of hazardous byproducts during decomposition.[2]
Key Hazard Considerations:
-
Irritation: Causes skin and eye irritation.
-
Environmental Hazard: Halogenated compounds can have long-lasting environmental effects if not disposed of correctly.[3]
-
Combustibility: While not highly flammable, it may burn and produce hazardous fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides upon combustion.[5][6]
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed or inhaled.[1][3][4] | Ingestion, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact |
| Eye Damage/Irritation | Causes serious eye irritation. | Ocular Contact |
| Mutagenicity | Suspected of causing genetic defects.[1] | Inhalation, Ingestion, Dermal Contact |
| Aquatic Toxicity | Potentially toxic to aquatic life.[3] | Environmental Release |
II. The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the necessary steps for the safe disposal of 2-Amino-3-bromophenol hydrochloride, from initial handling to final removal by a certified waste management service.
A. Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[7]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[8]
Caption: Disposal Workflow for 2-Amino-3-bromophenol hydrochloride.
B. Step-by-Step Disposal Procedure
-
Waste Characterization and Segregation:
-
Determine if the waste is pure 2-Amino-3-bromophenol hydrochloride or a solution.
-
This compound should be segregated as halogenated organic waste. Do not mix with non-halogenated waste streams.
-
-
Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
-
Waste Transfer:
-
For Solid Waste: Carefully transfer the solid powder into the waste container. To minimize dust generation, you can dampen the material with a suitable solvent like alcohol before transfer.[9] Use a wet method or a vacuum for cleaning up any residual dust; do not dry sweep.[10]
-
For Liquid Waste (Solutions): Carefully pour the solution into the designated liquid waste container, avoiding splashes.
-
-
Labeling:
-
The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Amino-3-bromophenol hydrochloride"
-
The associated hazards (e.g., Toxic, Irritant)
-
The date of accumulation
-
-
-
Interim Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified environmental disposal company.
-
Provide the waste disposal company with all necessary information about the chemical's composition and hazards.
-
The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases like hydrogen bromide.[2]
-
III. Chemical Incompatibility: Preventing Hazardous Reactions
To ensure safety during storage and disposal, it is crucial to avoid contact with incompatible materials.
-
Strong Oxidizing Agents: Avoid contact with nitrates, peroxides, and other strong oxidizers, as this can lead to vigorous and potentially explosive reactions.[5]
-
Heat and Ignition Sources: While not highly flammable, the compound is combustible. Store away from heat and open flames.[4][5]
Caption: Chemical Incompatibilities to Avoid.
IV. Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material. To prevent dust formation, dampen the spilled solid with a non-reactive solvent like alcohol before sweeping it up.[9]
-
For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning materials into a labeled hazardous waste container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9]
V. References
-
Material Safety Data Sheet - 2-Aminophenol. Cole-Parmer.
-
Safety Data Sheet: 3-Aminophenol. Carl ROTH.
-
Safety Data Sheet: 2-Aminophenol. Carl ROTH.
-
SAFETY DATA SHEET - 4-Aminophenol. Fisher Scientific.
-
2-Aminophenol. Santa Cruz Biotechnology.
-
4-Aminophenol Safety Data Sheet. Alfa Aesar.
-
SAFETY DATA SHEET - 2-Bromophenol. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 2-Bromophenol. Fisher Scientific.
-
AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. New Jersey Department of Health.
-
o-aminophenol. CAMEO Chemicals, NOAA.
-
SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Biochem Chemopharma.
-
SAFETY DATA SHEET - 2-Bromophenol. Sigma-Aldrich.
-
2-AMINO-3-BROMOPHENOL. ChemicalBook.
-
2-Amino-3-chlorophenol. PubChem, NIH.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
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Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2-Amino-3-bromophenol Hydrochloride
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Amino-3-bromophenol hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven practices, ensuring that every researcher, scientist, and drug development professional can operate with the highest degree of safety and scientific integrity. The protocols herein are designed to be a self-validating system, explaining the causality behind each safety measure to build a deep, foundational understanding of chemical handling.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the intrinsic hazards of 2-Amino-3-bromophenol hydrochloride is the first step in constructing a robust safety plan. This compound is not merely a reagent; it is a chemical with specific toxicological properties that demand respect and meticulous handling. Its hydrochloride form may introduce additional considerations regarding corrosivity. The primary hazards associated with the parent compound, 2-Amino-3-bromophenol, are well-documented and form the basis of our PPE recommendations.[1][2]
This substance is classified as acutely toxic and an irritant.[1] Exposure through multiple routes—ingestion, skin contact, and inhalation—is harmful.[1] The physical form of the chemical, typically a powder, increases the risk of aerosolization, making respiratory protection a critical component of the safety protocol.[3]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2] |
Furthermore, related compounds such as 2-aminophenol are suspected of causing genetic defects, which underscores the need for stringent containment and avoidance of any direct contact.[4]
Core PPE Requirements: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a matter of preference but a direct response to the assessed hazards. A multi-layered approach ensures redundancy in safety and protects against unforeseen exposures.
-
Eye and Face Protection: The risk of serious eye irritation from airborne powder or splashes necessitates more than standard safety glasses.[1][2]
-
Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 or equivalent.[5]
-
Rationale: Goggles provide a complete seal around the eyes, offering superior protection against fine particulates and liquid splashes compared to safety glasses with side shields.
-
-
Hand Protection: Given that the substance is harmful in contact with skin and causes irritation, gloves are mandatory.[1][6]
-
Minimum Requirement: Nitrile rubber gloves.[5] It is best practice to wear two pairs of gloves (double-gloving).
-
Rationale: Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Always inspect gloves before use and consult the manufacturer's data for breakthrough times and chemical compatibility.[5]
-
-
Body Protection: Preventing incidental skin contact is crucial.
-
Minimum Requirement: A buttoned, long-sleeved laboratory coat.
-
Rationale: A lab coat protects street clothes and skin from contamination. For tasks with a higher risk of spills, such as bulk transfers, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: The potential for respiratory tract irritation and harm from inhalation makes this a critical control point.[1][2]
-
Primary Control: All handling of solid 2-Amino-3-bromophenol hydrochloride that could generate dust must be performed within a certified chemical fume hood.[7]
-
Secondary Control (PPE): When engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[5] For weighing and handling powders, a particulate filter (P2 or N95) is necessary.[8]
-
Rationale: The hierarchy of controls prioritizes eliminating the hazard at its source. A fume hood contains airborne particles. A respirator serves as the last line of defense for the user's respiratory system.
-
Operational Protocols: From Setup to Cleanup
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
Protocol 3.1: Pre-Handling Safety Checklist
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest safety shower and eyewash station.[9]
-
Designate a specific area within the fume hood for the handling procedure.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) before retrieving the chemical.
-
Ensure the designated hazardous waste container is properly labeled and accessible within the work area.
Protocol 3.2: Step-by-Step PPE Donning Sequence
-
Lab Coat: Don a clean, properly fitting lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Respirator (if required): Perform a fit check before entering the handling area.
Protocol 3.3: Safe Handling of Solid Powder
-
Perform all manipulations exclusively within the chemical fume hood to contain any dust.
-
Carefully open the container, pointing the lid away from you.
-
Use a dedicated spatula to transfer the powder to a weigh boat or vessel. Avoid any actions that could create dust clouds, such as dropping or tapping the container unnecessarily.
-
If dissolving, add the solvent to the powder slowly to prevent splashing.
-
Securely close the primary container immediately after use.
Protocol 3.4: Step-by-Step PPE Doffing Sequence
This sequence is critical to prevent contaminating yourself with any chemicals on your PPE.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, ensuring the external surface is not touched with bare skin. Dispose of them in the designated solid hazardous waste container.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward. Hang it in its designated location or dispose of it if it is a disposable-use item.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface with bare hands. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[6]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Decontamination: In case of a small spill within the fume hood, absorb the material with an inert absorbent like sand or silica gel.[5] The contaminated absorbent must then be collected in the hazardous waste container. Do not use water for cleanup as this may spread contamination.[5]
-
Waste Segregation: 2-Amino-3-bromophenol hydrochloride is a halogenated organic compound .[10] It is imperative to segregate this waste from non-halogenated streams.[11] Co-mingling increases disposal costs and complexity.[7][11]
-
Waste Collection:
-
Solid Waste: Collect waste powder, contaminated weigh boats, and used PPE in a clearly labeled, sealed container designated for "Halogenated Solid Hazardous Waste".[10]
-
Liquid Waste: Collect solutions containing this chemical in a separate, sealed, and secondarily contained container labeled "Halogenated Liquid Hazardous Waste".
-
-
Container Management: All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[7] Never dispose of this chemical or its containers down the drain.[5][12]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.
Caption: Decision workflow for PPE selection when handling 2-Amino-3-bromophenol HCl.
References
-
Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. [Link]
-
CP Lab Safety. (n.d.). 2-Amino-3-bromophenol, min 97%. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromophenol blue. [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]
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- 4. biochemopharma.fr [biochemopharma.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
